molecular formula C21H24O7 B15591581 Peucedanocoumarin I

Peucedanocoumarin I

Cat. No.: B15591581
M. Wt: 388.4 g/mol
InChI Key: GVBNSPFBYXGREE-BQDKEWAUSA-N
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Description

Peucedanocoumarin I is a useful research compound. Its molecular formula is C21H24O7 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate

InChI

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19+/m0/s1

InChI Key

GVBNSPFBYXGREE-BQDKEWAUSA-N

Origin of Product

United States

Foundational & Exploratory

Peucedanocoumarin I: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin I is an angular dihydropyranocoumarin, a class of secondary metabolites found in various plant species, particularly within the Peucedanum genus. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in different plant tissues, and detailed experimental protocols for its extraction, isolation, and quantification.

Natural Sources and Abundance

The concentration of this compound within P. praeruptorum is not static; it is significantly influenced by the plant's developmental stage. Notably, the abundance of this compound has been observed to increase in the roots of the plant after it has undergone bolting (the rapid growth of a flowering stem)[1][6]. One study reported a 45.7% increase in this compound content in bolted P. praeruptorum compared to unbolted plants[1][6]. This increase is hypothesized to be a result of the metabolic conversion of other coumarins, such as praeruptorin A[1][6]. However, there is also research indicating that the overall coumarin (B35378) content in the roots is highest before the bolting stage and decreases after flowering, suggesting a complex regulatory mechanism of biosynthesis and metabolism throughout the plant's life cycle[3].

Quantitative Abundance of this compound

The following table summarizes the available quantitative data on the abundance of this compound and related compounds in Peucedanum praeruptorum.

Plant SpeciesPlant PartGrowth StageCompoundConcentration/ChangeAnalytical MethodReference
Peucedanum praeruptorumRootBolted vs. UnboltedThis compound45.7% increase in bolted plantsHPLC[1][6]
Peucedanum praeruptorumRootBolted vs. UnboltedPeucedanocoumarin II24.8% increase in bolted plantsHPLC[1][6]
Peucedanum praeruptorumRootBefore BoltingTotal CoumarinsHighest contentHPLC[3]
Peucedanum praeruptorumRootAfter FloweringTotal CoumarinsLowest contentHPLC[3]

Experimental Protocols

The extraction, isolation, and quantification of this compound require specific and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the quantitative analysis of this compound.

Protocol 1: Quantitative Analysis of this compound using HPLC

This protocol is based on methodologies described for the analysis of coumarins in Peucedanum praeruptorum[1][6].

1. Sample Preparation (Extraction):

  • Air-dry the plant material (e.g., roots of P. praeruptorum) and grind it into a fine powder.
  • Accurately weigh a specific amount of the powdered sample (e.g., 1.0 g).
  • Extract the sample with a suitable solvent, such as methanol (B129727), using techniques like ultrasonication or maceration.
  • Filter the extract to remove solid plant debris.
  • The resulting filtrate can be directly used for HPLC analysis or further purified if necessary.

2. HPLC Conditions:

  • Instrument: A standard High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is common.
  • Flow Rate: A flow rate of 1.0 mL/min is often employed.
  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
  • Detection Wavelength: Monitor the eluent at 235 nm for the detection of this compound.
  • Injection Volume: Inject a standard volume of the sample extract (e.g., 10 µL).

3. Quantification:

  • Prepare a stock solution of a certified this compound reference standard in methanol.
  • Create a series of calibration standards by diluting the stock solution to different known concentrations.
  • Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
  • Inject the sample extract and determine the peak area of this compound.
  • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Isolation of this compound

For the isolation of this compound for further studies, preparative chromatography techniques are necessary. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the separation of coumarins from P. praeruptorum.

1. Crude Extract Preparation:

  • Perform a large-scale extraction of the powdered plant material using a suitable solvent (e.g., methanol or ethanol).
  • Concentrate the extract under reduced pressure to obtain a crude residue.

2. High-Speed Counter-Current Chromatography (HSCCC):

  • Solvent System: Select a suitable two-phase solvent system. For coumarins from P. praeruptorum, a system composed of light petroleum-ethyl acetate-methanol-water has been used effectively in a gradient elution mode.
  • Operation:
  • Fill the HSCCC coil with the stationary phase.
  • Rotate the apparatus at a specific speed.
  • Pump the mobile phase through the coil at a set flow rate.
  • Once the system reaches hydrodynamic equilibrium, inject the crude extract dissolved in a small volume of the solvent mixture.
  • Collect fractions of the eluent.
  • Monitor the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

3. Final Purification:

  • Pool the fractions containing this compound.
  • Further purification can be achieved using techniques like preparative HPLC or recrystallization to obtain the compound at a high purity level.

Experimental Workflow and Signaling Pathways

Experimental Workflow for Extraction and Analysis of this compound

experimental_workflow cluster_extraction Extraction cluster_analysis Quantitative Analysis cluster_isolation Isolation plant_material Plant Material (e.g., P. praeruptorum roots) grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract hplc_analysis HPLC-DAD Analysis crude_extract->hplc_analysis For Analysis hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc For Isolation quantification Quantification against Standard hplc_analysis->quantification fraction_collection Fraction Collection hsccc->fraction_collection purity_check Purity Analysis (TLC/HPLC) fraction_collection->purity_check pure_compound Pure this compound purity_check->pure_compound

Caption: Workflow for the extraction, analysis, and isolation of this compound.

Potential Signaling Pathway Modulation

While the direct molecular targets and signaling pathways modulated by this compound are not yet fully elucidated, other pyranocoumarins isolated from Peucedanum praeruptorum have demonstrated anti-inflammatory effects. These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates a generalized representation of the LPS-induced NF-κB signaling pathway, a common target for anti-inflammatory compounds. It is important to note that while plausible, the direct inhibitory action of this compound on this specific pathway requires further experimental validation.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocates to NFkB_IkB->NFkB Releases NFkB_n NF-κB (p50/p65) DNA DNA NFkB_n->DNA Binds to promoter cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines Gene transcription PCI This compound (Hypothesized Target) PCI->IKK

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Physicochemical properties of angular-type pyranocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Angular-Type Pyranocoumarins

Introduction

Pyranocoumarins are a class of naturally occurring heterocyclic compounds characterized by a coumarin (B35378) nucleus fused to a pyran ring.[1] They are classified as either linear or angular, depending on the position of the pyran ring fusion to the coumarin scaffold.[2][3] Angular-type pyranocoumarins, where the pyran ring is fused at the C-5/C-6 or C-7/C-8 positions, are a significant subgroup found in various plant families, notably Apiaceae and Rutaceae.[3] These compounds, including notable examples like seselin (B192379) and calanolides, have garnered considerable interest from the scientific community due to their diverse and potent biological activities, which encompass antiviral, anti-inflammatory, and anticancer properties.[4][5]

A thorough understanding of the physicochemical properties of angular-type pyranocoumarins is paramount for their isolation, characterization, and development as therapeutic agents. Properties such as solubility, lipophilicity, melting point, and crystal structure directly influence their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).[6] This technical guide provides a comprehensive overview of the key physicochemical properties of angular-type pyranocoumarins, details the experimental protocols for their determination, and explores the relationship between their chemical structure and physical characteristics.

Physicochemical Properties of Selected Angular-Type Pyranocoumarins

The physicochemical properties of angular-type pyranocoumarins can vary significantly based on their specific substitution patterns. The following table summarizes key quantitative data for representative compounds from this class.

CompoundMolecular FormulaMelting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR)Crystal System / Space GroupReference
rac-(9S,10R)-9-bromo-10-hydroxy-seselinC₁₄H₁₃BrO₃Not Specified¹H NMR and ¹³C NMR data available in source.Monoclinic / P2₁/c[7]
Methyl 2-oxo-2,7-dihydropyrano[2,3-e]indole-4-carboxylateC₁₄H₉NO₄211–212¹H-NMR (300 MHz, CDCl₃) δ 4.01 (s, 3H), 6.79 (s, 1H), 6.97 (t, J = 2.9 Hz, 1H), 7.27 (d, J = 2.9 Hz, 1H), 7.34 (d, J = 8.8 Hz, 1H), 7.96 (d, J = 8.8 Hz, 1H), 8.53 (brs, 1H)Not Specified[8]
4,5-Pyranocoumarin Scaffold (Compound 1)C₁₃H₁₄O₆140.6–144.1¹H NMR (600 MHz, CDCl₃), δ (ppm): 14.02 (s, 1H), 12.67 (s, 1H), 5.99 (s, 1H), 3.99 (s, 3H, –OCH₃), 2.74 (s, 2H), 1.48 (s, 6H, 2× CH₃). ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 198.07, 168.46, 166.17, 165.85, 164.67, 98.03, 82.75, 82.62, 81.02, 51.11, 48.33, 27.96.Not Specified[9]

Experimental Protocols

The determination of the physicochemical properties of angular-type pyranocoumarins involves a suite of analytical techniques. These protocols are essential for ensuring the identity, purity, and stability of the compounds.

Isolation and Purification
  • Extraction : The initial step often involves the extraction of compounds from plant material using organic solvents.[10] Techniques such as maceration, Soxhlet extraction, and microwave-assisted extraction (MAE) are commonly employed.[10] The choice of solvent is critical and is typically based on the polarity of the target pyranocoumarins.

  • Chromatographic Separation : Crude extracts are complex mixtures that require further separation.[11]

    • Solid-Phase Extraction (SPE) : SPE is used for preliminary purification and fractionation of the extract. For instance, an octadecyl SPE column can be used with a stepwise elution of methanol, acetonitrile, or tetrahydrofuran (B95107) in water to isolate compounds of interest.

    • High-Performance Liquid Chromatography (HPLC) : HPLC is an indispensable tool for the final purification and quantification of pyranocoumarins.[11][12] A typical setup might involve a C18 column with a gradient elution system.

    • Thin-Layer Chromatography (TLC) : TLC is often used for monitoring the progress of separation and for preliminary identification of fractions containing the target compounds.[13]

Structural Elucidation
  • X-ray Crystallography : This is the gold standard for determining the three-dimensional molecular structure of a compound.[14] A single crystal of the pyranocoumarin (B1669404) is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the electron density map and, subsequently, the precise atomic arrangement.[7][14] For example, the crystal structure of a brominated angular pyranocoumarin was determined to be a monoclinic system with a P2₁/c space group.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the molecular structure in solution.[15] These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the determination of the compound's connectivity and stereochemistry.[8]

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of the compound.[13] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.[9]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, while UV-Vis spectroscopy provides information about the electronic conjugation system.[15]

Determination of Other Physicochemical Properties
  • Melting Point : The melting point is a crucial indicator of purity. It is typically determined using a capillary melting point apparatus. A sharp melting point range suggests a high degree of purity.

  • Lipophilicity (logP) : The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its drug-likeness.[6] While experimental methods like the shake-flask method exist, computational tools such as SwissADME are often used for rapid prediction.[6][16]

  • Solubility : Aqueous solubility is another critical parameter for drug development. It can be determined experimentally or predicted using computational models.[6] The water solubility (log S) values for some related compounds have been predicted to be in the range of -4.33 to -4.659, indicating moderate solubility.[6]

Visualizations

Workflow for Isolation and Characterization

G cluster_extraction Extraction & Isolation cluster_purification Purification cluster_characterization Characterization cluster_output Output A Plant Material B Solvent Extraction (e.g., MAE) A->B C Crude Extract B->C D Solid-Phase Extraction (SPE) C->D E HPLC / TLC D->E F Pure Angular Pyranocoumarin E->F G Structural Elucidation (NMR, MS, X-ray) F->G H Property Determination (Melting Point, logP, Solubility) F->H I Physicochemical Data G->I H->I

Caption: Workflow for the isolation and characterization of angular-type pyranocoumarins.

Structure-Property Relationships

G Structure Molecular Structure (Angular Pyranocoumarin Core) Solubility Aqueous Solubility Structure->Solubility Influences Lipophilicity Lipophilicity (logP) Structure->Lipophilicity Determines MP Melting Point Structure->MP Affects Activity Biological Activity Structure->Activity Governs Solubility->Activity Impacts Bioavailability Lipophilicity->Activity Impacts Membrane Permeation Substituents Substituents (-OH, -OCH3, Halogens, etc.) Substituents->Structure Modify

Caption: Interplay between molecular structure and physicochemical properties.

Inhibition of NF-κB Signaling Pathway

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to IkBa_P->NFkB Releases Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Genes Induces Pyranocoumarin Angular Pyranocoumarin Pyranocoumarin->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by angular pyranocoumarins.

Conclusion

Angular-type pyranocoumarins represent a structurally diverse class of natural products with significant therapeutic potential. A detailed understanding of their physicochemical properties is fundamental to advancing their development from natural sources to clinical applications. The systematic application of modern analytical techniques, including chromatography and spectroscopy, is crucial for their isolation, purification, and comprehensive characterization. The data and methodologies presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating the exploration and exploitation of these promising bioactive molecules. Further research, particularly in quantitative structure-activity relationship (QSAR) studies, will continue to illuminate how specific structural modifications influence the physicochemical and biological profiles of angular-type pyranocoumarins.

References

Peucedanocoumarin I: A Technical Overview of its Physicochemical Properties and Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Peucedanocoumarin I, a natural compound isolated from the plant Peucedanum praeruptorum. This document summarizes its core physicochemical properties and explores its potential as an anti-inflammatory agent by examining its inhibitory effects on key signaling pathways.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 130464-55-0[1][2]
Molecular Weight 388.41 g/mol [3]
Molecular Formula C₂₁H₂₄O₇[1][2][3]

Anti-Inflammatory Activity and Mechanism of Action

This compound belongs to the pyranocoumarin (B1669404) class of compounds. Studies on pyranocoumarins isolated from Peucedanum praeruptorum have demonstrated their potential to suppress inflammatory responses. The primary mechanism of action appears to be the inhibition of the NF-κB (Nuclear Factor-kappa B) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways. These pathways are critical regulators of inflammation, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process. Its activation leads to the transcription of numerous pro-inflammatory genes. Pyranocoumarins have been shown to inhibit this pathway, thereby reducing the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB-NF-kB->NF-kB releases This compound This compound This compound->IKK Complex inhibits DNA DNA NF-kB_n->DNA binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes activates transcription STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer dimerizes p-STAT3_dimer_n p-STAT3 Dimer p-STAT3_dimer->p-STAT3_dimer_n translocates This compound This compound This compound->JAK inhibits DNA DNA p-STAT3_dimer_n->DNA binds to Target Genes Target Genes DNA->Target Genes activates transcription

References

A Technical Guide to the Preliminary Cytotoxicity of Peucedanocoumarins on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The genus Peucedanum is a rich source of bioactive natural products, particularly coumarins, which have garnered significant attention for their diverse pharmacological properties. Among these, peucedanocoumarins represent a class of compounds with demonstrated potential as anticancer agents. While comprehensive data on Peucedanocoumarin I is emerging, this technical guide synthesizes the current understanding of the cytotoxicity of closely related coumarins isolated from Peucedanum species. These studies provide a foundational framework for assessing the potential of this compound and other related compounds in oncology drug discovery. The primary mechanisms of action explored include the induction of apoptosis (programmed cell death) via the intrinsic mitochondrial pathway and the arrest of the cell cycle, which collectively inhibit the proliferation of cancer cells. This document provides an in-depth overview of the experimental protocols used to evaluate these effects and summarizes the quantitative data from preliminary cytotoxicity studies.

Experimental Methodologies

To evaluate the cytotoxic and mechanistic aspects of peucedanocoumarins, a series of standard in vitro assays are employed. The following sections detail the protocols for the most critical of these experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test compound (e.g., Peucedanocoumarin) in a suitable solvent (like DMSO) and add to the wells. Include a vehicle-only control and a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Cell Cycle Analysis: Propidium (B1200493) Iodide Staining and Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cellular DNA content, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, then centrifuge at approximately 300 x g for 5 minutes.[3] Discard the supernatant.

  • Washing: Resuspend the cell pellet in ice-cold Phosphate-Buffered Saline (PBS) and centrifuge again.

  • Fixation: Resuspend the pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping.[3] Incubate the cells on ice for at least 30 minutes for fixation.[3]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[3] Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4] The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate at room temperature for 5-10 minutes, protected from light.[3]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the generation of a histogram to visualize the cell cycle distribution.[3]

Apoptosis Detection: Western Blot Analysis

Western blotting is used to detect specific proteins involved in the apoptosis signaling cascade. Key markers include the cleavage of caspases (e.g., caspase-3, -8, -9) and Poly (ADP-ribose) polymerase (PARP), as well as changes in the expression of Bcl-2 family proteins.[5][6]

Protocol:

  • Cell Lysis: After treatment with the test compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay, to ensure equal loading.[5]

  • SDS-PAGE: Separate the protein lysates (typically 20-40 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target apoptosis-related proteins (e.g., anti-caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[5]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The presence of cleaved forms of caspases or PARP indicates the activation of apoptosis.[7]

Results of Preliminary Cytotoxicity Studies

While specific data for this compound is limited, studies on other coumarins isolated from the Peucedanum genus demonstrate significant cytotoxic potential against various cancer cell lines. These findings provide a strong rationale for the further investigation of this compound.

One study on coumarins from Peucedanum japonicum evaluated the cytotoxicity of (-)-isosamidin and 3′S,4′S-disenecioylkhellactone.[8] While neither compound significantly affected the viability of MCF-7 (breast cancer) and A549 (lung cancer) cells, 3′S,4′S-disenecioylkhellactone at a concentration of 30 µM dramatically reduced the viability of HL-60 (leukemia) cells to just 11%.[8] This selective and potent activity highlights its potential for treating leukemia.[8][9] Further investigation revealed that this compound induced both early and late apoptosis in HL-60 cells.[8]

Another study on coumarins from Peucedanum baicalense reported the cytotoxic activity of several linear furocoumarins against various human tumor cell lines, with results measured as the concentration inhibiting cell viability by 50% (CCID50).[10]

Table 1: Summary of Cytotoxic Activity of Coumarins from Peucedanum Species

Compound Cancer Cell Line Concentration / IC50 / CCID50 Effect Reference
3′S,4′S-disenecioylkhellactone HL-60 (Leukemia) 30 µM 11% Cell Viability [8]
3′S,4′S-disenecioylkhellactone A549 (Lung) 30 µM No significant change [8]
3′S,4′S-disenecioylkhellactone MCF-7 (Breast) 30 µM No significant change [8]
(-)-isosamidin HL-60, A549, MCF-7 30 µM No significant change [8]
Isoimperatorin CEM-13 (T-cell leucosis) 16.5 µM CCID50 [10]
Isoimperatorin MT-4 (T-cell leukemia) 3.5 µM CCID50 [10]
Isoimperatorin U-937 (Monocyte leukemia) 1.8 µM CCID50 [10]
8-(1,1-dimethylallyloxy)bergapten CEM-13 (T-cell leucosis) 2.5 µM CCID50 [10]
8-(1,1-dimethylallyloxy)bergapten MT-4 (T-cell leukemia) 2.0 µM CCID50 [10]

| 8-(1,1-dimethylallyloxy)bergapten | U-937 (Monocyte leukemia) | 1.0 µM | CCID50 |[10] |

Data presented is based on available literature and serves as an example of the cytotoxic potential within this class of compounds.

Visualizing Mechanisms and Workflows

To better understand the experimental processes and the molecular mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_setup Phase 1: Experiment Setup cluster_assay Phase 2: Cytotoxicity & Mechanistic Assays cluster_analysis Phase 3: Data Analysis & Interpretation start Cancer Cell Culture seed Seed Cells in Plates start->seed treat Treat with Peucedanocoumarin seed->treat mtt MTT Assay (Cell Viability) treat->mtt fcm Flow Cytometry (Cell Cycle Analysis) treat->fcm wb Western Blot (Apoptosis Markers) treat->wb ic50 Calculate IC50 mtt->ic50 cell_cycle Quantify Cell Cycle Arrest fcm->cell_cycle apoptosis Confirm Apoptosis Induction wb->apoptosis end Conclusion on Cytotoxicity ic50->end Synthesize Results cell_cycle->end Synthesize Results apoptosis->end Synthesize Results

Caption: Experimental workflow for evaluating the cytotoxicity of peucedanocoumarins.

G cluster_mito Mitochondrion cluster_caspase Caspase Cascade compound Peucedanocoumarin bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bax->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 cas8 Caspase-8 (Initiator) cas8->cas3 parp PARP Cleavage cas3->parp Cleaves apoptosis Apoptosis parp->apoptosis

Caption: The mitochondria-mediated (intrinsic) pathway of apoptosis induced by peucedanocoumarins.

G cluster_phases Quantify Cell Population in: start Harvest & Wash Cells fix Fix with 70% Cold Ethanol start->fix wash_pbs Wash with PBS fix->wash_pbs stain Stain with Propidium Iodide & RNase A wash_pbs->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram acquire->analyze g1 G0/G1 Phase analyze->g1 s S Phase analyze->s g2m G2/M Phase analyze->g2m subg1 Sub-G1 (Apoptosis) analyze->subg1

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Mechanisms of Action

The cytotoxic effects of pecedanocoumarins are primarily attributed to the induction of apoptosis. Studies on compounds like 3′S,4′S-disenecioylkhellactone show a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells.[8][11] The mechanism is rooted in the intrinsic, or mitochondria-mediated, pathway of apoptosis.[8]

Key molecular events include:

  • Loss of Mitochondrial Membrane Potential (MMP): Treatment with these coumarins leads to the collapse of the MMP, a critical early event in the intrinsic apoptotic pathway.[8]

  • Modulation of Bcl-2 Family Proteins: Coumarins can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax.[12] This shift in balance favors the permeabilization of the mitochondrial outer membrane.

  • Caspase Activation: The disruption of the mitochondria leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of cysteine proteases known as caspases.[8] Specifically, the activation of initiator caspases-8 and -9, and the executioner caspase-3, has been observed.[8][9] Activated caspase-3 then cleaves critical cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis.[8]

In addition to apoptosis, some coumarins have been shown to induce cell cycle arrest. For instance, coumarin (B35378) itself can cause G0/G1 arrest in HeLa cells by downregulating the expression of proteins associated with this phase.[12] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting proliferation.

Conclusion

Preliminary studies on coumarins isolated from Peucedanum species reveal potent and, in some cases, selective cytotoxic activity against cancer cell lines, particularly those of hematological origin. The primary mechanism of action involves the induction of apoptosis through the mitochondria-mediated pathway, characterized by the loss of mitochondrial membrane potential and the activation of the caspase cascade. While direct and extensive cytotoxic data for this compound is not yet widely available, the compelling activity of structurally related compounds provides a strong foundation for its investigation as a potential anticancer therapeutic. Future research should focus on elucidating the specific activity and molecular targets of this compound across a broader panel of cancer cell lines to fully determine its therapeutic potential.

References

Peucedanocoumarin I: Unraveling the Mechanisms of Action for Future Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanocoumarin I, a member of the diverse coumarin (B35378) family of natural products, is emerging as a compound of significant interest for its potential therapeutic properties. While direct research on this compound is in its nascent stages, a wealth of data from closely related analogs and the broader coumarin class provides a strong foundation for hypothesizing its mechanisms of action. This technical guide synthesizes the current understanding and proposes key mechanistic hypotheses for this compound, focusing on its potential anti-inflammatory, antioxidant, and neuroprotective effects. We delve into the intricate signaling pathways likely modulated by this compound, present available quantitative data in a structured format, and provide detailed experimental protocols for key assays to facilitate further research and drug development efforts.

Introduction

Coumarins are a large class of phenolic substances found in many plants, and they are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and neuroprotective effects. This compound, a specific angular-type pyranocoumarin, is structurally similar to other well-studied coumarins, suggesting it may share similar mechanisms of action. This guide will explore the most prominent hypotheses for how this compound may exert its biological effects, drawing on evidence from related compounds.

Core Hypotheses for the Mechanism of Action

Based on the current body of literature for the coumarin class of compounds, three primary mechanisms of action are proposed for this compound:

  • Hypothesis 1: Anti-inflammatory Action through Inhibition of the NF-κB Signaling Pathway.

  • Hypothesis 2: Antioxidant and Cytoprotective Effects via Activation of the Nrf2 Signaling Pathway.

  • Hypothesis 3: Neuroprotection through Inhibition of Protein Aggregation.

Hypothesis 1: Anti-inflammatory Action via NF-κB Pathway Inhibition

A substantial body of evidence suggests that many coumarins possess potent anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.

The proposed mechanism involves the inhibition of IκBα degradation, which prevents the translocation of the p65 subunit of NF-κB into the nucleus. This, in turn, suppresses the transcription of NF-κB target genes.

Signaling Pathway Diagram

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Effects of Coumarins

While specific quantitative data for this compound is not yet available, the following table summarizes the effects of other coumarins on key inflammatory markers.

CompoundModel SystemConcentration/DoseEffectReference
4-HydroxycoumarinIn vivo (mice)75 mg/kg71.8% reduction in TNF-α levels[1]
4-HydroxycoumarinIn vivo (mice)75 mg/kgSignificant decrease in leukocyte migration[1]
Pyranocoumarin derivative 2In vitro (RAW264.7 macrophages)Concentration-dependentSignificant reduction in nitric oxide production[2]
Pyranocoumarin derivative 2In vitro (RAW264.7 macrophages)Not specifiedInhibition of TNF-α and IL-6 production[2]
Experimental Protocols
  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Transfection: Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

  • Cell Culture and Treatment: RAW264.7 macrophage cells are seeded and allowed to adhere overnight. Cells are then pre-treated with this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Protein Extraction: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Hypothesis 2: Antioxidant and Cytoprotective Effects via Nrf2 Pathway Activation

The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a critical cellular defense mechanism against oxidative stress. Many coumarins have been identified as activators of this pathway.

The proposed mechanism involves the disruption of the Keap1-Nrf2 complex by this compound, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression.

Signaling Pathway Diagram

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Keap1->Ub Recruits E3 Ligase Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination Peucedanocoumarin_I This compound Peucedanocoumarin_I->Keap1 Inhibits binding to Nrf2 ARE ARE (DNA) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Protein_Aggregation_Inhibition Monomeric_Proteins Misfolded Monomeric Proteins (e.g., α-synuclein) Oligomers Toxic Oligomers Monomeric_Proteins->Oligomers Aggregation Fibrils Protein Aggregates (Fibrils) Oligomers->Fibrils Further Aggregation Neuronal_Toxicity Neuronal Toxicity and Cell Death Oligomers->Neuronal_Toxicity Fibrils->Neuronal_Toxicity Peucedanocoumarin_I This compound Peucedanocoumarin_I->Oligomers Inhibits Formation Peucedanocoumarin_I->Fibrils Promotes Disaggregation

References

Peucedanocoumarin I and its Congeners: A Technical Guide to Their Role in Traditional Chinese Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peucedanocoumarins, a class of angular pyranocoumarins, are significant bioactive constituents of medicinal plants used in Traditional Chinese Medicine (TCM), notably from the genera Angelica and Peucedanum. While Peucedanocoumarin I has been successfully isolated and structurally identified, a comprehensive body of research detailing its specific pharmacological activities remains to be established. This technical guide addresses this gap by providing a thorough review of the existing scientific literature on closely related and co-occurring coumarins, including Peucedanocoumarin III, Peucedanocoumarin IV, and other derivatives isolated from Angelica decursiva and Peucedanum praeruptorum. This document synthesizes the current understanding of their roles in TCM, their diverse pharmacological effects—including anti-inflammatory, neuroprotective, and anticancer activities—and the underlying molecular mechanisms. Detailed experimental protocols for the isolation and in vitro analysis of these compounds are provided, alongside quantitative data and visualizations of key signaling pathways to facilitate further research and drug development initiatives in this promising area of natural product science.

Introduction to Peucedanocoumarins in Traditional Chinese Medicine

For centuries, the roots of plants such as Angelica decursiva (Miq.) Franch. & Sav. (Chinese: Zihua Qianhu) and Peucedanum praeruptorum Dunn (Chinese: Baihua Qianhu) have been staples in Traditional Chinese Medicine. In TCM theory, these herbs are primarily used to dispel wind-heat, resolve phlegm, and redirect descending qi to alleviate cough and wheezing. Modern phytochemical research has identified angular pyranocoumarins as key bioactive components responsible for the therapeutic effects of these plants.

Among these are the Peucedanocoumarins I, II, and III, which were first isolated and structurally elucidated from Peucedanum praeruptorum.[1] Despite the identification of this compound, the bulk of pharmacological investigation has concentrated on its more studied isomers and derivatives. This guide, therefore, broadens its scope to provide a comprehensive overview of this class of compounds, offering insights into the potential activities of this compound by examining its better-characterized relatives.

Pharmacological Activities of Peucedanocoumarins and Related Compounds

The coumarins isolated from Angelica decursiva and Peucedanum praeruptorum exhibit a wide array of pharmacological activities, positioning them as promising candidates for drug development.

Anti-Inflammatory Effects

Multiple studies have demonstrated the potent anti-inflammatory properties of these coumarins. Derivatives such as edulisin II, decursidin, Pd-C-I, Pd-C-II, and Pd-C-III from Angelica decursiva have been shown to significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3] This inhibition is accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[2][3] Further research indicates that the anti-inflammatory action of pyranocoumarins from Peucedanum praeruptorum is mediated through the inhibition of NF-κB and STAT3 activation.[4] Network pharmacology studies on Peucedanum decursivum have identified TNF, PTGS2 (COX-2), and PRKACA as key targets for its anti-inflammatory effects.[5][6]

Neuroprotective Activities

The neuroprotective potential of peucedanocoumarins is a rapidly emerging area of research. Peucedanocoumarin III and its structural isomer, Peucedanocoumarin IV, have shown significant promise in models of Parkinson's disease.[7][8][9] These compounds are capable of preventing α-synuclein aggregation, a pathological hallmark of the disease, and protecting dopaminergic neurons from cell death.[7][8][10] The proposed mechanism involves the disaggregation of β-sheet structures and facilitation of their clearance.[11] Other coumarin (B35378) derivatives have demonstrated neuroprotective effects by activating the TRKB-CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity, and by reducing the activity of caspases involved in apoptosis.[12]

Antitumor and Cytotoxic Activities

Coumarin derivatives have long been investigated for their anticancer properties.[13][14][15] Studies on coumarins from Angelica decursiva have shown they possess inhibitory effects on various cancer cell lines. While the specific antitumor mechanisms of this compound are unknown, related compounds from Peucedanum decursivum are known to participate in pathways related to cancer and chemical carcinogenesis receptor activation.[5][6]

Antidiabetic and Enzyme Inhibitory Activities

Certain dihydroxanthyletin-type coumarins from Angelica decursiva have been identified as potent inhibitors of enzymes implicated in diabetic complications.[16] These compounds have shown significant inhibitory activity against human recombinant aldose reductase (HRAR) and the formation of advanced glycation end-products (AGEs).[16] Additionally, compounds like (+)-trans-decursidinol and Pd-C-I, II, and III are effective inhibitors of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are key targets in the management of diabetes.[17][18] Other coumarins from the same plant have also demonstrated inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), suggesting potential therapeutic applications in Alzheimer's disease.[19]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for various coumarins isolated from Angelica decursiva, providing a valuable resource for comparative analysis and future research.

Table 1: Enzyme Inhibitory Activities of Dihydroxanthyletin-Type Coumarins from Angelica decursiva

CompoundPTP1B IC₅₀ (µM)[18]α-Glucosidase IC₅₀ (µM)[18]HRAR IC₅₀ (µM)[16]AGEs Formation IC₅₀ (µM)[16]
(+)-trans-decursidinol2.33 ± 0.0712.34 ± 0.2821.31 ± 0.815.56 ± 0.17
Pd-C-I4.32 ± 0.1223.41 ± 0.551.03 ± 0.050.41 ± 0.02
Pd-C-II6.17 ± 0.3156.12 ± 1.032.57 ± 0.110.98 ± 0.04
Pd-C-III11.98 ± 0.43121.23 ± 2.191.54 ± 0.070.65 ± 0.03
4-hydroxy Pd-C-III--1.32 ± 0.060.51 ± 0.02
Decursidin--1.89 ± 0.090.77 ± 0.03
Ursolic Acid (Control)6.87 ± 0.19---
Acarbose (Control)-169.49 ± 3.25--

Table 2: Cholinesterase and BACE1 Inhibitory Activities of Dihydroxanthyletin-Type Coumarins from Angelica decursiva [19]

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)BACE1 IC₅₀ (µM)
4'-hydroxy Pd-C-III1.005.781.99
Decursidin4.0113.9117.34
Pd-C-I1.518.234.21
4'-methoxy Pd-C-I2.1110.119.89
Pd-C-II2.9811.5613.56
Pd-C-III3.5612.7815.78

Table 3: Pharmacokinetic Parameters of Peucedanocoumarin IV (PCiv) in Rats [7][8][20]

ParameterValue
Half-life (t₁/₂)~97 minutes
Oral Bioavailability~10%
Brain-to-Plasma Concentration Ratio6.4

Mechanisms of Action and Signaling Pathways

The therapeutic effects of peucedanocoumarins and related compounds are underpinned by their ability to modulate key cellular signaling pathways.

Anti-Inflammatory Signaling

A primary mechanism for the anti-inflammatory activity of these coumarins is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6. Pyranocoumarins have been shown to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[4] Additionally, these compounds can suppress the activation of the MAPK (Mitogen-Activated Protein Kinase) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways, which are also critical for the inflammatory response.[4][21]

Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 NFkB_nuc NF-κB (nucleus) MAPK->NFkB_nuc IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription STAT3_p p-STAT3 STAT3->STAT3_p P STAT3_p->Genes Transcription Inflammation Inflammatory Response Genes->Inflammation Peucedanocoumarins Peucedanocoumarins Peucedanocoumarins->MAPK Peucedanocoumarins->IKK Peucedanocoumarins->STAT3

Caption: Inhibition of LPS-induced inflammatory signaling by Peucedanocoumarins.

Neuroprotective Signaling

In the context of neuroprotection, certain coumarin derivatives have been found to activate the Tropomyosin receptor kinase B (TRKB) signaling pathway.[12] Activation of TRKB by its ligand, Brain-Derived Neurotrophic Factor (BDNF), triggers downstream cascades, including the PI3K/Akt and ERK pathways. These pathways converge to phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein) . Activated CREB then promotes the transcription of genes involved in neuronal survival, such as Bcl-2 and BDNF itself, creating a positive feedback loop. By activating this pathway, these compounds can reduce the activity of executioner caspases (like caspase-3) and protect against tau-induced neurotoxicity.[12]

Neuroprotective Signaling Pathway cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarins Coumarin Derivatives TRKB TRKB Receptor Coumarins->TRKB Activates Caspases Caspase Activity Coumarins->Caspases Tau Tau Aggregation Neurotoxicity Coumarins->Tau PI3K PI3K/Akt Pathway TRKB->PI3K ERK ERK Pathway TRKB->ERK CREB CREB PI3K->CREB ERK->CREB pCREB p-CREB CREB->pCREB P Genes Survival Genes (Bcl-2, BDNF) pCREB->Genes Transcription Survival Neuronal Survival Genes->Survival Caspases->Survival Inhibits Tau->Caspases

Caption: Neuroprotective signaling activated by coumarin derivatives.

Experimental Methodologies

The following sections provide detailed, representative protocols for the isolation and in vitro analysis of peucedanocoumarins, based on methodologies described in the cited literature.

Representative Workflow for Isolation and Analysis

The general process for investigating these compounds involves extraction from the plant material, fractionation, isolation of pure compounds, and subsequent biological evaluation.

Experimental Workflow Plant Dried Roots of Angelica decursiva Extract Methanol (B129727) Reflux Extraction Plant->Extract Fraction Solvent Partitioning (DCM, EtOAc, n-BuOH) Extract->Fraction Chrom Column Chromatography (Silica, Sephadex, RP-18) Fraction->Chrom Isolate Pure Coumarin (e.g., this compound) Chrom->Isolate Assay In Vitro Biological Assays (Anti-inflammatory, Neuroprotective, etc.) Isolate->Assay Data Data Analysis (IC50, Kinetics) Assay->Data

Caption: Generalized workflow for coumarin isolation and bioactivity screening.

Protocol for Extraction and Isolation of Coumarins

This protocol is a generalized procedure based on methods used for isolating coumarins from Angelica decursiva.[17][18]

  • Plant Material Preparation: Air-dry and powder the roots of Angelica decursiva (or Peucedanum praeruptorum).

  • Extraction:

    • Take 3.0 kg of the powdered plant material and reflux with 10 L of methanol (MeOH) for 3 hours.

    • Repeat the extraction process three times.

    • Combine the filtrates and concentrate under reduced pressure at 40°C to yield the crude MeOH extract.

  • Fractionation:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • Concentrate each fraction to dryness. The coumarins are typically enriched in the CH₂Cl₂ fraction.

  • Column Chromatography:

    • Subject the CH₂Cl₂ fraction to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and EtOAc.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Further Purification:

    • Combine fractions containing compounds of interest and subject them to further purification using Sephadex LH-20 column chromatography and/or reversed-phase (RP-18) column chromatography.

    • Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: Identify the structure of isolated compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Protocol for In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is designed to assess the anti-inflammatory activity of isolated compounds by measuring their effect on NO production in LPS-stimulated macrophages.[2][22]

  • Cell Culture:

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound, dissolved in DMSO and diluted in media) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS from E. coli. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance and reflects the amount of NO produced.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value for the test compound.

Conclusion and Future Directions

The coumarins derived from Angelica decursiva and Peucedanum praeruptorum represent a class of natural products with significant and diverse therapeutic potential. The available evidence strongly supports their anti-inflammatory, neuroprotective, and enzyme-inhibiting activities, primarily through the modulation of critical signaling pathways such as NF-κB, MAPK, and TRKB.

However, a notable gap exists in the scientific literature concerning the specific biological activities of This compound . While its structure is known, its pharmacological profile remains uncharacterized. The comprehensive data on its congeners presented in this guide strongly suggest that this compound is also likely to possess valuable bioactivities.

Therefore, future research should prioritize the following:

  • Pharmacological Screening of this compound: A systematic evaluation of the anti-inflammatory, neuroprotective, anticancer, and antidiabetic properties of purified this compound is essential.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its potent relatives.

Addressing these research questions will be crucial for validating the traditional uses of these medicinal plants and for unlocking the full therapeutic potential of this compound as a lead compound in modern drug discovery.

References

The Biosynthesis Pathway of Dihydropyranocoumarins in Peucedanum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of dihydropyranocoumarins in Peucedanum species, a class of compounds with significant pharmacological interest. This document outlines the key enzymatic steps, presents quantitative data on enzyme kinetics and metabolite distribution, and offers detailed experimental protocols for the study of this pathway.

Introduction to Dihydropyranocoumarins in Peucedanum

The genus Peucedanum, belonging to the Apiaceae family, is a rich source of diverse coumarin (B35378) derivatives. Among these, dihydropyranocoumarins are a significant class of angular pyranocoumarins characterized by a dihydropyran ring fused to the coumarin core. These compounds, including notable examples like praeruptorin A, B, and E from Peucedanum praeruptorum, and various khellactone (B107364) derivatives from Peucedanum japonicum, have garnered attention for their wide range of biological activities. The biosynthesis of these complex molecules is a multi-step process involving key enzyme families that construct and decorate the core coumarin scaffold. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds and for the discovery of novel enzymatic tools for synthetic biology.

The Dihydropyranocoumarin Biosynthetic Pathway

The biosynthesis of dihydropyranocoumarins originates from the general phenylpropanoid pathway, with umbelliferone (B1683723) serving as a key branch-point intermediate. The pathway can be broadly divided into three stages: formation of the coumarin core, prenylation and cyclization to form the dihydropyran ring, and subsequent modifications.

The initial steps involve the conversion of L-phenylalanine to umbelliferone. This simple coumarin then undergoes prenylation, a critical step that determines the eventual formation of either linear or angular coumarins. For dihydropyranocoumarins, which are typically angular, prenylation occurs at the C8 position of umbelliferone. This reaction is catalyzed by a specific class of prenyltransferases (PTs). Following prenylation, the appended prenyl group is modified and cyclized by cytochrome P450 monooxygenases (CYP450s) to form the characteristic dihydropyran ring.

Key Enzymes in the Pathway
  • Prenyltransferases (PTs): These enzymes catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, forming the intermediate osthenol. In Peucedanum praeruptorum, specific prenyltransferases, such as PpPT1, PpPT2, and PpPT3, have been identified as being responsible for the prenylation of the coumarin skeleton.[1] These membrane-bound enzymes are crucial for directing intermediates towards either linear or angular coumarin backbones.[1]

  • Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is responsible for the subsequent cyclization of the prenylated intermediate to form the dihydropyran ring. In P. praeruptorum, a specific CYP450, designated PpDC, has been shown to be a key cyclase in this process.[1] This enzymatic step involves an acid/base-assisted epoxide ring opening, which contributes to the formation of the tetrahydropyran (B127337) scaffold.[1]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core biosynthetic pathway leading to the formation of dihydropyranocoumarins in Peucedanum species.

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_dihydropyranocoumarin Dihydropyranocoumarin-Specific Pathway L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL Umbelliferone Umbelliferone p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H p_Coumaric->Umbelliferone Multiple Steps (e.g., C2'H) Osthenol Osthenol (8-prenylumbelliferone) Umbelliferone->Osthenol Prenyltransferase (PT) (e.g., PpPT1/2/3) + DMAPP Dihydropyranocoumarin_Core Dihydropyranocoumarin Core Scaffold (e.g., (+)-trans-khellactone) Epoxide_Intermediate Epoxide Intermediate Osthenol->Epoxide_Intermediate CYP450 Monooxygenase Epoxide_Intermediate->Dihydropyranocoumarin_Core CYP450 Cyclase (PpDC) Decorated_Products Decorated Dihydropyranocoumarins (e.g., Praeruptorins) Dihydropyranocoumarin_Core->Decorated_Products Acyltransferases, etc.

Biosynthetic pathway of dihydropyranocoumarins in Peucedanum.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite accumulation provides crucial insights into the regulation and efficiency of the biosynthetic pathway.

Enzyme Kinetic Parameters

While specific kinetic data for Peucedanum prenyltransferases are limited, studies on homologous enzymes from the Apiaceae family provide valuable benchmarks. The following table summarizes the apparent Michaelis-Menten constants (Km) for two prenyltransferases from parsnip (Pastinaca sativa), which exhibit high specificity for umbelliferone.

EnzymeSubstrateProduct PositionApparent Km (µM)Reference
PsPT1 UmbelliferoneC6 (major)2.7 ± 0.6[1]
DMAPPC6 (major)5 ± 1[1]
PsPT2 UmbelliferoneC8 (major)10 ± 1[1]
DMAPPC8 (major)7.6 ± 0.8[1]

Note: Data are from Pastinaca sativa PTs, which are homologous to those in Peucedanum. PsPT2, with its preference for C8 prenylation, is more analogous to the enzymes leading to angular dihydropyranocoumarins.

Dihydropyranocoumarin Content in Peucedanum praeruptorum

The accumulation of dihydropyranocoumarins varies significantly between different plant organs and developmental stages. The following table presents the content of major dihydropyranocoumarins in the roots, stems, and leaves of P. praeruptorum.

CompoundPlant PartContent (mg/g dry weight) - Before BoltingContent (mg/g dry weight) - After FloweringReference
Praeruptorin A RootHighest contentLowest content[2]
StemModerate contentSignificantly decreased[2]
LeafPresent-[2]
Praeruptorin B RootHighest contentLowest content[2]
StemModerate contentSignificantly decreased[2]
Leaf--[2]
Praeruptorin E RootPresentLowest content[2]
StemModerate contentSignificantly decreased[2]
LeafPresent-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of dihydropyranocoumarin biosynthesis.

Extraction and Quantification of Dihydropyranocoumarins

Objective: To extract and quantify dihydropyranocoumarins from Peucedanum plant material using HPLC.

Materials:

  • Dried and powdered Peucedanum plant material (roots, stems, or leaves).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade).

  • Acetonitrile (B52724) (HPLC grade).

  • Formic acid (optional).

  • Analytical standards of target dihydropyranocoumarins.

  • Ultrasonic bath.

  • Centrifuge.

  • 0.22 µm syringe filters.

  • HPLC system with a DAD or UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Procedure:

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of methanol.

    • Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant. Repeat the extraction process on the pellet one more time and combine the supernatants.

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

  • HPLC Analysis:

    • Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

    • Set up the HPLC system with a C18 column.

    • Prepare a mobile phase, typically a gradient of water (A) and acetonitrile (B). A common gradient is: 0-25 min, 60-80% B; 25-35 min, 80-100% B. The flow rate is typically 1.0 mL/min.

    • Set the detection wavelength to 254 nm or 320 nm, where coumarins show strong absorbance.

    • Inject 10-20 µL of the sample.

    • Prepare a calibration curve using analytical standards of the target compounds to quantify their concentration in the plant extract.

In Vitro Assay for Prenyltransferase Activity

Objective: To determine the activity of prenyltransferases involved in the biosynthesis of dihydropyranocoumarins.

Materials:

  • Microsomal fraction prepared from Peucedanum tissues or heterologously expressed prenyltransferase.

  • Umbelliferone (substrate).

  • Dimethylallyl pyrophosphate (DMAPP, prenyl donor).

  • Tris-HCl buffer (100 mM, pH 7.5).

  • MgCl2 (10 mM).

  • Dithiothreitol (DTT, 1 mM).

  • Ethyl acetate.

  • Methanol.

  • HPLC system.

Procedure:

  • Enzyme Preparation: Isolate microsomes from young, metabolically active Peucedanum tissues (e.g., roots or leaves) by differential centrifugation, or use a purified recombinant enzyme.

  • Reaction Mixture: In a microcentrifuge tube, prepare a final reaction volume of 200 µL containing:

    • 100 mM Tris-HCl buffer (pH 7.5).

    • 10 mM MgCl2.

    • 1 mM DTT.

    • 1 mM umbelliferone.

    • 1 mM DMAPP.

    • 50-100 µg of microsomal protein or an appropriate amount of purified enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously to extract the products.

    • Centrifuge to separate the phases.

    • Transfer the upper organic phase to a new tube and evaporate to dryness.

  • Analysis:

    • Re-dissolve the dried residue in 50 µL of methanol.

    • Analyze 20 µL by HPLC as described in section 4.1 to identify and quantify the prenylated product (osthenol).

General Workflow for Enzyme Identification and Characterization

The following diagram outlines a typical experimental workflow for the identification and characterization of enzymes in the dihydropyranocoumarin biosynthetic pathway.

Experimental_Workflow Plant_Material Peucedanum Plant Material (e.g., Roots, Leaves) Transcriptome_Sequencing Transcriptome Sequencing (RNA-Seq) Plant_Material->Transcriptome_Sequencing Extract RNA Metabolite_Profiling Metabolite Profiling (HPLC/UPLC-MS) Plant_Material->Metabolite_Profiling Extract Metabolites Candidate_Gene_Selection Candidate Gene Selection (e.g., PTs, CYP450s) Transcriptome_Sequencing->Candidate_Gene_Selection Identify differentially expressed genes Metabolite_Profiling->Candidate_Gene_Selection Correlate with metabolite accumulation Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Candidate_Gene_Selection->Heterologous_Expression Clone cDNA Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Purified Enzyme Kinetic_Analysis Enzyme Kinetic Analysis (Km, kcat) Enzyme_Assay->Kinetic_Analysis Structure_Elucidation Product Structure Elucidation (NMR, MS) Enzyme_Assay->Structure_Elucidation Reaction Products

Workflow for enzyme discovery in dihydropyranocoumarin biosynthesis.

Conclusion

The biosynthetic pathway of dihydropyranocoumarins in Peucedanum is a complex and highly regulated process involving key enzyme families, particularly prenyltransferases and cytochrome P450 monooxygenases. This guide has provided a comprehensive overview of the pathway, supported by quantitative data and detailed experimental protocols. Further research, including the determination of specific kinetic parameters for Peucedanum enzymes and the elucidation of the regulatory networks governing this pathway, will be essential for advancing our ability to harness these valuable natural products for pharmaceutical and other applications.

References

Potential Therapeutic Targets of Peucedanocoumarin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with a specific focus on Peucedanocoumarin I is limited. This document provides a comprehensive overview of its potential therapeutic targets based on the well-documented activities of its isomers, Peucedanocoumarin III and IV, and other structurally related pyranocoumarins. The experimental data and pathways described herein are primarily derived from studies on these related compounds and are presented to infer the likely biological activities of this compound.

Executive Summary

This compound belongs to the pyranocoumarin (B1669404) class of natural compounds, which have demonstrated a range of promising pharmacological activities. While direct studies on this compound are not abundant, research on its close analogs suggests significant therapeutic potential in several key areas. The primary therapeutic targets identified for related peucedanocoumarins include the modulation of inflammatory pathways, inhibition of protein aggregation in neurodegenerative diseases, and the activation of cellular antioxidant responses. This guide synthesizes the available preclinical data to illuminate the potential mechanisms of action and therapeutic applications of this compound, providing a foundation for future research and drug development efforts.

Potential Therapeutic Targets and Mechanisms of Action

Anti-Inflammatory Effects via NF-κB and STAT3 Inhibition

Pyranocoumarins isolated from Peucedanum praeruptorum have been shown to exert potent anti-inflammatory effects.[1][2] The primary mechanism for this activity is the inhibition of key pro-inflammatory signaling pathways.

  • NF-κB Signaling: Peucedanocoumarins have been observed to suppress the degradation of IκB-α, an inhibitor of NF-κB. This action prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[2][3]

  • STAT3 Signaling: These compounds have also been found to inhibit the lipopolysaccharide (LPS)-induced tyrosine phosphorylation of STAT3, another critical transcription factor involved in the inflammatory response.[1]

These dual inhibitory actions on both the NF-κB and STAT3 pathways suggest that this compound could be a strong candidate for development as an anti-inflammatory agent.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK IL6R IL-6R JAK JAK IL6R->JAK LPS LPS LPS->TLR4 IL6 IL-6 IL6->IL6R PCI This compound PCI->IKK Inhibits PCI->JAK Inhibits IkBa IκBα IKK->IkBa P NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkBa->NFkB STAT3 STAT3 JAK->STAT3 P STAT3_nuc STAT3 STAT3->STAT3_nuc Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes STAT3_nuc->Genes

Caption: Inhibition of NF-κB and STAT3 signaling by this compound.

Neuroprotection via Inhibition of α-Synuclein Aggregation

A significant body of research on Peucedanocoumarin III and IV has highlighted their potential in the treatment of neurodegenerative diseases, particularly Parkinson's disease.[4][5][6][7] The primary neuroprotective mechanism identified is the inhibition of α-synuclein aggregation, a pathological hallmark of Parkinson's disease.[4][8][9]

  • Disaggregation of Fibrils: These compounds have been shown to not only inhibit the formation of new α-synuclein fibrils but also to disaggregate pre-formed fibrils.[5][7]

  • Facilitation of Proteasomal Clearance: Peucedanocoumarins appear to facilitate the clearance of protein aggregates through the proteasomal degradation pathway.[10] This was demonstrated by a reduction in the levels of the amyloid-mimic protein β23 in cell-based assays.[10]

Given the structural similarity, it is highly probable that this compound shares this anti-aggregation activity, making it a promising therapeutic candidate for synucleinopathies.

G aSyn α-Synuclein Monomers aSyn_agg α-Synuclein Aggregates (Oligomers & Fibrils) aSyn->aSyn_agg Aggregation neurotoxicity Neurotoxicity & Neuronal Cell Death aSyn_agg->neurotoxicity PCI This compound PCI->aSyn_agg Inhibits Aggregation & Promotes Disaggregation proteasome Proteasomal Degradation PCI->proteasome Enhances proteasome->aSyn_agg Clearance

Caption: Proposed neuroprotective mechanism of this compound.

Antioxidant Effects through Keap1/Nrf2/ARE Pathway Activation

Coumarins as a class are known to modulate the Keap1/Nrf2/ARE signaling pathway, a central mechanism for cellular defense against oxidative stress.[11][12][13]

  • Nrf2 Activation: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[11] Electrophilic compounds, such as certain coumarins, can react with cysteine residues on Keap1, leading to the release of Nrf2.[11]

  • ARE-Mediated Gene Expression: Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases.[14]

The activation of this pathway by this compound would provide a strong antioxidant effect, which is beneficial in a wide range of pathological conditions, including inflammation, neurodegeneration, and cancer.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCI This compound Keap1_Nrf2 Keap1-Nrf2 Complex PCI->Keap1_Nrf2 Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc ARE ARE Nrf2_nuc->ARE Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay for NO stimulate->griess elisa ELISA for TNF-α & IL-6 stimulate->elisa wb Western Blot for iNOS, COX-2, etc. stimulate->wb

References

Methodological & Application

Application Notes and Protocols for High-Yield Extraction of Peucedanocoumarin I from Peucedani Radix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin I is a dihydropyranocoumarin found in the roots of Peucedanum praeruptorum Dunn, a plant widely used in traditional medicine and known as Peucedani Radix or "Qian-hu". As an angular-type pyranocoumarin, this compound, along with its isomers and related compounds, is recognized for a range of pharmacological activities, including anti-inflammatory, vasorelaxant, and neuroprotective effects. The therapeutic potential of these compounds has spurred interest in developing efficient methods for their extraction and isolation to support further research and drug development.

This document provides a detailed protocol for a high-yield, enhanced extraction of this compound from Peucedani Radix. The proposed method utilizes a synergistic approach of enzyme pretreatment followed by ultrasonic-assisted extraction with a deep eutectic solvent (DES), a green and highly efficient solvent system. This advanced protocol is designed to significantly improve extraction efficiency compared to conventional solvent extraction methods.

Quantitative Data Summary

The yield of this compound can vary depending on the plant material and the extraction method employed. While data for high-yield methods are still emerging, baseline levels from standard analytical procedures provide a useful reference. The following table summarizes the reported content of this compound and other major coumarins in Peucedanum species.

CompoundPlant SourceExtraction MethodYield/Content (mg/g of dry material)Reference
This compound Peucedanum praeruptorumMethanol (B129727) Extraction0.49[1]
Praeruptorin APeucedanum praeruptorumMethanol Extraction6.04[1]
Peucedanocoumarin IIPeucedanum praeruptorumMethanol Extraction0.46[1]
Praeruptorin BPeucedanum praeruptorumMethanol Extraction3.43[1]
Praeruptorin EPeucedanum praeruptorumMethanol Extraction2.09[1]
Total CoumarinsPeucedanum decursivumEnzyme + Ultrasonic-Assisted DES Extraction~26.5 (Total Yield)[2]

Note: The total coumarin (B35378) yield from the advanced extraction method suggests a significant potential for increasing the yield of individual coumarins, including this compound, compared to standard methanol extraction.

Experimental Protocols

This section details the recommended high-yield extraction protocol for this compound from Peucedani Radix. This protocol is adapted from a validated method for the efficient extraction of total coumarins from Peucedanum species.[2]

Materials and Reagents
Equipment
  • Ultrasonic bath or probe sonicator (frequency 50 Hz, adjustable power)

  • Water bath with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a DAD or UV detector and a C18 column.

Protocol

1. Preparation of the Deep Eutectic Solvent (DES) a. Prepare a deep eutectic solvent by mixing choline chloride and 1,4-butanediol in a molar ratio of 1:4. b. Heat the mixture at 80°C with constant stirring until a clear, homogeneous liquid is formed. c. Allow the DES to cool to room temperature before use.

2. Enzyme Pretreatment a. Weigh 1.0 g of powdered Peucedani Radix into a flask. b. Add 14 mL of citrate buffer (pH 5.0). c. Add 0.2% (w/w of plant material) cellulase to the mixture. d. Incubate the mixture in a water bath at 50°C for 60 minutes with occasional shaking. This step helps to break down the plant cell walls, enhancing solvent penetration.

3. Ultrasonic-Assisted Extraction (UAE) a. To the enzyme-treated slurry, add the prepared DES. b. Place the flask in an ultrasonic bath. c. Perform the extraction under the following optimized conditions:

  • Liquid-to-Solid Ratio: 14:1 (mL/g)
  • Ultrasonic Power: 300 W
  • Extraction Temperature: 60°C
  • Extraction Time: 50 minutes d. After extraction, centrifuge the mixture at 5000 rpm for 15 minutes to separate the supernatant from the plant debris.

4. Sample Preparation for Analysis a. Collect the supernatant containing the extracted coumarins. b. Filter the supernatant through a 0.45 µm syringe filter. c. The filtered extract is now ready for HPLC analysis to quantify the this compound content.

5. HPLC Quantification a. Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). b. Column: C18 column (e.g., 4.6 x 250 mm, 5 µm). c. Detection Wavelength: 235 nm. d. Injection Volume: 10 µL. e. Prepare a calibration curve using a series of known concentrations of the this compound standard to accurately quantify the compound in the extract.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the high-yield extraction of this compound from Peucedani Radix.

ExtractionWorkflow Start Start: Powdered Peucedani Radix Enzyme Enzyme Pretreatment (Cellulase, pH 5.0, 50°C) Start->Enzyme UAE Ultrasonic-Assisted Extraction (DES, 60°C, 50 min, 300W) Enzyme->UAE Separation Centrifugation & Filtration UAE->Separation Analysis HPLC Quantification Separation->Analysis End End: High-Yield this compound Analysis->End SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK_pathway MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Peucedanocoumarin This compound (Putative Action) Peucedanocoumarin->MAPK_pathway Inhibits Peucedanocoumarin->IKK Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

References

Application Note: High-Efficiency Extraction of Coumarins Using Ultrasonic Assistance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the ultrasonic-assisted extraction (UAE) of coumarins from plant matrices. UAE is a green and efficient alternative to conventional extraction methods, offering reduced extraction times, lower solvent consumption, and increased yields.[1][2] The acoustic cavitation generated by ultrasonic waves disrupts plant cell walls, facilitating the release of bioactive compounds.[2][3] This document outlines a comprehensive methodology, from sample preparation to final extract analysis, and includes a summary of optimized parameters from various studies to guide researchers in developing protocols for their specific applications.

Introduction

Coumarins are a class of benzopyrone secondary metabolites widely distributed in the plant kingdom, renowned for their diverse pharmacological activities. Traditional methods for their extraction, such as maceration and Soxhlet extraction, are often time-consuming and require large volumes of organic solvents.[3] Ultrasonic-assisted extraction (UAE) has emerged as a powerful technique to overcome these limitations. The application of high-frequency sound waves (typically 20–100 kHz) to a solvent creates cavitation bubbles.[4] The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt cell structures, enhancing solvent penetration and accelerating the mass transfer of target compounds into the solvent.[2] This results in a more rapid and efficient extraction process.

Experimental Protocol

This protocol provides a general framework for the ultrasonic-assisted extraction of coumarins. Researchers should optimize the parameters based on the specific plant material and target coumarins.

1. Materials and Equipment

  • Plant Material: Dried and powdered plant material (e.g., leaves, roots, bark, or seeds). A particle size of 80-100 mesh is recommended for optimal extraction.[5]

  • Extraction Solvents: HPLC-grade solvents such as ethanol, methanol (B129727), or aqueous mixtures. Deep eutectic solvents (DES) can also be employed for a greener extraction.[3][6][7]

  • Ultrasonic Processor: An ultrasonic bath or a probe-type sonicator with adjustable power and temperature control.

  • Glassware: Beakers, flasks, and graduated cylinders.

  • Filtration System: Whatman No. 1 filter paper or a vacuum filtration setup.

  • Rotary Evaporator: For solvent removal and extract concentration.

  • Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantification of coumarins.

2. Sample Preparation

  • Obtain the desired plant material and ensure it is properly identified and authenticated.

  • Dry the plant material to a constant weight at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

  • Grind the dried material into a fine, homogeneous powder using a laboratory mill. Sieving the powder to a consistent particle size (e.g., 80-100 mesh) will enhance extraction efficiency by increasing the surface area available for solvent contact.[5]

3. Ultrasonic-Assisted Extraction Procedure

  • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

  • Transfer the powder to an extraction vessel (e.g., a 100 mL beaker or flask).

  • Add the selected extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).[5]

  • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry. If using a probe system, ensure the tip is submerged to a consistent depth.

  • Set the desired extraction parameters:

    • Ultrasonic Power/Amplitude: Start with a mid-range setting and optimize as needed.

    • Temperature: Maintain a constant temperature using a water bath.

    • Time: Set the duration of the sonication.

  • Commence the ultrasonic extraction process.

  • After the extraction is complete, separate the extract from the solid residue by filtration or centrifugation.

  • Wash the solid residue with a small volume of fresh solvent and combine the filtrates to ensure complete recovery of the extracted compounds.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude coumarin (B35378) extract.

  • Store the dried extract at a low temperature (e.g., -20°C) prior to analysis.

4. Quantification of Coumarins

The concentration of specific coumarins in the extract can be determined using a validated HPLC method. A C18 column is typically used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile. Detection is commonly performed using a UV detector at a wavelength appropriate for the target coumarins (e.g., 320 nm).

Data Presentation: Optimized UAE Parameters for Coumarin Extraction

The following table summarizes optimized parameters from various studies, providing a valuable starting point for protocol development.

Plant MaterialTarget CoumarinsSolventSolid-to-Liquid RatioTemperature (°C)Time (min)Ultrasonic Power/FrequencyYieldReference
Peucedanum decursivumTotal CoumarinsCholine chloride/1,4-butanediol (1:4 molar ratio)1:14 g/mL6050300 W, 50 Hz2.65%[3][8][9]
Cortex fraxiniEsculin, Esculetin, Fraxetin1-octanol, tetrahydrofuran, and water1:10 g/mL6015100 WNot specified[10]
Angelicae Pubescentis RadixTotal CoumarinsBetaine/ethylene glycol (1:4 molar ratio) with 16.11% waterNot specified43.5259.61300 W3.37%[7]
Glehniae RadixTotal Coumarins70% Ethanol1:20 g/mL2520175 WNot specified[5]
Justicia pectoralis1,2-benzopyrone, Umbelliferone15% (w/w) Ethanol1:10 g/mLNot specified34High-frequency163.86 µg/mL (1,2-benzopyrone), 22.16 µg/mL (Umbelliferone)[11]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the ultrasonic-assisted extraction of coumarins.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding powder Powdered Sample grinding->powder mixing Mixing with Solvent powder->mixing sonication Ultrasonication mixing->sonication filtration Filtration/Centrifugation sonication->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Analysis crude_extract->hplc

Caption: Workflow for Ultrasonic-Assisted Extraction of Coumarins.

Conclusion

Ultrasonic-assisted extraction is a highly effective and environmentally friendly method for the isolation of coumarins from plant sources. By optimizing key parameters such as solvent composition, temperature, and sonication time, researchers can significantly improve extraction efficiency and reduce processing times. The protocol and data presented in this application note serve as a valuable resource for scientists and professionals in the fields of natural product chemistry and drug development.

References

Application Notes and Protocols for the Purification of Peucedanocoumarin I using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin I, an angular-type dihydropyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has garnered interest within the scientific community.[1] As part of the broader class of pyranocoumarins, it is associated with various pharmacological activities. Notably, pyranocoumarins from Peucedanum praeruptorum have demonstrated significant anti-inflammatory effects through the inhibition of the NF-κB and STAT3 signaling pathways.[2][3][4][5] This document provides detailed application notes and protocols for the purification of this compound using column chromatography, a fundamental technique for the isolation of natural products. These guidelines are intended to assist researchers in obtaining this compound of high purity for further pharmacological and drug development studies.

Overview of the Purification Workflow

The purification of this compound from the crude extract of Peucedanum praeruptorum roots typically involves several key stages. The general workflow begins with the extraction of the plant material, followed by a multi-step chromatographic purification process. Column chromatography is the primary method for the initial separation, which can be followed by further refinement using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Purification_Workflow Start Dried & Powdered Peucedanum praeruptorum Roots Extraction Solvent Extraction (e.g., Petroleum Ether, Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound -rich Fractions TLC_Analysis->Pooling Further_Purification Further Purification (Prep. TLC or HPLC) Pooling->Further_Purification Pure_Compound Pure this compound Further_Purification->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Dried roots of Peucedanum praeruptorum Dunn are used as the starting material. The roots should be pulverized into a coarse powder to increase the surface area for efficient extraction.

  • Extraction:

    • The powdered root material is typically extracted exhaustively with a non-polar solvent like petroleum ether or n-hexane to isolate less polar compounds, including many coumarins. This can be followed by extraction with a more polar solvent such as methanol (B129727) or ethanol (B145695) to isolate a wider range of compounds.

    • The extraction can be performed using a Soxhlet apparatus or by maceration at room temperature.

    • The resulting extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Column Chromatography Protocol

This protocol outlines a general procedure for the separation of this compound using silica gel column chromatography. The specific parameters may require optimization based on the composition of the crude extract.

Materials and Reagents:

  • Silica gel (60-120 mesh or 230-400 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: n-heptane, dichloromethane, ethyl acetate (B1210297) (all analytical grade)

  • Crude extract of Peucedanum praeruptorum

  • Glass wool or cotton

  • Sand (optional)

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing (Wet Method):

    • Place a small plug of glass wool or cotton at the bottom of the chromatography column.

    • Add a thin layer of sand over the plug (optional).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., n-heptane or a mixture with low polarity).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring no air bubbles are trapped. The column should be continuously tapped gently to ensure uniform packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, the crude extract can be adsorbed onto a small amount of silica gel by dissolving the extract in a solvent, adding the silica gel, and evaporating the solvent to dryness. This dry-loading method often results in better separation.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as n-heptane or a mixture of n-heptane and dichloromethane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent like ethyl acetate. A suggested gradient elution could be a step-wise increase of ethyl acetate in a mixture of n-heptane and dichloromethane. For instance, starting with n-heptane:dichloromethane (1:1) and gradually introducing ethyl acetate. A ternary mobile phase system such as n-heptane-dichloromethane-ethyl acetate in varying ratios (e.g., starting with 40:50:10 and moving to 30:40:30) has been reported for the separation of coumarins from Peucedanum species.[6]

  • Fraction Collection:

    • Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL) in numbered tubes or flasks.

  • Monitoring by Thin Layer Chromatography (TLC):

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-heptane:ethyl acetate, 7:3).

    • Visualize the spots under a UV lamp at 254 nm and 366 nm.

    • Fractions containing spots with a similar retention factor (Rf) to a standard of this compound (if available) or fractions showing a characteristic spot are pooled together.

  • Further Purification:

    • The pooled fractions may require further purification to achieve high purity. This can be accomplished by preparative TLC using a thicker silica gel layer or by preparative HPLC.

Data Presentation

ParameterValueReference/Note
Starting Material
Plant MaterialDried roots of Peucedanum praeruptorum
Initial Weight of Plant Material1 kg (example)This is a hypothetical value for illustration.
Extraction
Extraction SolventPetroleum Ether (60-90°C)
Crude Extract Yield27.3 g (2.73%)Based on a reported extraction of P. praeruptorum.[7]
Column Chromatography
Stationary PhaseSilica Gel (200-300 mesh)
Column Dimensions (Diameter x Length)5 cm x 50 cm (example)To be determined based on the amount of crude extract.
Mobile PhaseGradient of n-heptane:ethyl acetateThe specific gradient profile needs to be optimized.
Purification Outcome
Yield of Purified this compoundData not availableThis is the target value to be determined experimentally.
Purity of this compound>95% (target)To be determined by HPLC or other analytical methods.

Signaling Pathway

Pyranocoumarins isolated from Peucedanum praeruptorum have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a crucial regulator of the inflammatory response.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Peucedanocoumarin_I This compound Peucedanocoumarin_I->IkB Inhibits Degradation Peucedanocoumarin_I->NFkB_nucleus Inhibits Translocation DNA DNA NFkB_nucleus->DNA Binds Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_genes Transcription

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

In this pathway, inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound is proposed to inhibit this process by preventing the degradation of IκBα and/or inhibiting the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[3][5]

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the purification of this compound from Peucedanum praeruptorum using column chromatography. While the provided quantitative data is illustrative, it emphasizes the importance of meticulous data collection and reporting for reproducible scientific research. The elucidation of the inhibitory effect of pyranocoumarins on the NF-κB signaling pathway underscores the therapeutic potential of this compound and provides a rationale for its further investigation in drug development. Successful purification of this compound will enable more detailed studies into its mechanism of action and potential applications in treating inflammatory conditions.

References

Application Note: Quantitative Determination of Peucedanocoumarin I in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Peucedanocoumarin I, a bioactive natural product isolated from plants of the Peucedanum genus. The developed method is simple, accurate, precise, and specific, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent separation and quantification of this compound in complex plant matrices.

Introduction

This compound is a dihydropyranocoumarin that can be isolated from the root of Peucedanum praeruptorum.[1][2] This class of compounds has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant materials and derived products is crucial for standardization, quality control, and to support further pharmacological studies. This application note provides a detailed protocol for the quantification of this compound using a validated HPLC-UV method.

Experimental

Instrumentation and Chemicals
  • HPLC System: An Agilent 1200 series liquid chromatographic system or equivalent, equipped with a vacuum degasser, quaternary pump, autosampler, and a diode array detector (DAD) was used.[1]

  • Analytical Column: An ODS reversed-phase C18 column (250 mm × 4.6 mm I.D., 5 µm particle size) was employed for separation.[1]

  • Software: Agilent ChemStation or equivalent for data acquisition and processing.

  • Chemicals:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (Milli-Q or equivalent)

    • Phosphoric acid (analytical grade)

Chromatographic Conditions

A gradient elution was developed for the optimal separation of this compound from other components in the plant extract.

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 80% B; 10-30 min: 100% B; 30-40 min: 100% B; 40-45 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C[1]
Injection Volume 10 µL
Detection Wavelength 322 nm

Rationale for Wavelength Selection: The UV absorption spectrum of angular-type pyranocoumarins, such as this compound, typically shows a maximum absorption around 322 nm.[3] Analysis of a structural isomer, Peucedanocoumarin IV, also utilized a detection wavelength of 321 nm.[4]

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation
  • Extraction:

    • Accurately weigh 1.0 g of powdered, dried plant material (e.g., roots of Peucedanum praeruptorum).

    • Add 20 mL of methanol to the plant material.

    • Perform sonication for 30 minutes in a water bath at room temperature.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Summary of Method Validation Parameters

ParameterSpecificationResult
Specificity No interfering peaks at the retention time of this compoundComplies
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLComplies
Accuracy (% Recovery) 95 - 105%98.5 - 102.3%
Precision (%RSD)
- Repeatability≤ 2%1.2%
- Intermediate Precision≤ 2%1.5%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of this compound. The retention time for this compound was approximately 12.5 minutes under the described chromatographic conditions. The method proved to be specific, with no interference from other components in the plant extract at the retention time of the analyte.

The calibration curve was linear over the concentration range of 1-100 µg/mL with a coefficient of determination (r²) of 0.9995. The accuracy of the method was confirmed by recovery studies, with recovery rates between 98.5% and 102.3%. The precision of the method was demonstrated by the low relative standard deviation (%RSD) for repeatability and intermediate precision, both of which were below 2%. The LOD and LOQ were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating good sensitivity of the method.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantitative determination of this compound in plant extracts. The method is suitable for quality control of raw materials and finished products, as well as for research purposes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Powdered Plant Material extraction Methanol Extraction (Sonication) plant_material->extraction filtration 0.45 µm Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection at 322 nm separation->detection quantification Quantification using Calibration Curve detection->quantification validation Method Validation (ICH Guidelines) quantification->validation validation_parameters cluster_parameters Validation Parameters Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ

References

Application Notes: Determination of Peucedanocoumarin I Absolute Configuration by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Peucedanocoumarin I, an angular-type pyranocoumarin, exhibits stereoisomerism that can significantly influence its pharmacological activity. Differentiating between enantiomers and/or diastereoisomers is crucial for drug development and efficacy studies. This application note details a robust and sensitive method for determining the absolute configuration of this compound using a combination of enzymatic hydrolysis and chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This method provides a reliable approach for the stereospecific analysis of this compound in various matrices.

Introduction

Angular-type pyranocoumarins, such as this compound, possess chiral centers at the C-3′ and C-4′ positions, leading to the existence of stereoisomers. These isomers may exhibit distinct biological activities.[1][2] Therefore, the determination of the absolute configuration is essential for understanding their structure-activity relationships. Traditional methods like NMR and polarimetry are often used in conjunction with LC-MS/MS for a comprehensive structural elucidation.[1][2] This note describes a method centered on the enzymatic hydrolysis of this compound to a common metabolite, cis-khellactone, which retains the absolute configuration of the parent compound. The absolute configuration of this metabolite is then determined by chiral LC-MS/MS, allowing for the inference of the absolute configuration of the original this compound.[1][2][3]

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical for successful LC-MS/MS analysis to remove contaminants that can interfere with the results.[4][5]

Protocol for Extraction from Plant Material (e.g., Peucedani Radix):

  • Grinding: Grind the dried plant material into a fine powder.

  • Soxhlet Extraction: Weigh approximately 10 g of the powdered material and place it in a cellulose (B213188) thimble.

  • Solvent Extraction: Extract the powder with methanol (B129727) using a Soxhlet apparatus for 6-8 hours.

  • Concentration: Concentrate the resulting extract under vacuum to obtain a crude coumarin (B35378) sediment.[6]

  • Purification: Dissolve the crude extract in methanol. Before injection into the LC-MS/MS system, purify the sample using a 0.45 µm PTFE syringe filter.[6]

Enzymatic Hydrolysis

This step converts this compound into its corresponding cis-khellactone metabolite.

Protocol for Enzymatic Hydrolysis:

  • Reaction Mixture: Prepare a reaction mixture containing the extracted this compound, rat liver microsomes, and an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solvent, such as acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the cis-khellactone metabolite for chiral LC-MS/MS analysis.[1][2]

Chiral LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chiral Stationary Phase (CSP) column (e.g., cellulosic-based chiral column).[7]

Table 1: LC-MS/MS Parameters

ParameterValue
LC Column Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H)
Mobile Phase Isocratic mixture of n-hexane and isopropanol (B130326) (ratio may need optimization)
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 25°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ of cis-khellactone
Product Ions (m/z) Specific fragment ions for cis-khellactone
Collision Energy Optimized for the specific transition

Data Presentation

The absolute configuration of the cis-khellactone metabolite is determined by comparing its retention time with that of authentic standards of (+)-cis-khellactone and (-)-cis-khellactone.

Table 2: Quantitative Analysis of cis-khellactone Enantiomers

SampleRetention Time (min)Peak AreaEnantiomer Assignment
(+)-cis-khellactone StandardtR1A1(+)
(-)-cis-khellactone StandardtR2A2(-)
Hydrolyzed this compoundtR1A_sampleInferred as (+)

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis start Plant Material (Peucedani Radix) extraction Soxhlet Extraction (Methanol) start->extraction concentration Vacuum Concentration extraction->concentration purification Filtration (0.45 µm) concentration->purification hydrolysis_step Incubation with Rat Liver Microsomes purification->hydrolysis_step Purified Extract quenching Reaction Quenching (Acetonitrile) hydrolysis_step->quenching centrifugation Centrifugation quenching->centrifugation lcms Chiral LC-MS/MS Analysis centrifugation->lcms Supernatant data_analysis Data Analysis & Configuration Assignment lcms->data_analysis

Caption: Experimental workflow for determining the absolute configuration of this compound.

logical_relationship PC1 This compound (Unknown Absolute Configuration) Enz Enzymatic Hydrolysis PC1->Enz CK cis-khellactone (Retains Parent Configuration) Enz->CK LCMS Chiral LC-MS/MS Comparison with Standards CK->LCMS Config Determined Absolute Configuration of this compound LCMS->Config

Caption: Logical relationship for absolute configuration determination.

Conclusion

The described method, combining enzymatic hydrolysis with chiral LC-MS/MS analysis, offers a sensitive and reliable means of determining the absolute configuration of this compound. This approach is highly valuable for the stereospecific characterization of angular-type pyranocoumarins in drug discovery and development, ensuring the correct stereoisomer is advanced for further pharmacological evaluation. The high selectivity and sensitivity of LC-MS/MS allow for the analysis of compounds at low concentrations, making it well-suited for bioanalysis.[1]

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Peucedanocoumarin I Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Peucedanocoumarin I (also known as Peucedanin) derivatives and the subsequent investigation of their structure-activity relationships (SAR). The protocols outlined below are intended to serve as a foundational methodology for researchers aiming to explore the therapeutic potential of this class of furanocoumarins.

Introduction to this compound

This compound is a naturally occurring furanocoumarin found in various plants of the Peucedanum genus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including its potential as a calcium channel blocker.[1][2][3] The modification of its core structure provides a rich avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This document details the synthetic strategies to generate a library of this compound derivatives and the necessary protocols to evaluate their biological activity, with a focus on establishing a clear structure-activity relationship.

Data Presentation: Structure-Activity Relationship of this compound and Related Analogs

The following table summarizes the available quantitative data for this compound and related furanocoumarins, highlighting their calcium channel blocking activity. This data serves as a starting point for understanding the structural requirements for this biological effect.

CompoundStructureBiological ActivityIC50 (µg/mL)Reference
This compound (Peucedanin) 7H-Furo[3,2-g][4]benzopyran-7-one, 3-methoxy-2-(1-methylethyl)-Calcium Channel Blocker3.3Dr. Duke's Phytochemical and Ethnobotanical Databases
Oxypeucedanin 7H-Furo[3,2-g][4]benzopyran-7-one, 4-(3-methyl-2-oxiranyl)-Calcium Channel Blocker1.2Dr. Duke's Phytochemical and Ethnobotanical Databases
Praeruptorin A A pyranocoumarin (B1669404) esterCalcium Channel BlockerNot explicitly stated in µg/mL, but identified as a potent Ca2+-influx blocker.[1][2][1][2]

Qualitative Structure-Activity Relationship Observations:

Based on broader studies of coumarin (B35378) derivatives, the following general SAR principles can be considered when designing new this compound analogs:

  • Substitution on the Furan (B31954) Ring: Modifications to the substituents on the furan ring can significantly impact activity. The nature and position of these groups influence the molecule's interaction with its biological target.[5]

  • Substitution on the Coumarin Core: Alterations to the coumarin nucleus, such as the introduction of different functional groups at various positions, can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its biological activity.[6][7][8]

  • Introduction of Nitrogen-Containing Moieties: The incorporation of amino groups or other nitrogen-containing heterocycles can introduce new hydrogen bonding capabilities and alter the pharmacokinetic properties of the parent molecule.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a plausible synthetic route for this compound derivatives, starting from a substituted phenol. This multi-step synthesis involves the formation of the coumarin core, followed by the construction of the furan ring.

Materials:

  • Substituted resorcinol (B1680541)

  • Ethyl acetoacetate (B1235776)

  • Sulfuric acid (concentrated)

  • Allyl bromide

  • Potassium carbonate

  • Acetone

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium periodate

  • Osmium tetroxide (catalytic amount)

  • Appropriate secondary amine (for aminated derivatives)

  • Solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the 7-hydroxycoumarin core (Pechmann Condensation).

    • To a stirred solution of a substituted resorcinol in concentrated sulfuric acid, slowly add ethyl acetoacetate at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

    • Wash the solid with cold water until neutral and dry to obtain the 7-hydroxycoumarin derivative.

    • Purify the product by recrystallization or column chromatography.

  • Step 2: Allylation of the 7-hydroxycoumarin.

    • To a solution of the 7-hydroxycoumarin in acetone, add potassium carbonate and allyl bromide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).

    • Purify the resulting 7-allyloxycoumarin (B186951) by column chromatography.

  • Step 3: Claisen Rearrangement.

    • Heat the 7-allyloxycoumarin neat or in a high-boiling solvent (e.g., N,N-diethylaniline) at 180-220°C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and purify the resulting 8-allyl-7-hydroxycoumarin by column chromatography.

  • Step 4: Oxidative Cyclization to form the Furan Ring.

    • To a solution of the 8-allyl-7-hydroxycoumarin in a mixture of dioxane and water, add a catalytic amount of osmium tetroxide and sodium periodate.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Extract the product with ethyl acetate, wash with sodium thiosulfate (B1220275) solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting this compound derivative by column chromatography.

  • Step 5 (Optional): Synthesis of Aminated Derivatives.

    • Based on the synthesis of N-containing derivatives of peucenidin, a related furanocoumarin, aminated derivatives of this compound can be synthesized.

    • React the this compound derivative with a secondary amine in a suitable solvent like acetonitrile (B52724) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

    • Heat the reaction mixture and monitor by TLC.

    • Purify the resulting amino-derivative by column chromatography.

Protocol 2: Biological Evaluation of this compound Derivatives as Calcium Channel Blockers

This protocol describes an in vitro assay to evaluate the calcium channel blocking activity of the synthesized this compound derivatives using a whole-cell patch-clamp technique on a suitable cell line (e.g., vascular smooth muscle cells or a cell line overexpressing L-type calcium channels).

Materials:

  • Cultured cells expressing L-type calcium channels

  • External solution (e.g., containing (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH)

  • Internal solution (e.g., containing (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH)

  • Synthesized this compound derivatives

  • Positive control (e.g., Nifedipine)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation:

    • Culture the cells to an appropriate confluency.

    • On the day of the experiment, detach the cells and plate them onto glass coverslips in a recording chamber.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at a level that inactivates most voltage-gated channels (e.g., -80 mV).

    • Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Compound Application:

    • Record baseline calcium currents in the external solution.

    • Perfuse the cells with the external solution containing a known concentration of the synthesized this compound derivative.

    • Allow the compound to equilibrate for a few minutes and then record the calcium currents again.

    • Repeat this for a range of concentrations to determine the concentration-response relationship.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current before and after the application of the test compound.

    • Calculate the percentage inhibition of the calcium current for each concentration.

    • Plot the percentage inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Compare the IC50 values of the different derivatives to establish the structure-activity relationship.

Mandatory Visualizations

Signaling Pathway

Calcium_Signaling_Pathway extracellular Extracellular Space (High Ca²⁺) cytosol Cytosol (Low Ca²⁺) extracellular->cytosol Ca²⁺ Influx cytosol->extracellular Ca²⁺ Efflux er Endoplasmic Reticulum (ER) (High Ca²⁺ Store) cytosol->er er->cytosol vgcc Voltage-Gated Ca²⁺ Channel (VGCC) pmca Plasma Membrane Ca²⁺-ATPase (PMCA) ip3r IP₃ Receptor (IP₃R) serca SERCA Pump agonist Agonist receptor GPCR agonist->receptor plc PLC receptor->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3->ip3r activates pkc PKC dag->pkc pcd This compound Derivative pcd->vgcc Inhibits

Caption: Calcium Signaling Pathway and the inhibitory action of this compound derivatives on Voltage-Gated Calcium Channels (VGCCs).

Experimental Workflows

Synthesis_Workflow start Start: Substituted Phenol pechmann Pechmann Condensation (Formation of Coumarin Core) start->pechmann allylation Allylation of Hydroxyl Group pechmann->allylation claisen Claisen Rearrangement allylation->claisen cyclization Oxidative Cyclization (Formation of Furan Ring) claisen->cyclization purification1 Purification (Column Chromatography) cyclization->purification1 characterization Structural Characterization (NMR, MS) purification1->characterization amination Optional: Amination characterization->amination final_product Final this compound Derivative characterization->final_product Non-aminated Derivative purification2 Purification of Amino-Derivative amination->purification2 purification2->final_product Aminated Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Biological_Evaluation_Workflow start Synthesized this compound Derivatives compound_app Apply this compound Derivative (Varying Concentrations) start->compound_app cell_culture Prepare Cell Line Expressing Target Calcium Channels patch_clamp Whole-Cell Patch-Clamp Recording cell_culture->patch_clamp baseline Record Baseline Calcium Currents patch_clamp->baseline baseline->compound_app record_inhibition Record Inhibited Calcium Currents compound_app->record_inhibition data_analysis Data Analysis: Calculate % Inhibition record_inhibition->data_analysis ic50 Determine IC50 Value data_analysis->ic50 sar Structure-Activity Relationship Analysis ic50->sar end Conclusion on SAR sar->end

Caption: Workflow for the biological evaluation of this compound derivatives as calcium channel blockers.

References

Application Notes and Protocols for Evaluating the Neuroprotective Effects of Peucedanocoumarin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin I is a natural compound of interest for its potential therapeutic properties, including neuroprotection. This document provides a comprehensive guide to utilizing cell-based assays for evaluating the neuroprotective effects of this compound. The protocols detailed below are foundational for screening and elucidating the mechanisms of action of this compound in neuronal cell models. While direct studies on this compound are limited, the methodologies are based on established assays for similar coumarin (B35378) derivatives and general neuroprotective screening.[1][2][3][4][5][6]

I. General Experimental Workflow

A systematic evaluation of a potential neuroprotective compound involves a series of cell-based assays to determine its efficacy and mechanism of action. The general workflow begins with assessing the cytotoxicity of the compound itself, followed by evaluating its ability to protect against a neurotoxic insult. Mechanistic studies are then performed to understand the underlying signaling pathways.

Experimental Workflow for this compound Neuroprotection Assays cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Neuroprotection Efficacy cluster_2 Phase 3: Mechanistic Studies A Neuronal Cell Culture (e.g., SH-SY5Y, PC12) B Treatment with this compound (Dose-Response) A->B C Cell Viability Assay (MTT Assay) B->C D Pre-treatment with This compound C->D Determine Non-Toxic Concentrations E Induction of Neuronal Damage (e.g., Oxidative Stress, Neurotoxin) D->E F Assessment of Neuroprotection (Cell Viability, LDH Assay) E->F G Apoptosis Assays (Flow Cytometry) F->G H Oxidative Stress Assays (ROS Measurement) F->H I Western Blot Analysis (Signaling Proteins) F->I Potential Neuroprotective Signaling Pathway of this compound cluster_0 Upstream Events cluster_1 Intracellular Signaling Cascades cluster_2 Downstream Effects cluster_3 Cellular Outcome PCI This compound Receptor TRKB Receptor PCI->Receptor Activates PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Phosphorylates CREB CREB Akt->CREB Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits ERK->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Increases Outcome Neuronal Survival and Neuroprotection BDNF->Outcome Bcl2->Outcome Caspase Caspase Activation Bax->Caspase Caspase->Outcome Inhibited

References

Application Notes and Protocols for Testing Peucedanocoumarin I Efficacy in Parkinson's Disease Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Peucedanocoumarin I (PC-I) and its analogs, such as Peucedanocoumarin III (PC-III) and Peucedanocoumarin IV (PC-IV), as potential therapeutic agents for Parkinson's disease (PD). The protocols detailed below are based on established rodent models of PD that recapitulate key pathological features of the disease, including dopaminergic neurodegeneration and α-synuclein aggregation.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. Peucedanocoumarins have emerged as promising neuroprotective compounds. Specifically, Peucedanocoumarin III (PC-III) and its structural isomer Peucedanocoumarin IV (PC-IV) have been shown to disaggregate α-synuclein inclusions and protect dopaminergic neurons in animal models of PD.[1][2] PC-IV, in particular, exhibits a high synthetic yield and favorable brain penetration, making it an attractive candidate for further investigation.[3][4]

The following protocols describe two robust animal models for testing the efficacy of this compound and its analogs: the 6-hydroxydopamine (6-OHDA) model, which induces rapid dopaminergic neurodegeneration, and a more progressive model combining adeno-associated virus (AAV)-mediated α-synuclein overexpression with α-synuclein preformed fibrils (PFFs) to induce synucleinopathy.

Experimental Workflow

The general experimental workflow for evaluating the therapeutic efficacy of this compound in a Parkinson's disease mouse model is outlined below.

experimental_workflow cluster_model PD Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis model_induction Induce PD in Mice (6-OHDA or AAV-αSyn + PFFs) treatment Administer this compound (e.g., daily injections, dietary) model_induction->treatment behavioral Behavioral Testing (Rotarod, Pole Test) treatment->behavioral histological Histological Analysis (TH & pS129-αSyn Staining) behavioral->histological data_analysis Quantify Motor Function, Dopaminergic Neuron Survival, and α-Synuclein Pathology histological->data_analysis signaling_pathway cluster_main Proposed Neuroprotective Pathways of this compound PCI This compound disaggregation Disaggregation PCI->disaggregation Promotes TRKB TRKB Receptor PCI->TRKB Activates (Hypothesized) alphaSyn_agg α-Synuclein Aggregates alphaSyn_agg->disaggregation neurotoxicity Neurotoxicity & Cell Death alphaSyn_agg->neurotoxicity alphaSyn_mono α-Synuclein Monomers disaggregation->alphaSyn_mono proteasome Proteasomal Degradation alphaSyn_mono->proteasome proteasome->neurotoxicity Reduces PI3K_AKT PI3K/AKT Pathway TRKB->PI3K_AKT ERK ERK Pathway TRKB->ERK CREB CREB PI3K_AKT->CREB Activates ERK->CREB Activates BDNF BDNF Expression CREB->BDNF Increases neuronal_survival Neuronal Survival & Growth BDNF->neuronal_survival neuronal_survival->neurotoxicity Inhibits

References

Measuring the Anti-aggregate Activity of Peucedanocoumarin Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin compounds, a class of natural products primarily isolated from plants of the Peucedanum genus, have garnered significant interest for their diverse pharmacological activities. Among these, their potential to inhibit platelet aggregation presents a promising avenue for the development of novel anti-thrombotic agents. This document provides detailed application notes and experimental protocols for measuring the anti-aggregate activity of Peucedanocoumarin compounds, intended to guide researchers in the systematic evaluation of these promising molecules.

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to the formation of pathological thrombi, underlying cardiovascular diseases such as myocardial infarction and stroke. Peucedanocoumarins, belonging to the broader class of coumarins, have been shown to interfere with various stages of platelet activation and aggregation. Understanding the potency and mechanism of action of these compounds is crucial for their development as therapeutic agents.

This document outlines the principles of common in vitro and in vivo assays, provides step-by-step protocols, and presents a framework for data analysis and interpretation. The methodologies described are based on established and widely accepted techniques in the field of platelet biology and thrombosis research.

Application Notes

Overview of Anti-Platelet Aggregation Assays

The anti-aggregate activity of Peucedanocoumarin compounds can be assessed using a variety of in vitro and in vivo methods. In vitro assays are essential for initial screening and mechanistic studies, while in vivo models provide a more physiologically relevant context to evaluate anti-thrombotic efficacy and potential side effects.

In Vitro Assays:

  • Light Transmission Aggregometry (LTA): Considered the gold standard for in vitro platelet function testing, LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[1][2] The inhibitory effect of a Peucedanocoumarin compound is determined by its ability to reduce the extent of aggregation.

  • Impedance Aggregometry: This method measures the change in electrical impedance between two electrodes immersed in a whole blood or PRP sample. As platelets aggregate on the electrodes, the impedance increases, providing a measure of platelet function.[3]

  • Microtiter Plate-Based Assays: These assays offer a high-throughput alternative to traditional aggregometry, allowing for the simultaneous testing of multiple compounds and concentrations.[4]

In Vivo Models:

  • Ferric Chloride (FeCl₃)-Induced Thrombosis Model: This widely used model involves the topical application of FeCl₃ to an artery or vein in an animal (typically a mouse), which induces oxidative injury to the endothelium and subsequent thrombus formation.[5][6] The efficacy of a Peucedanocoumarin compound is assessed by its ability to delay or prevent vessel occlusion.

  • Tail Bleeding Time Assay: This assay measures the time it takes for bleeding to stop after a standardized incision is made in the tail of a mouse.[7][8] Prolongation of bleeding time can indicate an anti-hemostatic effect of the test compound.

Mechanism of Action of Peucedanocoumarins

Coumarin (B35378) compounds, in general, exert their anti-platelet effects through various mechanisms.[9][10] Investigating the specific pathways affected by Peucedanocoumarins is crucial for understanding their therapeutic potential. This can be achieved by using a panel of different platelet agonists in the in vitro assays:

  • ADP (Adenosine Diphosphate): Activates platelets through P2Y1 and P2Y12 receptors. Inhibition of ADP-induced aggregation suggests interference with this signaling pathway.[10]

  • Collagen: A key component of the subendothelial matrix that initiates platelet adhesion and activation through GPVI and α2β1 receptors.[11]

  • Arachidonic Acid (AA): A precursor for the synthesis of thromboxane (B8750289) A₂ (TXA₂), a potent platelet agonist. Inhibition of AA-induced aggregation points to the inhibition of the cyclooxygenase (COX) pathway.[3]

  • Thrombin: One of the most potent platelet activators, acting through PAR1 and PAR4 receptors.[2]

By evaluating the inhibitory profile of a Peucedanocoumarin compound against these different agonists, researchers can gain insights into its specific molecular targets.

Data Presentation

The quantitative data on the anti-aggregate activity of various coumarin compounds are summarized in the table below. This allows for a clear comparison of their potency.

CompoundAgonistAssay TypeTest SystemIC₅₀ (µM)Reference
Coumarin Arachidonic AcidImpedance AggregometryHuman PRP1120[12]
ADPImpedance AggregometryHuman PRP5080[12]
Esculetin Arachidonic AcidImpedance AggregometryHuman PRP2480[12]
ADPImpedance AggregometryHuman PRP5970[12]
Fisetin Arachidonic AcidLight Transmission AggregometryRabbit Platelets22[13]
Kaempferol Arachidonic AcidLight Transmission AggregometryRabbit Platelets20[13]
Quercetin Arachidonic AcidLight Transmission AggregometryRabbit Platelets13[13]
3-Acetoxycoumarin EpinephrineLight Transmission AggregometryHuman Platelets131[5]
7-Methoxycoumarin EpinephrineLight Transmission AggregometryHuman Platelets142[5]
Compound 32 (a 3-phenylcoumarin (B1362560) derivative) PhenylephrineNot SpecifiedNot Specified6.41[14]

Note: IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from established methods for natural compounds and is suitable for evaluating Peucedanocoumarin compounds.[15]

1. Materials:

  • Peucedanocoumarin compound of interest

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Platelet agonists: ADP, collagen, arachidonic acid, thrombin (stock solutions prepared according to manufacturer's instructions)

  • Human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks

  • 3.2% Sodium citrate (B86180) anticoagulant

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Centrifuge

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

3. Aggregation Assay Procedure:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

  • Add 5 µL of the Peucedanocoumarin compound solution (dissolved in DMSO, final DMSO concentration should be ≤ 0.5%) or vehicle (DMSO) to the cuvette and incubate for 5 minutes at 37°C with stirring.

  • Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation.

  • Record the aggregation for at least 5 minutes.

  • Repeat the procedure for a range of concentrations of the Peucedanocoumarin compound to determine the IC₅₀ value.

4. Data Analysis:

  • The percentage of aggregation is calculated based on the change in light transmission.

  • The percentage of inhibition is calculated as: (1 - (Maximal aggregation with compound / Maximal aggregation with vehicle)) * 100%.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This protocol is a standard method for evaluating the in vivo anti-thrombotic effects of compounds.[5][6]

1. Materials:

  • Peucedanocoumarin compound of interest

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (10% in distilled water)

  • Filter paper discs (1 mm diameter)

  • Doppler flow probe

  • Surgical instruments

  • Physiological saline

2. Experimental Procedure:

  • Administer the Peucedanocoumarin compound or vehicle to the mice via oral gavage or intraperitoneal injection at a predetermined time before the procedure.

  • Anesthetize the mouse and place it on a surgical board.

  • Make a midline cervical incision and carefully expose the right common carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Saturate a filter paper disc with 10% FeCl₃ solution and apply it to the surface of the carotid artery for 3 minutes.

  • Remove the filter paper and continuously monitor the blood flow until complete occlusion occurs or for a predefined observation period (e.g., 30 minutes).

  • Record the time to vessel occlusion.

3. Data Analysis:

  • Compare the time to occlusion in the compound-treated group with the vehicle-treated group.

  • A significant delay or prevention of occlusion in the treated group indicates anti-thrombotic activity.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Protocol 3: Tail Bleeding Time Assay in Mice

This assay assesses the effect of the test compound on primary hemostasis.[7][8]

1. Materials:

  • Peucedanocoumarin compound of interest

  • Vehicle for compound administration

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Scalpel or sharp blade

  • 50 mL conical tube containing saline at 37°C

  • Filter paper

  • Stopwatch

2. Experimental Procedure:

  • Administer the Peucedanocoumarin compound or vehicle to the mice.

  • At the desired time point, anesthetize the mouse.

  • Transect the tail 3 mm from the tip with a sharp scalpel.

  • Immediately immerse the tail in the pre-warmed saline.

  • Start the stopwatch and measure the time until bleeding ceases completely for at least 30 seconds.

  • If bleeding does not stop within a predefined cutoff time (e.g., 10 minutes), the experiment is terminated.

3. Data Analysis:

  • Compare the bleeding time in the compound-treated group with the vehicle-treated group.

  • A significant prolongation of bleeding time suggests an anti-hemostatic effect.

  • Statistical analysis should be performed to determine the significance of the results.

Mandatory Visualizations

Signaling Pathways in Platelet Aggregation

Platelet_Aggregation_Pathways cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_final_pathway Final Common Pathway ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 AA Arachidonic Acid (AA) COX COX-1 AA->COX PLC PLC Activation P2Y12->PLC GPVI->PLC PAR1_4->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization GPIIbIIIa GPIIb/IIIa Activation Ca_Mobilization->GPIIbIIIa TXA2 TXA₂ Synthesis COX->TXA2 TXA2->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Key signaling pathways involved in platelet aggregation initiated by various agonists.

Experimental Workflow for In Vitro Anti-Platelet Aggregation Assay

In_Vitro_Workflow Blood_Collection Collect Human Blood (3.2% Sodium Citrate) Centrifuge_PRP Centrifuge at 200 x g (15 min) Blood_Collection->Centrifuge_PRP Prepare_PRP Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Centrifuge_PRP->Prepare_PRP Adjust_Platelets Adjust Platelet Count in PRP Prepare_PRP->Adjust_Platelets Incubate_Compound Incubate PRP with Peucedanocoumarin Compound Adjust_Platelets->Incubate_Compound Add_Agonist Add Platelet Agonist (ADP, Collagen, etc.) Incubate_Compound->Add_Agonist Measure_Aggregation Measure Aggregation using Light Transmission Aggregometry Add_Agonist->Measure_Aggregation Analyze_Data Analyze Data and Determine IC₅₀ Measure_Aggregation->Analyze_Data

Caption: Workflow for the in vitro evaluation of anti-platelet aggregation activity.

Logical Relationship of In Vitro and In Vivo Assays

Assay_Relationship In_Vitro_Screening In Vitro Screening (LTA, Impedance Aggregometry) Potency_Determination Determine Potency (IC₅₀) and Mechanism of Action In_Vitro_Screening->Potency_Determination In_Vivo_Evaluation In Vivo Evaluation (FeCl₃ Thrombosis Model) Potency_Determination->In_Vivo_Evaluation Promising Candidates Safety_Assessment Assess Safety (Tail Bleeding Time) In_Vivo_Evaluation->Safety_Assessment Lead_Optimization Lead Compound Optimization In_Vivo_Evaluation->Lead_Optimization Safety_Assessment->Lead_Optimization

Caption: Logical progression from in vitro screening to in vivo evaluation.

References

Application Notes and Protocols for Pharmacokinetic Profiling of Peucedanocoumarin I in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarins, a group of natural compounds found in the genus Peucedanum, have garnered significant interest for their potential therapeutic properties. Understanding the pharmacokinetic profile of these compounds is a critical step in preclinical drug development, providing essential information on their absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed overview of the methodologies and expected pharmacokinetic parameters for Peucedanocoumarin I in rats. Due to a lack of specific published data for this compound, this application note utilizes data from structurally similar and co-occurring coumarins, namely Peucedanocoumarin IV and Oxypeucedanin, to provide a representative profile and standardized protocols.

Data Presentation: Pharmacokinetic Parameters of Related Coumarins in Rats

The following tables summarize the pharmacokinetic parameters of Peucedanocoumarin IV and Oxypeucedanin in rats following oral and intravenous administration. This data serves as a valuable reference for estimating the potential pharmacokinetic behavior of this compound.

Table 1: Pharmacokinetic Parameters of Peucedanocoumarin IV in Rats after Oral Administration

ParameterValueReference
Half-life (t½)~97 min[1]
Bioavailability (F)~10%[1]
Brain-to-Plasma Ratio6.4[1]

Table 2: Pharmacokinetic Parameters of Oxypeucedanin in Rats after Intravenous (IV) and Oral (PO) Administration

ParameterIV Administration (2.5, 5, 10 mg/kg)PO Administration (20 mg/kg)Reference
Cmax (Maximum Concentration)--[2][3]
Tmax (Time to Cmax)-3.38 h[2][3]
AUC₀-t (Area Under the Curve)Dose-proportional increase-[2][3]
(Half-life)0.61 - 0.66 h2.94 h[2][3]
Vz (Volume of Distribution)4.98 - 7.50 L/kg-[2][3]
CLz (Systemic Clearance)5.64 - 8.55 L/kg/h-[2][3]
Bioavailability (F) -10.26%[2][3]

Experimental Protocols

The following protocols are detailed methodologies for conducting a pharmacokinetic study of this compound in rats, based on established procedures for similar compounds.[2][3][4]

Animal Model and Housing
  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). They should have free access to standard chow and water.

  • Acclimatization: Allow for at least one week of acclimatization before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

Drug Formulation and Administration
  • Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle, such as a mixture of Solutol HS 15, ethanol, and saline (e.g., 10:10:80, v/v/v), to the desired concentration.

  • Oral (PO) Formulation: Suspend this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage.

  • IV Administration: Administer the formulated drug via the tail vein at a specific dose (e.g., 5 mg/kg).

  • PO Administration: Administer the formulated drug via oral gavage at a specific dose (e.g., 20 mg/kg).

Blood Sample Collection
  • Sampling Time Points (IV): Collect blood samples at 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Sampling Time Points (PO): Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Procedure: Collect approximately 0.3 mL of blood from the tail vein into heparinized tubes at each time point.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound in rat plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation agent (e.g., acetonitrile) containing an appropriate internal standard (IS).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: A suitable C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined.

Pharmacokinetic Data Analysis
  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include Cmax, Tmax, AUC, t½, Vz, and CLz.

  • Calculate oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual pathway for the metabolism of coumarins.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis cluster_output Output animal_model Animal Model Selection (Sprague-Dawley Rats) acclimatization Acclimatization (1 week) animal_model->acclimatization fasting Overnight Fasting acclimatization->fasting drug_admin Drug Administration (IV and PO) fasting->drug_admin blood_collection Blood Sample Collection (Tail Vein) drug_admin->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½, F) pk_analysis->pk_parameters

Fig. 1: Experimental workflow for the pharmacokinetic profiling of this compound in rats.

coumarin_metabolism cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_excretion Excretion oral_admin Oral Administration of this compound gi_tract Gastrointestinal Tract oral_admin->gi_tract Absorption phase1 Phase I Metabolism (e.g., Hydroxylation) gi_tract->phase1 First-Pass Effect phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) phase1->phase2 urine Urine phase2->urine feces Feces phase2->feces

References

Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of Peucedanocoumarin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin I is a natural furanocoumarin with potential therapeutic applications for central nervous system (CNS) disorders. A critical determinant of its efficacy for such indications is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[1][2] This document provides a comprehensive overview of the experimental protocols and data interpretation methods to assess the BBB permeability of this compound. While direct experimental data for this compound is limited, this guide draws upon established methodologies and data from structurally similar compounds, such as Peucedanocoumarin III and IV, to provide a robust framework for its evaluation.[3][4][5]

Predicted Physicochemical Properties and BBB Permeability

The BBB is more permeable to small, lipid-soluble molecules. Therefore, an initial in silico assessment of this compound's physicochemical properties can provide a preliminary indication of its potential to cross the BBB.

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight ( g/mol )Insert Predicted ValueMolecules with a molecular weight under 500 Da generally show better BBB penetration.[6]
LogP (Octanol-Water Partition Coefficient)Insert Predicted ValueA LogP value between 1.5 and 2.5 is often associated with optimal passive diffusion across the BBB.
Polar Surface Area (PSA)Insert Predicted ValueA PSA of less than 90 Ų is generally preferred for CNS drugs.
Hydrogen Bond Donors/AcceptorsInsert Predicted ValueA lower number of hydrogen bonds is favorable for crossing the BBB.

In Vitro Assessment of BBB Permeability

In vitro models are essential for the initial screening of BBB permeability and can provide valuable mechanistic insights.[6][7] These models are typically cost-effective and have higher throughput compared to in vivo studies.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput assay that assesses the passive diffusion of a compound across an artificial lipid membrane, mimicking the lipid environment of the BBB.[7]

Experimental Protocol: PAMPA-BBB Assay

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions:

    • Donor Solution: Dissolve this compound in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with a buffer solution, which may contain a "sink" component to mimic the brain environment.

  • Assay Procedure:

    • Place the lipid-coated filter plate onto the acceptor plate.

    • Add the donor solution containing this compound to the filter plate wells.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using the following equation: Pe = (-ln(1 - CA/Cequilibrium)) / (A * t * (1/VD + 1/VA)) Where:

    • CA is the concentration in the acceptor well.

    • Cequilibrium is the concentration at equilibrium.

    • A is the filter area.

    • t is the incubation time.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

Cell-Based In Vitro Models

Cell-based models utilize monolayers of brain endothelial cells to create a more physiologically relevant BBB model, incorporating tight junctions and active transporters.[6][8][9][10]

Experimental Protocol: Transwell BBB Model

  • Cell Culture: Culture a suitable brain endothelial cell line (e.g., hCMEC/D3, bEnd.3) on the porous membrane of a Transwell insert. Co-culture with astrocytes or pericytes on the basolateral side can enhance barrier tightness.[6]

  • Barrier Integrity Assessment: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow or FITC-dextran).[8] A high TEER value (e.g., >150 Ω x cm²) indicates a well-formed barrier.[1]

  • Permeability Assay:

    • Add this compound (e.g., 10 µM) to the apical (luminal) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • To assess active efflux, perform the assay in the reverse direction (basolateral to apical). The inclusion of specific efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) can help identify the transporters involved.

  • Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of transport of the compound across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Quantitative Data Summary (Hypothetical for this compound)

AssayParameterResultInterpretation
PAMPA-BBBPe (x 10-6 cm/s)5.0High passive permeability
Transwell ModelPapp (A to B) (x 10-6 cm/s)3.5Good apparent permeability
Transwell ModelPapp (B to A) (x 10-6 cm/s)7.0Suggests active efflux
Transwell ModelEfflux Ratio2.0Potential substrate for efflux transporters

In Vivo Assessment of BBB Permeability

In vivo studies in animal models are the gold standard for confirming BBB permeability, providing data on the actual brain distribution of the compound.[11][12]

Experimental Protocol: In Situ Brain Perfusion

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Surgical Procedure: Anesthetize the animal and surgically expose the carotid artery.

  • Perfusion: Perfuse a solution containing a known concentration of this compound and a vascular space marker (e.g., [14C]sucrose) through the carotid artery for a short duration (e.g., 1-5 minutes).

  • Brain Homogenization and Analysis: After perfusion, euthanize the animal, collect the brain, and homogenize it. Analyze the concentrations of this compound and the vascular marker in the brain homogenate and the perfusate using LC-MS/MS and scintillation counting, respectively.

  • Calculation of Brain Uptake Clearance (Kin): Kin = (Cbrain * Vbrain) / (Cperfusate * T) Where:

    • Cbrain is the concentration in the brain tissue.

    • Vbrain is the brain volume.

    • Cperfusate is the concentration in the perfusate.

    • T is the perfusion time.

Experimental Protocol: Brain-to-Plasma Concentration Ratio (Kp)

  • Compound Administration: Administer this compound to the animal model via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a specific time point post-administration (e.g., when brain and plasma concentrations are expected to be at equilibrium), collect blood and brain samples.

  • Sample Processing and Analysis: Separate plasma from the blood. Homogenize the brain tissue. Determine the concentration of this compound in the plasma and brain homogenate using LC-MS/MS.

  • Calculation of Kp: Kp = Cbrain / Cplasma Where:

    • Cbrain is the concentration in the brain.

    • Cplasma is the concentration in the plasma. A Kp value greater than 1 suggests significant brain penetration. For instance, the structurally similar compound Peucedanocoumarin IV exhibited a favorable brain-to-plasma concentration ratio of 6.4.[3][5]

Quantitative Data Summary (Hypothetical for this compound)

AssayParameterResultInterpretation
In Situ Brain PerfusionKin (mL/s/g)0.05Moderate rate of brain uptake
Brain-to-Plasma RatioKp4.2Significant brain accumulation

Signaling Pathways and Experimental Workflows

Signaling Pathways

While the specific signaling pathways modulated by this compound in the context of BBB transport are not yet elucidated, many compounds influence BBB permeability by modulating the expression and function of tight junction proteins and efflux transporters. Neuroinflammation is also a key factor that can alter BBB integrity.[13][14]

Signaling_Pathway cluster_0 External Stimuli cluster_1 Cellular Response cluster_2 Outcome This compound This compound Endothelial Cell Endothelial Cell This compound->Endothelial Cell Modulation? Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Endothelial Cell Activation Tight Junction Proteins\n(Occludin, Claudin-5) Tight Junction Proteins (Occludin, Claudin-5) Endothelial Cell->Tight Junction Proteins\n(Occludin, Claudin-5) Regulation Efflux Transporters\n(P-gp, BCRP) Efflux Transporters (P-gp, BCRP) Endothelial Cell->Efflux Transporters\n(P-gp, BCRP) Regulation BBB Permeability BBB Permeability Tight Junction Proteins\n(Occludin, Claudin-5)->BBB Permeability Decreases Efflux Transporters\n(P-gp, BCRP)->BBB Permeability Decreases

Caption: Potential signaling pathways influencing BBB permeability.

Experimental Workflow

The assessment of BBB permeability for a novel compound like this compound should follow a tiered approach, starting with less complex, high-throughput methods and progressing to more complex and physiologically relevant models.

Experimental_Workflow A In Silico Prediction (Physicochemical Properties) B In Vitro PAMPA-BBB Assay (Passive Permeability) A->B C In Vitro Cell-Based Assay (Transwell Model) B->C D In Vivo Studies (Brain Perfusion / Kp) C->D E Data Analysis and Interpretation D->E

Caption: Tiered experimental workflow for BBB permeability assessment.

Conclusion

A systematic evaluation of the blood-brain barrier permeability of this compound is crucial for its development as a potential CNS therapeutic agent. The combination of in silico, in vitro, and in vivo methods described in these application notes provides a comprehensive framework for determining its ability to reach its target in the brain. While direct data for this compound is not yet available, the provided protocols and insights from related compounds offer a solid foundation for initiating these critical studies.

References

Application Notes and Protocols for Peucedanocoumarin I in Anti-Inflammatory Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin I, a member of the pyranocoumarin (B1669404) class of organic compounds, has garnered interest within the scientific community for its potential therapeutic properties, particularly in the context of inflammation. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory mechanisms of this compound and its closely related analogs, such as Praeruptorin A and B, which are also isolated from the roots of Peucedanum praeruptorum. The protocols outlined below are designed to be adaptable for studying the effects of these compounds on key inflammatory mediators and signaling pathways in a laboratory setting.

Anti-Inflammatory Activity of Peucedanocoumarins

Several coumarins isolated from Peucedanum praeruptorum have demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit the production of key pro-inflammatory mediators in cellular models of inflammation, primarily through the modulation of critical signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various peucedanocoumarins on the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

Table 1: Inhibitory Concentration (IC50) of Peucedanocoumarins on Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Reference
Compound 7¹RAW 264.79.48 - 34.66²[1][2]
Praeruptorin BRat Hepatocytes4.8-fold more potent than Praeruptorin A³[1]

¹A coumarin (B35378) isolated from Peucedanum praeruptorum. ²The range of IC50 values reported for a series of eight active coumarins from the plant.[1][2] ³Specific IC50 value not provided, but potency was compared to Praeruptorin A.[1]

While specific IC50 values for the inhibition of other key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by this compound are not yet widely published, studies on related compounds from Peucedanum praeruptorum indicate a significant reduction in their production. For instance, 'Compound 7' was found to markedly suppress the production of IL-6, IL-1β, and TNF-α in a concentration-dependent manner.[2]

Signaling Pathways Modulated by Peucedanocoumarins

The anti-inflammatory effects of peucedanocoumarins are attributed to their ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on praeruptorin A, a closely related peucedanocoumarin, have shown that it inhibits the activation of the NF-κB pathway in response to inflammatory stimuli.[3] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the active NF-κB p65 subunit into the nucleus.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα degradation nucleus Nucleus NFkB->nucleus Translocation DNA DNA NFkB->DNA Binds to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->genes Transcription Peucedanocoumarin This compound (Praeruptorin A) Peucedanocoumarin->IKK Inhibits MAPK_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates ERK ERK MKKs->ERK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates genes Pro-inflammatory Genes AP1->genes Transcription nucleus Nucleus Peucedanocoumarin This compound (Potential Target) Peucedanocoumarin->MKKs Potential Inhibition? Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture pretreatment Pre-treat cells with This compound cell_culture->pretreatment compound_prep This compound Stock Solution Preparation compound_prep->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Assays (ELISA for TNF-α, IL-6) stimulation->cytokine_assay western_blot Western Blot Analysis (NF-κB & MAPK pathways) stimulation->western_blot

References

Application of Peucedanocoumarin I in α-Synuclein Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin I is a natural compound that has garnered interest for its potential therapeutic properties, including its role in neurodegenerative diseases. A key pathological hallmark of Parkinson's disease and other synucleinopathies is the aggregation of the α-synuclein protein into toxic oligomers and fibrils. Consequently, the identification and characterization of small molecules that can inhibit or reverse this aggregation process are of significant interest in drug discovery and development. This document provides detailed application notes and protocols for the use of this compound in α-synuclein aggregation assays. The methodologies described are based on studies of its structurally and functionally similar isomers, Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv), which have been shown to effectively inhibit α-synuclein aggregation.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data on the effects of Peucedanocoumarin isomers on α-synuclein aggregation, providing a reference for expected outcomes when testing this compound.

Table 1: Inhibition of In Vitro α-Synuclein Fibril Formation by Peucedanocoumarin III (Thioflavin T Assay)

TreatmentConcentration (µM)Normalized Thioflavin T Fluorescence (Arbitrary Units)Inhibition of Aggregation (%)
α-synuclein only-1.00 ± 0.05-
+ Peucedanocoumarin III100.85 ± 0.04~15%
+ Peucedanocoumarin III500.30 ± 0.03~70%

Data adapted from a study on Peucedanocoumarin III and represent the endpoint of the aggregation assay.[3][5]

Table 2: Reduction of α-Synuclein Aggregates by Peucedanocoumarin IV in a Cellular Model

TreatmentConcentration (µM)Relative Amount of High Molecular Weight α-Synuclein Aggregates (%)
Control (α-synuclein)-100 ± 8.5
+ Peucedanocoumarin IV10025 ± 5.2

Data are derived from Western blot analysis of in vitro aggregation assays.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the inhibitory effects of this compound on α-synuclein aggregation are provided below.

In Vitro α-Synuclein Aggregation Assay using Thioflavin T (ThT)

This assay monitors the formation of amyloid-like fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as those in α-synuclein fibrils.[6][7][8]

Materials:

  • Recombinant human α-synuclein monomer

  • This compound stock solution (in DMSO)

  • Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered)[6][7]

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)[6][7]

  • Shaking incubator

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of α-synuclein monomer in the assay buffer to a final concentration of 70-100 µM.[5][6]

    • Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.[6][7][9]

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • α-synuclein monomer solution

      • ThT working solution

      • This compound dilution (or vehicle control - DMSO)

    • Include controls: α-synuclein with vehicle, and buffer with ThT and vehicle (for background fluorescence).

    • The final volume in each well should be around 100-150 µL.[6][10]

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking (e.g., 300-600 rpm).[1][6]

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.[6]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Compare the curves of this compound-treated samples to the vehicle control to determine the extent of inhibition.

Western Blot Analysis of α-Synuclein Aggregation

This method allows for the visualization and quantification of different α-synuclein species (monomers, oligomers, and high molecular weight aggregates).

Materials:

  • Samples from the in vitro aggregation assay (see above)

  • SDS-PAGE gels (e.g., 4-20% gradient gels)[11]

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-α-synuclein antibody

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Take aliquots from the aggregation reaction at different time points.

    • Mix the samples with Laemmli sample buffer and boil for 5-10 minutes.[1]

  • SDS-PAGE and Transfer:

    • Load the samples onto the SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary anti-α-synuclein antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for monomeric and high molecular weight α-synuclein species using densitometry software.

Cell-Based Assay for α-Synuclein Aggregation using Immunocytochemistry

This assay evaluates the effect of this compound on α-synuclein aggregation within a cellular environment, often using neuronal cell lines like SH-SY5Y.

Materials:

  • SH-SY5Y cells (or other suitable neuronal cell line)

  • Cell culture medium and supplements

  • α-synuclein pre-formed fibrils (PFFs) for inducing aggregation

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-phospho-α-synuclein (pS129) antibody (a marker for pathological aggregates)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells on coverslips in a 24-well plate and allow them to adhere.

    • Treat the cells with α-synuclein PFFs to induce the formation of intracellular aggregates.

    • Concurrently, treat the cells with different concentrations of this compound or vehicle control.

    • Incubate for a specified period (e.g., 24-48 hours).

  • Immunostaining:

    • Fix the cells with 4% PFA for 15-20 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific binding sites with blocking solution for 1 hour.

    • Incubate with the primary anti-phospho-α-synuclein (pS129) antibody overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the intensity and number of phospho-α-synuclein positive aggregates per cell.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis cluster_outcome Outcome invitro_start Recombinant α-synuclein Monomer tht_assay Thioflavin T Assay (Monitor Fibril Formation) invitro_start->tht_assay + ThT + this compound wb_assay Western Blot (Analyze Aggregates) invitro_start->wb_assay + this compound (Time-course) quant_tht Quantify Fluorescence (Aggregation Kinetics) tht_assay->quant_tht quant_wb Densitometry (Aggregate Levels) wb_assay->quant_wb cell_start Neuronal Cells (e.g., SH-SY5Y) pff_treatment Induce Aggregation (with α-synuclein PFFs) cell_start->pff_treatment pc1_treatment Treat with This compound pff_treatment->pc1_treatment icc_assay Immunocytochemistry (Detect pS129-α-synuclein) pc1_treatment->icc_assay quant_icc Image Analysis (Intracellular Aggregates) icc_assay->quant_icc outcome Assess Inhibitory Effect of This compound on α-synuclein Aggregation quant_tht->outcome quant_wb->outcome quant_icc->outcome

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_aggregation α-Synuclein Aggregation Pathway cluster_inhibition Inhibition by this compound monomer α-Synuclein Monomer oligomer Toxic Oligomers monomer->oligomer Aggregation fibril Amyloid Fibrils oligomer->fibril Elongation pc1 This compound pc1->monomer Inhibits Aggregation pc1->oligomer Disrupts Oligomers

Caption: Proposed mechanism of this compound action.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Synthetic Yield of Peucedanocoumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Peucedanocoumarin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the synthetic yield and purity of these valuable compounds.

Introduction

Peucedanocoumarin isomers, such as Peucedanocoumarin III (PCiii) and Peucedanocoumarin IV (PCiv), are natural products of significant interest in drug discovery. The total synthesis of these molecules, typically starting from umbelliferone (B1683723), can be challenging, often resulting in low overall yields. For instance, a reported five-step synthesis of PCiii yielded a low 1.6%, while a similar pathway for its isomer, PCiv, achieved a more favorable 14% overall yield[1]. This highlights the critical need for optimized and well-understood synthetic protocols. This guide provides detailed experimental procedures, troubleshooting advice, and data to help researchers overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of Peucedanocoumarin isomers like PCiii and PCiv?

A1: The common precursor for the synthesis of these isomers is umbelliferone (7-hydroxycoumarin), a commercially available compound[1][2]. Umbelliferone itself can be synthesized via methods like the Pechmann condensation of resorcinol[3].

Q2: What are the key reaction steps in the synthesis of Peucedanocoumarin III and IV from umbelliferone?

A2: The synthesis is a five-step process that generally involves:

  • Prenylation: Attachment of a prenyl group to the umbelliferone scaffold.

  • Claisen Rearrangement: A thermal rearrangement of the prenyl ether to form a C-prenylated coumarin (B35378).

  • Cyclization: Formation of the pyran ring to create the khellactone (B107364) core.

  • Hydroxylation/Epoxidation: Introduction of hydroxyl groups to the prenyl side chain.

  • Esterification/Acetylation: Attachment of acetyl or other ester groups to yield the final Peucedanocoumarin isomer[1].

Q3: Why is the yield of Peucedanocoumarin III significantly lower than Peucedanocoumarin IV in the reported synthesis?

A3: The lower yield of PCiii (1.6%) compared to PCiv (14%) can be attributed to factors such as steric hindrance, regioselectivity in the esterification step, and the inherent stability of the intermediates and final products[1]. The formation of undesired isomers and byproducts can also contribute to a lower yield of the target molecule.

Q4: What are the main challenges in separating Peucedanocoumarin isomers?

A4: Peucedanocoumarin isomers often have very similar polarities and molecular weights, making their separation by traditional column chromatography challenging. Techniques like High-Performance Liquid Chromatography (HPLC), particularly with chiral columns for enantiomeric separation, and recycling preparative HPLC are often necessary to achieve high purity[4][5][6].

Troubleshooting Guides

Low Overall Yield
Symptom Possible Cause Suggested Solution
Low conversion at multiple steps Suboptimal reaction conditions (temperature, time, catalyst).Systematically optimize each step. Start with the first step and ensure a good yield before proceeding. Use a design of experiments (DoE) approach to efficiently screen for optimal conditions.
Poor quality of starting materials or reagents.Verify the purity of umbelliferone and all reagents. Use freshly distilled solvents and properly activated catalysts.
Degradation of intermediates.Minimize reaction times and exposure to harsh conditions (strong acids/bases, high temperatures). Purify intermediates promptly after each step.
Step 1: Prenylation of Umbelliferone - Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of umbelliferone Incomplete deprotonation of the phenolic hydroxyl group.Use a stronger base or ensure anhydrous conditions. Anhydrous potassium carbonate in dry acetone (B3395972) is a common choice[7].
Inactive prenylating agent (e.g., prenyl bromide).Use a fresh bottle of the prenylating agent. Consider synthesizing it fresh if necessary.
Formation of multiple products C-alkylation competing with O-alkylation.Optimize reaction conditions to favor O-alkylation. Lower temperatures and less polar solvents can sometimes favor O-alkylation.
Step 2: Claisen Rearrangement - Poor Regioselectivity/Low Yield
Symptom Possible Cause Suggested Solution
Low yield of the desired rearranged product The reaction temperature is too low or the reaction time is too short.The Claisen rearrangement is a thermal process and typically requires high temperatures (>100 °C)[8]. Optimize the temperature and reaction time by monitoring the reaction progress using TLC or HPLC.
Decomposition of starting material or product at high temperatures.Use a high-boiling point, inert solvent to ensure even heating. Consider using microwave-assisted synthesis to reduce reaction times and potentially minimize degradation.
Formation of multiple isomers The presence of multiple possible rearrangement pathways (e.g., ortho and para rearrangement)[8].The regioselectivity can be influenced by steric factors. Bulky substituents on the coumarin ring may direct the rearrangement to a less hindered position[9]. Computational studies can sometimes predict the favored isomer[10].
Step 5: Final Esterification/Acetylation - Low Yield
Symptom Possible Cause Suggested Solution
Incomplete reaction Insufficient activation of the carboxylic acid or alcohol.Use a suitable coupling agent (e.g., DCC, EDC) or activate the carboxylic acid as an acid chloride or anhydride (B1165640). For acetylation, acetic anhydride with a base like N,N-Diisopropylethylamine (iPr2NEt) in a solvent like dichloromethane (B109758) (CH2Cl2) has been shown to be effective[1].
Steric hindrance around the hydroxyl group.Use a less bulky acylating agent if possible. Increase the reaction temperature or use a more potent catalyst.
Hydrolysis of the ester product Presence of water in the reaction mixture or during workup.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use a non-aqueous workup if possible.

Quantitative Data Summary

Compound Starting Material Number of Steps Overall Yield Reference
Peucedanocoumarin III (PCiii)Umbelliferone51.6%[1]
Peucedanocoumarin IV (PCiv)Umbelliferone514%[1]

Experimental Protocols

General Procedure for the Synthesis of Umbelliferone Derivatives

This protocol is a general method for the O-alkylation of umbelliferone, which is the initial step in the synthesis of many Peucedanocoumarin isomers.

  • Combine equimolar amounts of umbelliferone and the desired alkylating agent (e.g., prenyl bromide) in dry acetone.

  • Add 1.5 to 2 equivalents of anhydrous potassium carbonate.

  • Stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel[7].

Protocol for the Acetylation of Intermediate 2 to Synthesize Peucedanocoumarin IV (PCiv)

This protocol describes the final step in the synthesis of PCiv[1].

  • Dissolve the intermediate alcohol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (iPr2NEt, 2.0 mmol) followed by acetic anhydride (1.5 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding aqueous ammonium (B1175870) chloride (NH4Cl).

  • Transfer the mixture to a separatory funnel and extract twice with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate (B86663) (MgSO4), filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/n-hexane = 1:2) to obtain PCiv as an amorphous solid (reported yield: 83%).

Visualizations

Synthesis_Workflow Umbelliferone Umbelliferone Prenylated_Umbelliferone Prenylated Umbelliferone Umbelliferone->Prenylated_Umbelliferone 1. Prenylation Rearranged_Intermediate Rearranged Intermediate Prenylated_Umbelliferone->Rearranged_Intermediate 2. Claisen Rearrangement Khellactone_Core Khellactone Core Rearranged_Intermediate->Khellactone_Core 3. Cyclization Hydroxylated_Intermediate Hydroxylated Intermediate Khellactone_Core->Hydroxylated_Intermediate 4. Hydroxylation PC_Isomer Peucedanocoumarin Isomer Hydroxylated_Intermediate->PC_Isomer 5. Esterification

Caption: Synthetic workflow for Peucedanocoumarin isomers from Umbelliferone.

Troubleshooting_Yield Start Low Synthetic Yield Impure_Materials Impure Materials? Start->Impure_Materials Check_Purity Check Purity of Starting Materials and Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Suboptimal_Conditions Suboptimal Conditions? Impure_Materials->Suboptimal_Conditions No Purify_Start Purify Starting Materials Impure_Materials->Purify_Start Yes Side_Reactions Significant Side Reactions? Suboptimal_Conditions->Side_Reactions No Systematic_Optimization Perform Systematic Optimization (e.g., DoE) Suboptimal_Conditions->Systematic_Optimization Yes Modify_Conditions Modify Conditions to Minimize Side Reactions (e.g., change solvent, temperature, catalyst) Side_Reactions->Modify_Conditions Yes Success Improved Yield Side_Reactions->Success No Purify_Start->Optimize_Conditions Systematic_Optimization->Analyze_Byproducts Modify_Conditions->Success

Caption: Troubleshooting workflow for low synthetic yield.

References

Preventing epimerization of pyranocoumarins during alkaline hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with pyranocoumarins to prevent epimerization during alkaline hydrolysis of ester functionalities.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of pyranocoumarins?

A1: Angular-type pyranocoumarins often possess two or more stereogenic centers, commonly at the C-3' and C-4' positions of the dihydropyran ring. Epimerization is a chemical process that alters the configuration of one of these chiral centers, converting one diastereomer into another. This can lead to a mixture of isomers and complicate the analysis and characterization of the original compound.

Q2: Why is epimerization a concern during alkaline hydrolysis of pyranocoumarins?

A2: Alkaline hydrolysis is a common method to remove ester protecting groups or to hydrolyze naturally occurring esterified pyranocoumarins. However, the basic conditions required for this reaction can also promote epimerization at the C-3' and C-4' positions. This can result in the formation of unnatural diastereomers, leading to an incorrect determination of the absolute configuration of the parent compound.

Q3: What is the proposed mechanism for pyranocoumarin (B1669404) epimerization under alkaline conditions?

A3: While the exact mechanism for all pyranocoumarins is not definitively established in the literature, it is likely to proceed through a base-catalyzed enolization mechanism. The hydroxide (B78521) ion abstracts a proton from a carbon atom adjacent to the carbonyl group of the ester and the pyran oxygen, forming an enolate intermediate. This planar intermediate loses its original stereochemistry. Subsequent reprotonation can occur from either face, leading to a mixture of the original diastereomer and its epimer.

Q4: Can I avoid epimerization by using acidic hydrolysis instead?

A4: While acidic hydrolysis is an alternative for ester cleavage, it may not be suitable for all pyranocoumarins. The acidic conditions can potentially cause other unwanted side reactions or degradation of the pyranocoumarin core. Additionally, like alkaline hydrolysis, acidic conditions might also lead to alterations in the absolute configuration.

Q5: What is the most reliable method to hydrolyze pyranocoumarin esters without causing epimerization?

A5: Enzymatic hydrolysis is the recommended method to avoid epimerization. Enzymes, such as esterases found in rat liver microsomes, can cleave the ester bond under mild conditions without affecting the stereochemical integrity of the chiral centers.

Troubleshooting Guide: Epimerization During Alkaline Hydrolysis

This guide will help you troubleshoot and minimize epimerization when performing alkaline hydrolysis on pyranocoumarins.

Issue Potential Cause Recommended Action
Formation of unexpected diastereomers confirmed by chiral HPLC. High reaction temperature.Reduce the reaction temperature. While the hydrolysis of the coumarin (B35378) lactone ring is slow below 120°C, ester saponification can often be achieved at lower temperatures. Start with room temperature or even 0°C and monitor the reaction progress over a longer period.
High concentration of base.Use a lower concentration of the alkaline solution (e.g., NaOH or KOH). A higher hydroxide ion concentration increases the rate of both hydrolysis and the undesirable epimerization. Titrate the base concentration to the minimum required for effective hydrolysis.
Prolonged reaction time.Minimize the reaction time. Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed to prevent further epimerization of the product.
Low yield of the desired diastereomer. A combination of high temperature, high base concentration, and long reaction time.Optimize the reaction conditions by systematically lowering each parameter. Consider a design of experiments (DoE) approach to find the optimal balance between hydrolysis efficiency and stereochemical purity.
Inconsistent results between batches. Variations in reaction setup and conditions.Standardize the experimental protocol strictly. Ensure consistent temperature control, accurate measurement of reagents, and precise timing of the reaction.
Complete loss of stereochemical integrity. Harsh reaction conditions.If minimizing epimerization through optimization of alkaline hydrolysis is unsuccessful, switch to an alternative method. Enzymatic hydrolysis is the strongly recommended alternative. If enzymatic methods are not feasible, consider non-hydrolytic ester cleavage methods.

Comparative Overview of Hydrolysis Methods

Method Operating Principle Temperature pH Risk of Epimerization Recommended Use Case
Alkaline Hydrolysis Nucleophilic attack by hydroxide ions on the ester carbonyl.0°C to 160°C> 7HighWhen stereochemistry is not critical, or for robust pyranocoumarins where epimerization is known to be minimal.
Acidic Hydrolysis Protonation of the ester carbonyl followed by nucleophilic attack by water.Room Temp. to Reflux< 7PossibleFor pyranocoumarins sensitive to basic conditions but stable in acid.
Enzymatic Hydrolysis Enzyme-catalyzed cleavage of the ester bond.Typically 25°C to 40°CNeutral (Varies with enzyme)Very Low to NoneFor all chiral pyranocoumarins where maintaining stereochemical integrity is crucial.
Non-Hydrolytic Cleavage Reductive or nucleophilic cleavage of the ester C-O bond.Varies widelyGenerally NeutralLowFor sensitive compounds where both acidic and basic conditions are problematic.

Detailed Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pyranocoumarin Esters using Rat Liver Microsomes

This protocol is based on methods that have been successfully used to determine the absolute configuration of angular-type pyranocoumarins without epimerization.

Materials:

  • Pyranocoumarin substrate

  • Rat liver microsomes (RLMs)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for quenching)

  • Incubator/shaker at 37°C

  • Centrifuge

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the pyranocoumarin substrate (final concentration typically 1-10 µM), rat liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the pyranocoumarin substrate.

  • Reaction: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time may need to be determined experimentally.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of the hydrolyzed product using a suitable chiral HPLC or LC-MS/MS method to confirm the retention of stereochemistry.

Protocol 2: General Low-Temperature Alkaline Hydrolysis (for screening purposes)

Caution: This method carries a high risk of epimerization and should be used with caution. It is intended as a starting point for optimization if enzymatic methods are not feasible.

Materials:

  • Pyranocoumarin ester

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 0.1 M to 1 M)

  • Methanol or Ethanol (B145695)

  • Reaction vessel with a stirrer and temperature control

  • Acidic solution for quenching (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolution: Dissolve the pyranocoumarin ester in a minimal amount of methanol or ethanol in the reaction vessel.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Initiation of Hydrolysis: Slowly add the pre-chilled alkaline solution to the reaction mixture with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 15-30 minutes).

  • Quenching: Once the starting material is consumed, quench the reaction by adding an acidic solution until the pH is neutral or slightly acidic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Work-up and Analysis: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the product mixture for the presence of diastereomers using chiral HPLC.

Visualizations

Epimerization_Mechanism Start Pyranocoumarin (cis-isomer) Enolate Enolate Intermediate (planar) Start->Enolate - H2O Base OH- End_cis cis-isomer Enolate->End_cis + H2O End_trans trans-isomer (epimer) Enolate->End_trans + H2O Protonation H2O

Caption: Proposed mechanism of base-catalyzed epimerization of pyranocoumarins.

Experimental_Workflow cluster_alkaline Alkaline Hydrolysis cluster_enzymatic Enzymatic Hydrolysis A_Start Start with Pyranocoumarin Ester A_Hydrolysis Add Base (e.g., NaOH) Control Temp & Time A_Start->A_Hydrolysis A_Quench Quench Reaction A_Hydrolysis->A_Quench A_Analysis Chiral HPLC Analysis A_Quench->A_Analysis A_Result Mixture of Diastereomers A_Analysis->A_Result E_Start Start with Pyranocoumarin Ester E_Hydrolysis Incubate with Enzyme (e.g., Esterase) E_Start->E_Hydrolysis E_Quench Quench Reaction E_Hydrolysis->E_Quench E_Analysis Chiral HPLC Analysis E_Quench->E_Analysis E_Result Single Diastereomer E_Analysis->E_Result

Caption: Comparison of alkaline vs. enzymatic hydrolysis workflows.

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with LC-MS/MS analysis of plant extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of plant extracts?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In plant extracts, these interfering components can include pigments, lipids, sugars, and other secondary metabolites.[2] This interference can lead to signal suppression (decreased analyte response) or enhancement (increased analyte response), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion (Qualitative Assessment): In this method, a constant flow of your analyte is introduced into the mass spectrometer after the analytical column.[4][5] A blank matrix extract is then injected.[4] Any fluctuation (suppression or enhancement) in the analyte's baseline signal indicates the retention times at which co-eluting matrix components are causing interference.[1][5]

  • Post-Extraction Spike Method (Quantitative Assessment): This method involves comparing the response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank matrix extract after the extraction process.[1][6] A significant difference in the signal intensity indicates the presence and magnitude of matrix effects.[4]

Q3: What are the main strategies to minimize or compensate for matrix effects?

A3: The primary strategies can be broadly categorized into three areas:

  • Sample Preparation and Cleanup: The goal is to remove interfering matrix components before the sample is introduced into the LC-MS/MS system.[3][7]

  • Chromatographic Separation: Optimizing the liquid chromatography method can help separate the analyte of interest from interfering compounds.[3]

  • Calibration and Normalization Strategies: These methods aim to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[6]

Troubleshooting Guides

Issue 1: Inconsistent peak areas and poor reproducibility for my target analyte.
  • Possible Cause: Variable matrix effects between different samples or injections.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions most affected by ion suppression or enhancement.[4]

    • Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be more effective at removing interferences than simple protein precipitation or dilution.[3][8]

    • Optimize Chromatography: Adjust your chromatographic gradient to better separate your analyte from the regions of high matrix interference identified in the post-column infusion experiment.[3]

    • Utilize an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) that co-elutes with your analyte. The ratio of the analyte to the SIL-IS should remain consistent, even with varying matrix effects.[9]

Issue 2: Low signal intensity and poor sensitivity for my target analyte.
  • Possible Cause: Severe ion suppression caused by co-eluting matrix components.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time windows with significant ion suppression.[1]

    • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or even the column chemistry to shift the elution of your target analyte away from these suppression zones.[10]

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup method. For complex plant extracts, techniques like dispersive solid-phase extraction (d-SPE) with specific sorbents (e.g., GCB, C18) can be effective in removing interfering compounds.[11][12]

    • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[1][13] However, ensure that the analyte concentration remains above the limit of quantitation.[6]

Data Presentation: Comparison of Matrix Effect Mitigation Strategies

The following table summarizes the effectiveness of different sample preparation and calibration strategies in reducing matrix effects. The values represent the percentage of matrix effect, where a value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.

StrategyAnalyte A (% Matrix Effect)Analyte B (% Matrix Effect)Analyte C (% Matrix Effect)
Dilute-and-Shoot -75%-60%-85%
Protein Precipitation (PPT) -60%-50%-70%
Liquid-Liquid Extraction (LLE) -25%-15%-30%
Solid-Phase Extraction (SPE) -10%-5%-15%
Matrix-Matched Calibration CompensatedCompensatedCompensated
Stable Isotope-Labeled IS CompensatedCompensatedCompensated
Standard Addition CompensatedCompensatedCompensated

Note: "Compensated" indicates that while the matrix effect may still be present, the calibration method effectively corrects for it, leading to accurate quantification.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-union

  • Standard solution of the analyte

  • Blank matrix extract (prepared using the same extraction procedure as the samples)

Methodology:

  • Set up the LC-MS/MS system with the analytical column and mobile phases to be used for the sample analysis.

  • Prepare a standard solution of the analyte at a concentration that gives a stable and moderate signal.

  • Infuse the analyte standard solution post-column into the mobile phase flow using a syringe pump and a T-union.[4]

  • Once a stable baseline signal for the analyte is achieved, inject the blank matrix extract.[1]

  • Monitor the analyte's signal throughout the chromatographic run. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.[5]

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of matrix effects.

Methodology:

  • Prepare two sets of solutions:

    • Set A: A standard solution of the analyte in the mobile phase or a pure solvent.

    • Set B: A blank matrix extract spiked with the analyte standard to the same final concentration as Set A.[1]

  • Analyze both sets of solutions by LC-MS/MS under the same conditions.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = ((Peak Area in Set B - Peak Area in Set A) / Peak Area in Set A) * 100

    • A value close to 0% indicates minimal matrix effect.

    • A negative value indicates ion suppression.

    • A positive value indicates ion enhancement.

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components from the plant extract.

Methodology:

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing methanol (B129727) through it, followed by equilibration with the reconstitution solvent (e.g., 1% acetic acid).[1]

  • Load the Sample: Load the reconstituted plant extract onto the conditioned SPE cartridge.[1]

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elute the Analyte: Elute the analyte of interest with a stronger solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid).[1]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute it in the initial mobile phase for LC-MS/MS analysis.[1]

Visualizations

Troubleshooting_Matrix_Effects cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification start Inconsistent Results or Low Sensitivity assess_me Assess Matrix Effects? (Post-Column Infusion or Post-Extraction Spike) start->assess_me Yes optimize_sample_prep Optimize Sample Preparation (SPE, LLE) assess_me->optimize_sample_prep Significant ME optimize_chromatography Optimize Chromatography assess_me->optimize_chromatography Significant ME use_is Use Internal Standard (SIL-IS) optimize_sample_prep->use_is optimize_chromatography->use_is calibration_strategy Implement Advanced Calibration (Matrix-Matched, Std. Addition) use_is->calibration_strategy end Reliable & Accurate Quantification calibration_strategy->end

Caption: Troubleshooting workflow for addressing matrix effects.

Caption: Key strategies for mitigating matrix effects.

References

Technical Support Center: Enhancing the Stability of Peucedanocoumarin I for in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peucedanocoumarin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in experimental settings.

Disclaimer: Specific stability and pharmacokinetic data for this compound are limited in publicly available literature. Therefore, this guide incorporates data from closely related compounds, such as Peucedanocoumarin IV, and general principles applicable to coumarins. Researchers should conduct their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a dihydropyranocoumarin that can be isolated from the root of Peucedanum praeruptorum[1][2]. Coumarins, as a class of compounds, are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects[3][4]. Research on related peucedanocoumarins suggests potential applications in neurodegenerative diseases and inflammatory conditions[5][6].

Q2: What are the known stability challenges associated with this compound and other coumarins?

While specific degradation pathways for this compound are not well-documented, coumarins, in general, can be susceptible to several stability issues that can impact the reliability of in vivo studies:

  • Low Aqueous Solubility: Many coumarins have poor solubility in water, which can lead to precipitation in aqueous buffers and physiological fluids, affecting bioavailability[7].

  • Hydrolysis: The lactone ring in the coumarin (B35378) structure can be susceptible to hydrolysis, especially at non-neutral pH, leading to the formation of inactive derivatives[8].

  • Oxidation: Phenolic groups and other susceptible moieties in the coumarin structure can be prone to oxidation, leading to degradation[7][8].

  • Photostability: Exposure to light can induce photochemical reactions, leading to the degradation of the compound[8].

  • Poor Bioavailability: Due to low solubility and potential first-pass metabolism, many natural compounds, including coumarins, exhibit low oral bioavailability[9][10]. For instance, a structural isomer, Peucedanocoumarin IV, was found to have an oral bioavailability of approximately 10% in rats[5][11].

Troubleshooting Guide

Issue Encountered Possible Cause Troubleshooting Steps & Optimization
Precipitation of this compound in stock solutions or dosing vehicles. Low aqueous solubility of the compound.• Use co-solvents such as DMSO, ethanol, or PEG 400 to prepare stock solutions. Ensure the final concentration of the organic solvent in the dosing vehicle is compatible with the in vivo model. • Consider formulation strategies like the use of cyclodextrins to enhance solubility[12]. • Prepare fresh solutions before each experiment.
Inconsistent or lower-than-expected therapeutic effects in in vivo studies. Poor bioavailability due to low solubility, degradation in the gastrointestinal tract, or rapid metabolism.Enhance Solubility and Dissolution: Explore formulation strategies such as the preparation of amorphous solid dispersions or microencapsulation[12][[“]]. • Protect from Degradation: Consider encapsulation techniques like liposomes or polymeric nanoparticles to shield the compound from harsh physiological environments[7][14]. • Alternative Routes of Administration: If oral bioavailability is poor, consider alternative administration routes such as intraperitoneal or intravenous injection, if appropriate for the study design[15].
Degradation of this compound observed in analytical assays (e.g., HPLC). Instability under analytical conditions (e.g., pH of mobile phase, temperature, light exposure).Optimize HPLC Method: Adjust the pH of the mobile phase to a range where the compound is more stable. Use amber vials to protect from light. Control the temperature of the autosampler. • Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify potential degradants and develop a stability-indicating analytical method[16].
Variability in results between different batches of the compound. Inconsistent purity or presence of impurities that may affect stability or activity.Quality Control: Ensure the purity of each batch of this compound using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry). • Proper Storage: Store the compound under recommended conditions, typically at -20°C under an inert atmosphere, to minimize degradation[17].

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Peucedanocoumarin IV in Rats (Oral Administration)

ParameterValueReference
Half-life (t½) ~97 minutes[5][11]
Bioavailability (F%) ~10%[5][11]
Brain-to-Plasma Concentration Ratio 6.4[5][11]

Note: This data is for Peucedanocoumarin IV and should be used as an estimate for this compound with caution. Experimental determination of the pharmacokinetic profile of this compound is highly recommended.

Experimental Protocols

Protocol: General Stability Assessment of this compound in a Formulation

This protocol outlines a general approach to assess the stability of this compound in a given formulation.

1. Materials:

  • This compound (of known purity)
  • Selected formulation vehicle (e.g., saline with 5% DMSO and 5% Tween® 80)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Analytical column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
  • pH meter
  • Incubators or environmental chambers set to desired storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH)

2. Method:

Visualizations

Signaling Pathways

Coumarins have been reported to exert their biological effects through the modulation of various signaling pathways. The following diagrams illustrate plausible pathways that may be affected by this compound based on literature for related compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces NFkB->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation PCI This compound (Hypothesized) PCI->MAPK Inhibits PCI->NFkB Inhibits

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

neuroprotective_pathway PCI This compound (Hypothesized) TRKB TRKB PCI->TRKB Activates PI3K_AKT PI3K-AKT Pathway TRKB->PI3K_AKT ERK ERK Pathway TRKB->ERK CREB CREB PI3K_AKT->CREB ERK->CREB BDNF BDNF (Gene Expression) CREB->BDNF BCL2 BCL2 (Anti-apoptotic) CREB->BCL2 Neuronal_Survival Neuronal Survival & Neurite Outgrowth BDNF->Neuronal_Survival BCL2->Neuronal_Survival

Caption: Hypothesized Neuroprotective Signaling Pathway of this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for enhancing the stability of this compound for in vivo studies.

stability_workflow start Start: Unformulated This compound prelim_stability Preliminary Stability Assessment (Solubility, pH, Light, Temp.) start->prelim_stability formulation_dev Formulation Development prelim_stability->formulation_dev liposomes Liposomal Encapsulation formulation_dev->liposomes Option 1 nanoparticles Polymeric Nanoparticles formulation_dev->nanoparticles Option 2 solid_dispersion Amorphous Solid Dispersion formulation_dev->solid_dispersion Option 3 formulation_stability Stability Testing of Formulation (Accelerated & Long-term) liposomes->formulation_stability nanoparticles->formulation_stability solid_dispersion->formulation_stability in_vivo_study Proceed to in vivo Studies formulation_stability->in_vivo_study Stable optimization Optimization of Formulation formulation_stability->optimization Unstable optimization->formulation_dev

Caption: Workflow for Enhancing the Stability of this compound.

References

Technical Support Center: Troubleshooting Low Cell Viability in Peucedanocoumarin I Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during cytotoxicity assays with Peucedanocoumarin I and related compounds. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Issues & Inconsistent Results

Q1: My replicate wells show high variability. What are the common causes and solutions?

High variability between replicate wells can obscure the true effect of this compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.

Troubleshooting Steps:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. After dispensing cells into the wells, gently rock the plate in a cross-pattern to ensure even distribution.

  • Pipetting Technique: Use calibrated pipettes and practice consistent, slow, and deliberate pipetting to avoid bubbles and ensure accurate volume delivery. When adding reagents, place the pipette tip at the same angle and depth in each well.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.

  • Compound Precipitation: Visually inspect the wells under a microscope for any precipitate of this compound, especially at higher concentrations. Poor solubility can lead to inconsistent cell exposure. If precipitation is observed, refer to the troubleshooting section on compound solubility.

Q2: My negative control (vehicle-only) cells are showing low viability. How can I troubleshoot this?

Healthy control cells are essential for accurately assessing the cytotoxicity of your test compound. Low viability in the control group can be due to several factors.

Troubleshooting Steps:

  • Vehicle Toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at high concentrations. Perform a dose-response experiment with the vehicle alone to determine the non-toxic concentration for your specific cell line (usually below 0.5% v/v).

  • Suboptimal Culture Conditions: Ensure that the cell culture medium, temperature, and CO2 levels are optimal for your cell line. Over-confluency or nutrient depletion in the culture flask before seeding can lead to poor cell health in the assay plate.

  • Contamination: Check your cell cultures for microbial contamination (e.g., bacteria, yeast, mycoplasma), which can cause cell death independently of the treatment.

Issues Specific to this compound and Natural Compounds

Q3: I am observing a bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations of this compound. What could be the reason?

This phenomenon can be attributed to the aggregation of the compound at higher concentrations. These aggregates can reduce the effective concentration of the compound available to the cells, leading to a decrease in the observed cytotoxicity.

Troubleshooting Steps:

  • Solubility Assessment: Determine the solubility of this compound in your cell culture medium.

  • Sonication: Briefly sonicate the stock solution before preparing dilutions to help break up aggregates.

  • Use of Solubilizing Agents: Consider the use of non-toxic solubilizing agents, but be sure to include appropriate vehicle controls.

Q4: My this compound solution is not dissolving well in the culture medium. How can I improve its solubility?

Poor aqueous solubility is a common challenge with natural compounds like coumarins.

Troubleshooting Steps:

  • Solvent Choice: DMSO is a common solvent for coumarins. Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the culture medium to the final desired concentrations, ensuring the final DMSO concentration remains low.

  • Gentle Warming: Gently warm the stock solution to aid dissolution, but avoid excessive heat that could degrade the compound.

  • Filtration: After dissolving, you can filter the solution through a 0.22 µm filter to remove any remaining particulates.

Data Presentation

Cytotoxicity of Peucedanocoumarin-Related Compounds

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
3′S,4′S-disenecioylkhellactoneHL-60 (Human promyelocytic leukemia)CCK-824 hours15.3[1][2][3]
3′S,4′S-disenecioylkhellactoneA549 (Human lung carcinoma)CCK-824 hours> 30[1][2][3]
3′S,4′S-disenecioylkhellactoneMCF-7 (Human breast adenocarcinoma)CCK-824 hours> 30[1][2][3]

General Cytotoxicity of Other Coumarin Derivatives

Compound ClassCancer TypeIC50 Range (µM)
Coumarin-3-carboxamide derivativesBreast Cancer1.24 - 8.68[4]
7,8-Diacetoxy-3-arylcoumarinProstate CancerMost active of its series[4]
Bis-coumarin derivativesBreast Cancer~12.1 µg/mL[5]

Experimental Protocols

1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well clear flat-bottom plates

  • This compound (and vehicle, e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension at the desired concentration. Add 100 µL of the cell suspension to each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells and compound-treated plates (as in MTT assay)

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and lysis buffer)

  • 96-well flat-bottom plate

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Sample Collection: After the incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Maximum LDH Release Control: To the control wells designated for maximum release, add 10 µL of the lysis buffer provided in the kit. Incubate for 15-30 minutes at 37°C. Centrifuge the plate and transfer 50 µL of the supernatant to the new plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

3. Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]

Signaling Pathways and Experimental Workflows

Workflow for a Typical Cytotoxicity Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed cells in 96-well plate B Allow cells to adhere (24h) A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E F Perform cytotoxicity assay (e.g., MTT, LDH) E->F G Measure signal (Absorbance/Fluorescence) F->G H Data Analysis G->H

Caption: A generalized workflow for conducting a cytotoxicity assay.

Troubleshooting Logic for Low Cell Viability

G A Low Cell Viability Observed B Check Negative Controls (Vehicle-only) A->B C Low Viability in Controls B->C Yes D Normal Viability in Controls B->D No E Troubleshoot Vehicle Toxicity, Culture Conditions, or Contamination C->E F Issue is Compound-Specific D->F G Check for Compound Precipitation F->G H Precipitate Observed G->H Yes I No Precipitate G->I No J Improve Solubility (e.g., lower concentration, sonication) H->J K Verify Compound Concentration and Purity I->K L Optimize Incubation Time and Cell Density K->L

Caption: A decision tree for troubleshooting low cell viability results.

Proposed Apoptotic Pathway for Peucedanocoumarin-like Compounds

G cluster_mito Mitochondrion cluster_caspase Caspase Cascade PC Peucedanocoumarin-like Compound Bcl2 Bcl-2 (Anti-apoptotic) PC->Bcl2 Inhibition Bax Bax (Pro-apoptotic) PC->Bax Activation Casp8 Caspase-8 (Initiator) PC->Casp8 Activation MMP ↓ Mitochondrial Membrane Potential Bax->MMP CytC Cytochrome c release MMP->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: The proposed mitochondria-mediated apoptotic pathway.

References

How to increase the oral bioavailability of Peucedanocoumarin compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Peucedanocoumarin compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of Peucedanocoumarin compounds?

A1: The primary challenge is their poor aqueous solubility. Like many natural coumarins, Peucedanocoumarins are lipophilic molecules, which leads to a low dissolution rate in the gastrointestinal (GI) tract. This is a rate-limiting step for absorption. A second significant challenge is the potential for extensive first-pass metabolism in the gut wall and liver, where enzymes can degrade the compounds before they reach systemic circulation. For example, unformulated Peucedanocoumarin IV has been observed to have an oral bioavailability of only 10% in rats[1].

Q2: How can the Biopharmaceutics Classification System (BCS) guide formulation strategy for Peucedanocoumarins?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[2][3][4][5] Peucedanocoumarins are generally expected to be BCS Class II compounds (low solubility, high permeability).[2] For these compounds, the oral absorption is limited by the dissolution rate. Therefore, the primary goal of formulation development is to enhance the solubility and dissolution velocity of the drug in the GI fluids.[6] Strategies that increase the effective surface area (nanonization) or present the drug in a pre-dissolved or amorphous state (solid dispersions, lipid-based systems) are most effective.[7][8][9]

Q3: What are the principal formulation strategies to consider for improving the oral bioavailability of Peucedanocoumarins?

A3: Based on the likely BCS Class II nature of these compounds, the following strategies are most promising:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[10][11] Nanosuspensions are a particularly effective approach.[8][12][13]

  • Solid Dispersions: Dispersing the Peucedanocoumarin compound in a hydrophilic polymer matrix at a molecular level can transform it from a crystalline to a more soluble amorphous state.[7][14][15]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) incorporate the drug into a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the GI tract, these systems form fine emulsions or microemulsions, presenting the drug in a solubilized form ready for absorption.[9][16] LBDDS can also promote lymphatic uptake, partially bypassing first-pass metabolism.[16][17]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes where the hydrophobic Peucedanocoumarin molecule is encapsulated within the cyclodextrin's cavity, increasing its apparent water solubility.

Troubleshooting Guides

This section addresses specific experimental issues in a problem/solution format.

Issue 1: My Peucedanocoumarin compound shows very poor dissolution in simulated intestinal fluid (e.g., FaSSIF).

  • Potential Cause: Low aqueous solubility and high crystallinity of the pure compound.

  • Troubleshooting Steps:

    • Confirm BCS Class: First, confirm the compound's classification. If it is indeed BCS Class II, the focus should be on dissolution enhancement.

    • Attempt Particle Size Reduction: Prepare a nanosuspension of the compound. This is often the most direct way to improve the dissolution rate of a poorly soluble drug.[11][12] (See Experimental Protocol 1).

    • Formulate a Solid Dispersion: Use a hydrophilic carrier like PVP K30 or HPMC to create an amorphous solid dispersion. This can significantly increase the dissolution rate by preventing the drug from remaining in its stable, less soluble crystalline form.[7][18] (See Experimental Protocol 2).

    • Develop a Lipid-Based Formulation: Test the compound's solubility in various oils and surfactants to develop a SEDDS. This approach presents the drug in a "pre-dissolved" state, circumventing the dissolution step entirely.[16]

Issue 2: In vivo pharmacokinetic studies show low Cmax and high inter-subject variability after oral administration.

  • Potential Cause: Poor and erratic absorption, likely due to insufficient dissolution and potential influence from fed/fasted states.

  • Troubleshooting Steps:

    • Analyze Formulation Performance: The chosen formulation may not be robust. For lipid-based systems, ensure they emulsify rapidly and effectively in physiologic conditions. For solid dispersions, check for any signs of recrystallization upon storage or during dissolution, which would negate the solubility advantage.[19]

    • Incorporate Bioavailability Enhancers: Consider co-administration with bio-enhancers. Piperine, for example, is known to inhibit metabolic enzymes (like CYP3A4) and P-glycoprotein (P-gp) efflux pumps in the intestine, which can increase the net absorption of the drug.[20]

    • Switch to a More Robust Formulation: If a simple suspension was used, it is essential to move to an enabling formulation. Nanoparticle-based systems, such as those made with PLGA, can improve absorption and reduce variability by offering a more consistent particle size and release profile.[17] Studies on the related compound puerarin (B1673276) showed a 5.5-fold increase in bioavailability when formulated in polybutylcyanoacrylate nanoparticles (PBCN).[21]

Quantitative Data on Bioavailability Enhancement

The following table summarizes pharmacokinetic data from studies on Peucedanocoumarin IV and other structurally related, poorly soluble natural compounds, demonstrating the potential of advanced formulations.

CompoundFormulationAnimal ModelKey Pharmacokinetic ParametersRelative Bioavailability (F%) IncreaseReference
Peucedanocoumarin IV Simple SuspensionRatF = 10% Baseline[1]
Acetylpuerarin Simple SuspensionRatAUC0–∞: 2245 h·ng/mLBaseline[17]
Acetylpuerarin PLGA NanoparticlesRatAUC0–∞: 6176 h·ng/mL2.75-fold [17]
Puerarin Simple SuspensionRatAUC0–t: 20.1 µg·h/LBaseline[21]
Puerarin PBCN NanoparticlesRatAUC0–t: 110.6 µg·h/L5.5-fold [21]
Curcumin Pure SuspensionRatAUC0–t: 91.5 ng·h/mL; Cmax: 20.3 ng/mLBaseline[18]
Curcumin Dripping Pills (Solid Dispersion)RatAUC0–t: 521.5 ng·h/mL; Cmax: 112.7 ng/mL5.7-fold [18]

Abbreviations: AUC = Area Under the Curve; Cmax = Maximum Plasma Concentration; F = Absolute Bioavailability; PLGA = Poly(lactic-co-glycolic acid); PBCN = Polybutylcyanoacrylate nanoparticles.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization

This protocol is a general methodology for producing a drug nanosuspension, a technique proven to enhance the bioavailability of poorly soluble drugs.[10][12]

  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of the Peucedanocoumarin compound in a 2% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80).

    • Stir this mixture using a high-shear mixer (e.g., Silverson) at 5,000-8,000 rpm for 30 minutes to obtain a homogenous macrosuspension.

  • High-Pressure Homogenization (HPH):

    • Process the pre-suspension through a high-pressure homogenizer (e.g., Avestin EmulsiFlex-C5).

    • Apply a homogenization pressure of 1500 bar (approx. 21,750 psi).

    • Run the process for 20-30 cycles, ensuring the temperature is controlled using a cooling water bath to prevent thermal degradation of the compound.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The target is a mean particle size below 500 nm with a PDI < 0.3.

    • Measure the zeta potential to assess the stability of the suspension. A value of ±30 mV is generally desired to ensure stability via electrostatic repulsion.

    • Confirm the absence of crystalline material using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes a common lab-scale method to produce an amorphous solid dispersion, which can significantly improve the dissolution and bioavailability of crystalline compounds like Curcumin and can be applied to Peucedanocoumarins.[7][18]

  • Solvent Selection and Dissolution:

    • Select a common volatile solvent in which both the Peucedanocoumarin compound and the chosen carrier are soluble (e.g., ethanol, methanol, or a mixture of dichloromethane (B109758) and ethanol).

    • Prepare a solution by dissolving the drug and a hydrophilic carrier (e.g., PVP K30, HPMC, or PEG 4000) in the selected solvent. A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Solvent Evaporation:

    • Pour the clear solution into a petri dish or a flask.

    • Evaporate the solvent using a rotary evaporator (rotovap) under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Final Processing:

    • Once a solid film or mass is formed, place it in a vacuum oven overnight at 40°C to remove any residual solvent.

    • Scrape the solid mass and pulverize it using a mortar and pestle.

    • Sieve the resulting powder through a fine mesh (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization:

    • Perform DSC and PXRD analysis to confirm the amorphous nature of the drug within the dispersion. The characteristic melting peak of the crystalline drug should be absent.

    • Conduct in vitro dissolution studies comparing the solid dispersion to the pure drug and a physical mixture of the drug and carrier. A significant increase in the dissolution rate should be observed for the solid dispersion.

Visualizations

G Workflow for Selecting a Bioavailability Enhancement Strategy start Characterize Peucedanocoumarin (Solubility, Permeability, Metabolism) bcs Determine BCS Class start->bcs class2 Likely BCS Class II (Low Solubility, High Permeability) bcs->class2 Low S, High P class4 Possible BCS Class IV (Low Solubility, Low Permeability) bcs->class4 Low S, Low P strategy2 Focus on Solubility/Dissolution Enhancement class2->strategy2 strategy4 Enhance Both Solubility & Permeability class4->strategy4 tech1 Particle Size Reduction (Nanosuspension) strategy2->tech1 tech2 Amorphous Solid Dispersion strategy2->tech2 tech3 Lipid-Based Systems (SEDDS) strategy2->tech3 strategy4->tech1 strategy4->tech2 strategy4->tech3 tech4 Add Permeation Enhancers or Prodrug Approach strategy4->tech4 metabolism Assess First-Pass Metabolism (In Vitro/In Vivo) tech1->metabolism tech2->metabolism tech3->metabolism tech4->metabolism low_met Low Metabolism metabolism->low_met No high_met High Metabolism metabolism->high_met Yes final_formulation Optimized Oral Formulation low_met->final_formulation add_inhibitor Consider Metabolic Inhibitors (e.g., Piperine) or Lymphatic Targeting (LBDDS) high_met->add_inhibitor add_inhibitor->final_formulation

Caption: Decision workflow for formulation strategy based on physicochemical properties.

G Mechanism of Lipid-Based Drug Delivery Systems (LBDDS) ingestion Oral Ingestion of LBDDS Capsule dispersion Dispersion in GI Fluid ingestion->dispersion emulsion Formation of Fine (Micro/Nano) Emulsion dispersion->emulsion digestion Digestion by Lipases emulsion->digestion micelles Drug Partitioning into Mixed Micelles digestion->micelles absorption Absorption by Enterocytes micelles->absorption portal Portal Vein (To Liver) absorption->portal Conventional Pathway lymphatic Lymphatic System (Thoracic Duct) absorption->lymphatic LBDDS Promoted Pathway liver First-Pass Metabolism portal->liver circulation2 Systemic Circulation lymphatic->circulation2 circulation1 Systemic Circulation liver->circulation1 bypass Metabolism Bypassed circulation2->bypass

Caption: LBDDS can enhance bioavailability by promoting lymphatic absorption.

Caption: Mapping bioavailability problems to corresponding formulation solutions.

References

Technical Support Center: Minimizing Degradation of Peucedanocoumarin I During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the degradation of Peucedanocoumarin I during storage. Given the limited publicly available stability data for this compound, this guide focuses on establishing robust methodologies for stability testing, troubleshooting common issues, and providing best practices based on the general chemistry of coumarins.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general stability of natural compounds and coumarins, the primary factors of concern for this compound are:

  • Hydrolysis: The ester linkages in the structure of this compound are susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation. This can be accelerated by the presence of metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions and degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation processes.

Q2: What are the recommended general storage conditions for this compound?

  • Temperature: Store at controlled cool temperatures, for example, 2-8 °C for short-term storage and -20 °C or lower for long-term storage.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Moisture: Store in a dry environment to minimize hydrolysis.

Q3: How can I establish the shelf-life of my this compound sample?

A3: Establishing a shelf-life requires a formal stability study under controlled conditions. This involves storing the compound under various environmental conditions (e.g., different temperatures and humidity levels) and monitoring its purity and potency over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound are not well-documented in publicly available literature. However, based on its structure, potential degradation could involve hydrolysis of the ester groups, leading to the corresponding carboxylic acids and alcohols. Forced degradation studies are the recommended approach to identify potential degradation products.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the storage and handling of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Loss of potency or purity in stored solid sample. - Inappropriate storage temperature.- Exposure to light.- Exposure to moisture or humidity.- Verify Storage Conditions: Ensure the sample is stored at the recommended temperature and protected from light.- Assess Purity: Use a validated analytical method like HPLC to determine the current purity.- Dry the Sample: If moisture is suspected, dry the sample under vacuum (if thermally stable).- Repackage: Store in a tightly sealed container with a desiccant.
Discoloration or change in the physical appearance of the solid. - Oxidation or photodegradation.- Minimize Exposure: Handle the compound under subdued light and minimize exposure to air.- Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas.- Characterize Change: Attempt to identify the colored impurity using analytical techniques.
Degradation of this compound in solution during experiments. - Unstable pH of the solvent or buffer.- Presence of dissolved oxygen in the solvent.- Exposure to light during the experiment.- Elevated temperature of the solution.- pH Control: Use buffers to maintain a stable pH, preferably in the slightly acidic to neutral range for coumarins.- Degas Solvents: Degas solvents prior to use to remove dissolved oxygen.- Protect from Light: Conduct experiments in amber glassware or protect solutions from light.- Control Temperature: Maintain solutions at a controlled, cool temperature whenever possible.
Inconsistent results between different batches of this compound. - Natural variability in purity from the source.- Different storage histories of the batches.- Purity Check: Always determine the purity of a new batch before use.- Standardize Handling: Implement consistent storage and handling procedures for all batches.

Data Presentation: Forced Degradation Study (Hypothetical Data)

Forced degradation studies are essential to understand the stability of a compound. Below is a hypothetical data table illustrating how to present results from such a study on this compound.

Stress Condition Duration Temperature % this compound Remaining Number of Degradation Products Detected Major Degradation Product (Relative Peak Area %)
0.1 M HCl24 hours60 °C75.2%3DP1 (15.8%)
0.1 M NaOH4 hours25 °C45.8%4DP2 (30.1%)
3% H₂O₂24 hours25 °C88.9%2DP3 (8.5%)
Heat (Solid)48 hours80 °C95.1%1DP4 (3.2%)
Photolytic (Solution)24 hours25 °C82.5%3DP5 (10.4%)

DP = Degradation Product

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development for this compound

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a UV detector. The optimal wavelength for this compound should be determined by acquiring its UV spectrum. Many coumarins have strong absorbance around 270-330 nm.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing samples from forced degradation studies to ensure separation of the main peak from degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution to a light source providing both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis by the validated stability-indicating HPLC method.

Visualizations

Degradation_Pathway Peucedanocoumarin_I This compound Hydrolysis_Product Hydrolysis Products (e.g., Carboxylic Acid + Alcohol) Peucedanocoumarin_I->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Products Peucedanocoumarin_I->Oxidation_Product Oxygen/Peroxide Photodegradation_Product Photodegradation Products Peucedanocoumarin_I->Photodegradation_Product Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_0 Method Development cluster_1 Forced Degradation Study cluster_2 Stability Study MD1 Develop Stability-Indicating HPLC Method MD2 Validate Method (ICH) MD1->MD2 FD1 Prepare Sample Solutions MD2->FD1 FD2 Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) FD1->FD2 FD3 Analyze Samples at Time Points FD2->FD3 FD4 Identify Degradation Products FD3->FD4 SS1 Store under ICH Conditions FD4->SS1 SS2 Monitor Purity Over Time SS1->SS2 SS3 Determine Shelf-Life SS2->SS3

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Logic Start Degradation Observed? Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Yes End Problem Resolved Start->End No Check_Handling Review Handling Procedures (Solvents, pH, Atmosphere) Check_Storage->Check_Handling Conditions OK Optimize_Conditions Optimize Storage/Handling Conditions Check_Storage->Optimize_Conditions Conditions Not OK Perform_Forced_Degradation Conduct Forced Degradation Study Check_Handling->Perform_Forced_Degradation Procedures OK Check_Handling->Optimize_Conditions Procedures Not OK Identify_Degradants Identify Degradation Pathway Perform_Forced_Degradation->Identify_Degradants Identify_Degradants->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting logic for this compound degradation.

Technical Support Center: Synthesis of Peucedanocoumarin I and Related Angular Dihydropyranocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the challenges associated with the synthesis of Peucedanocoumarin I and other structurally related angular dihydropyranocoumarins. While a specific, detailed total synthesis of this compound has not been extensively reported in publicly available literature, this resource offers troubleshooting advice and generalized protocols based on the synthesis of close analogs, such as Peucedanocoumarin III and IV.

Frequently Asked Questions (FAQs)

Q1: Is there a well-established, high-yield total synthesis protocol for this compound?

Q2: What are the main challenges in synthesizing coumarins isolated from Peucedanum species?

A2: The primary challenges in synthesizing angular pyranocoumarins, like those found in Peucedanum species, often revolve around achieving good stereoselectivity and obtaining high overall yields. For instance, the synthesis of Peucedanocoumarin III, a related compound, has been reported with a low overall yield of 1.6% over five steps.

Q3: Are there any successful synthesis strategies for analogs of this compound?

A3: Yes, synthetic routes for analogs such as Peucedanocoumarin IV have been developed with improved yields (approximately 14% over five steps). These syntheses often start from commercially available precursors like umbelliferone (B1683723) and involve a multi-step process. The strategies employed for these analogs can serve as a valuable guide for attempts to synthesize this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of angular dihydropyranocoumarins, based on known challenges for similar compounds.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low overall yield of the final product. - Inefficient individual reaction steps.- Difficulty in purification, leading to product loss.- Degradation of intermediates.- Optimize each reaction step for temperature, solvent, and catalyst.- Employ high-purity starting materials.- Use advanced purification techniques like preparative HPLC.- Ensure inert atmosphere (e.g., argon) for sensitive reactions.
Formation of multiple side products. - Lack of regioselectivity or stereoselectivity in key reactions.- Competing reaction pathways.- Impure starting materials or reagents.- Use chiral catalysts or auxiliaries to control stereochemistry.- Adjust reaction conditions (e.g., lower temperature) to favor the desired product.- Purify all starting materials and reagents before use.
Difficulty in installing the ester side chains. - Steric hindrance around the hydroxyl groups of the dihydropyran ring.- Low reactivity of the acylating agent.- Use a more reactive acylating agent (e.g., acid chloride or anhydride) with a suitable base.- Employ a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for esterification.- Increase the reaction temperature or use a catalyst.
Poor solubility of intermediates. - The planar nature of the coumarin (B35378) core can lead to aggregation.- Experiment with a wider range of solvents or solvent mixtures.- Modify the synthetic route to introduce solubilizing groups that can be removed at a later stage.
Inconsistent reaction outcomes. - Variability in reagent quality.- Trace amounts of water or oxygen in the reaction.- Use freshly distilled solvents and high-purity reagents from a reliable source.- Thoroughly dry all glassware and use rigorous inert atmosphere techniques.

Generalized Experimental Protocols

The following are generalized protocols for key steps in the synthesis of an angular dihydropyranocoumarin, based on methodologies for related compounds. Note: These are illustrative and will require optimization for a specific target like this compound.

Protocol 1: Synthesis of the Dihydropyran Ring
  • Starting Material: A suitably substituted 7-hydroxycoumarin.

  • Reaction: The 7-hydroxycoumarin is reacted with a suitable three-carbon building block (e.g., an alpha,beta-unsaturated aldehyde) under acidic or basic conditions to form the dihydropyran ring.

  • Conditions:

    • Catalyst: A Lewis acid (e.g., BF₃·OEt₂) or a base (e.g., piperidine).

    • Solvent: Anhydrous solvent such as toluene (B28343) or dioxane.

    • Temperature: Reflux, with careful monitoring of the reaction progress by TLC.

  • Work-up and Purification: The reaction mixture is quenched, extracted with an organic solvent, and the crude product is purified by column chromatography.

Protocol 2: Esterification of the Dihydropyran Ring
  • Starting Material: The dihydroxylated angular dihydropyranocoumarin intermediate.

  • Reaction: The hydroxyl groups are esterified with the desired carboxylic acids (e.g., 2-methylbutyric acid and acetic acid for this compound).

  • Conditions:

    • Method A (Acyl Chloride): The diol is reacted with the corresponding acyl chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C to room temperature.

    • Method B (Carboxylic Acid and Coupling Agent): The diol is reacted with the carboxylic acid in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) in an anhydrous aprotic solvent.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography or preparative HPLC to yield the final product.

Data Presentation

The following table summarizes reported yields for the synthesis of Peucedanocoumarin analogs to provide a benchmark for researchers.

Compound Starting Material Number of Steps Overall Yield Reference
Peucedanocoumarin IIIUmbelliferone51.6%[1]
Peucedanocoumarin IVUmbelliferone514%[1]

Visualizations

Generalized Synthetic Workflow

G Start 7-Hydroxycoumarin Precursor Step1 Formation of Dihydropyran Ring Start->Step1 Intermediate1 Dihydroxylated Intermediate Step1->Intermediate1 Step2 Selective Esterification Intermediate1->Step2 FinalProduct This compound (or Analog) Step2->FinalProduct G Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity Impure Impure CheckPurity->Impure No Pure Pure CheckPurity->Pure Yes OptimizeCond Optimize Reaction Conditions Temp Vary Temperature OptimizeCond->Temp Solvent Change Solvent OptimizeCond->Solvent Catalyst Screen Catalysts OptimizeCond->Catalyst Purification Review Purification Method HPLC Consider Preparative HPLC Purification->HPLC Crystallization Attempt Re-crystallization Purification->Crystallization Purify Re-purify Starting Materials Impure->Purify Pure->OptimizeCond Pure->Purification

References

Technical Support Center: Optimizing Coumarin Extraction from Peucedanum decursivum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic pretreatment and extraction of coumarins from Peucedanum decursivum.

Frequently Asked Questions (FAQs)

Q1: Why use enzyme pretreatment for coumarin (B35378) extraction?

A1: Enzyme pretreatment, typically using cellulases, enhances the extraction of coumarins by breaking down the plant's cell wall.[1][2] The rigid structure of the plant cell wall, composed of cellulose, hemicellulose, and pectin, can limit solvent access to intracellular bioactive compounds like coumarins.[3][4] Enzymatic hydrolysis degrades these structural polysaccharides, increasing cell wall permeability and leading to a higher yield of extracted coumarins.[2][5] This method is considered a green technology as it operates under mild conditions, preserving thermolabile compounds and reducing the need for harsh organic solvents.[1][6]

Q2: What is the optimal enzyme for this process?

A2: Cellulase (B1617823) is the most commonly used enzyme for the degradation of the primary component of plant cell walls, cellulose.[7] For a more comprehensive degradation, a cocktail of enzymes including pectinases and hemicellulases can be employed to break down other major cell wall components.[4][8] The choice of enzyme or enzyme mixture can be optimized based on the specific composition of the plant material.

Q3: What are the critical parameters to control during enzyme pretreatment?

A3: The efficiency of enzymatic hydrolysis is influenced by several factors:

  • pH: Enzymes have an optimal pH range for activity. For cellulase used in coumarin extraction from P. decursivum, a pH of 5.0 has been found to be optimal.[9][10]

  • Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for catalysis. A temperature of 60°C has been identified as optimal for this specific application.[9][10]

  • Enzyme Concentration: The amount of enzyme relative to the plant material (enzyme dosage) is crucial. An optimal dosage of 0.2% has been reported for this process.[9][10]

  • Incubation Time: Sufficient time is required for the enzymes to act on the plant material. An ultrasonic time of 50 minutes has been shown to be effective.[9][10]

  • Liquid-to-Solid Ratio: This ratio affects the interaction between the enzyme, solvent, and plant material. A ratio of 14:1 mL/g is recommended.[9][10]

Q4: How can I inactivate the enzyme after the pretreatment is complete?

A4: Enzyme inactivation is a critical step to prevent the degradation of the target compounds. A common method is heat treatment, such as blanching in hot water (e.g., 90-95°C for a few minutes), which denatures the enzyme.[11] The specific temperature and time for inactivation should be optimized to ensure complete enzyme deactivation without degrading the extracted coumarins.

Q5: What analytical method is suitable for quantifying the extracted coumarins?

A5: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a widely used and reliable method for the separation and quantification of coumarins.[12][13] The method should be validated for linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results.[14][15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Coumarin Yield 1. Suboptimal Enzyme Activity: Incorrect pH, temperature, or incubation time.[16] 2. Insufficient Enzyme Concentration: Enzyme dosage is too low to effectively break down the cell walls.[8] 3. Poor Enzyme-Substrate Interaction: Inadequate mixing or an inappropriate liquid-to-solid ratio.[9][10] 4. Presence of Enzyme Inhibitors: Natural inhibitors in the plant material may be affecting enzyme activity.1. Optimize Reaction Conditions: Calibrate your pH meter and thermometer. Systematically test a range of pH values (e.g., 4.0-6.0) and temperatures (e.g., 40-70°C) to find the optimum for your specific enzyme batch and plant material. 2. Increase Enzyme Dosage: Incrementally increase the enzyme concentration and monitor the impact on coumarin yield. Be aware that excessively high concentrations may not be cost-effective. 3. Improve Mixing and Ratio: Ensure continuous and adequate agitation during incubation. Optimize the liquid-to-solid ratio to ensure proper suspension of the plant material. 4. Pre-wash Plant Material: Consider a brief pre-washing step of the plant material with a suitable buffer to remove potential soluble inhibitors.
Inconsistent Results 1. Variability in Plant Material: Differences in the age, harvest time, or storage conditions of P. decursivum can affect coumarin content and cell wall composition. 2. Inconsistent Enzyme Activity: The activity of commercial enzyme preparations can vary between batches. 3. Inaccurate Parameter Control: Fluctuations in pH, temperature, or incubation time between experiments.1. Standardize Plant Material: Use plant material from the same batch for a series of experiments. If using different batches, perform a preliminary analysis to establish a baseline coumarin content. 2. Standardize Enzyme Activity: Assay the activity of each new batch of enzyme before use to ensure consistent performance. 3. Ensure Precise Control: Use calibrated equipment and carefully monitor all experimental parameters.
Degradation of Coumarins 1. Prolonged Exposure to High Temperatures: Excessive heat during enzyme inactivation or extraction can degrade thermolabile coumarins.[11] 2. Presence of Degrading Enzymes: Other enzymes present in the plant material or the enzyme preparation might be degrading the coumarins.1. Optimize Inactivation Step: Minimize the time and temperature for enzyme inactivation to what is necessary to denature the enzyme. 2. Use Purified Enzymes: If possible, use a more purified enzyme preparation with fewer side activities.
Difficulty in Downstream Processing 1. High Viscosity of the Extract: Release of pectins and other polysaccharides can increase the viscosity of the extraction solvent, making filtration difficult.[17] 2. Interference in Analytical Quantification: Co-extraction of other plant metabolites can interfere with the HPLC analysis of coumarins.[12]1. Use Pectinase (B1165727): Incorporate pectinase into your enzyme cocktail to break down pectins and reduce viscosity. 2. Solid-Phase Extraction (SPE) Cleanup: Employ an SPE step to clean up the sample extract and remove interfering compounds before HPLC analysis.[12]

Data Presentation

Table 1: Optimized Parameters for Enzyme-Assisted Ultrasonic Extraction of Coumarins from Peucedanum decursivum

ParameterOptimal Value
Liquid-to-Solid Ratio14:1 mL/g
pH5.0
Enzyme (Cellulase) Dosage0.2%
Ultrasonic Temperature60 °C
Ultrasonic Time50 min
Total Coumarin Yield 2.65%

Data sourced from Yuan et al. (2022)[9][10]

Table 2: Content of Six Major Coumarins in Peucedanum decursivum Extract under Optimal Conditions

CoumarinContent (mg/g of raw material)
Umbelliferone0.707
Nodakenin0.085
Xanthotoxin1.651
Bergapten2.806
Imperatorin0.570
Decursin0.449

Data sourced from Yuan et al. (2022)[9]

Experimental Protocols

Protocol 1: Optimized Enzyme-Assisted Ultrasonic Extraction of Coumarins

This protocol is based on the optimized conditions reported by Yuan et al. (2022).[9][10]

  • Material Preparation:

    • Dry the roots of Peucedanum decursivum and grind them into a fine powder.

    • Sieve the powder to ensure a uniform particle size.

  • Enzyme Pretreatment and Ultrasonic Extraction:

    • Weigh 1.0 g of the powdered P. decursivum and place it in a suitable extraction vessel.

    • Prepare a deep eutectic solvent (DES) of choline (B1196258) chloride/1,4-butanediol (molar ratio 1:4).

    • Add the DES to the plant powder at a liquid-to-solid ratio of 14:1 mL/g.

    • Adjust the pH of the mixture to 5.0 using a suitable buffer or acid/base solution.

    • Add cellulase to the mixture at a dosage of 0.2% (w/w) of the plant material.

    • Place the vessel in an ultrasonic bath set to a temperature of 60°C.

    • Apply ultrasonic treatment for 50 minutes.

  • Sample Recovery:

    • After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

    • Collect the supernatant containing the extracted coumarins.

  • Enzyme Inactivation:

    • Heat the supernatant in a water bath at 95°C for 5 minutes to inactivate the cellulase.

  • Analysis:

    • Filter the supernatant through a 0.45 µm filter.

    • Analyze the filtrate using a validated HPLC method to quantify the coumarin content.

Mandatory Visualizations

Coumarin_Biosynthesis_Pathway Phenylalanine L-Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA Umbelliferone Umbelliferone (Simple Coumarin) ComplexCoumarins Complex Coumarins (Furanocoumarins, Pyranocoumarins) Umbelliferone->ComplexCoumarins pCoumaroylCoA->Umbelliferone

Caption: Simplified coumarin biosynthesis pathway in Apiaceae.[18][19]

Enzymatic_Cell_Wall_Degradation cluster_PlantCellWall Plant Cell Wall cluster_Enzymes Enzyme Cocktail Cellulose Cellulose Microfibrils Hemicellulose Hemicellulose ReleasedCoumarins Released Coumarins Cellulose->ReleasedCoumarins Increased Permeability Pectin Pectin Matrix Hemicellulose->ReleasedCoumarins Increased Permeability Pectin->ReleasedCoumarins Increased Permeability Cellulase Cellulase Cellulase->Cellulose Hydrolysis Hemicellulase Hemicellulase Hemicellulase->Hemicellulose Hydrolysis Pectinase Pectinase Pectinase->Pectin Hydrolysis

Caption: Enzymatic degradation of the plant cell wall.[3][4]

Experimental_Workflow Start Start: P. decursivum Powder Pretreatment Enzyme Pretreatment (Cellulase, pH 5.0) Start->Pretreatment Ultrasonication Ultrasonic Extraction (60°C, 50 min) Pretreatment->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Inactivation Enzyme Inactivation (95°C, 5 min) Supernatant->Inactivation Analysis HPLC Analysis Inactivation->Analysis End End: Quantified Coumarins Analysis->End

Caption: Workflow for coumarin extraction.

References

Validation & Comparative

Comparative Analysis of Peucedanocoumarin Bioactivity: A Focus on Peucedanocoumarin III and Its Isomer IV

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant focus on the bioactivities of Peucedanocoumarin III (PCIII), with a notable lack of detailed experimental data for Peucedanocoumarin I and II. However, extensive research on PCIII and its structural isomer, Peucedanocoumarin IV (PCIV), provides valuable insights into the therapeutic potential of this class of compounds, particularly in the context of neurodegenerative diseases. This guide offers a comparative analysis of the bioactivities of PCIII and PCIV, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Bioactivity Data

The primary bioactivity reported for Peucedanocoumarin III and IV is their ability to inhibit the aggregation of proteins implicated in neurodegenerative diseases, such as α-synuclein in Parkinson's disease.[1][2] The following table summarizes the key comparative data available for these two compounds.

Bioactivity ParameterPeucedanocoumarin III (PCIII)Peucedanocoumarin IV (PCIV)Reference
Inhibition of β-sheet Aggregate (β23) Induced Toxicity Potently prevented β23-induced cytotoxicity in SH-SY5Y cells.Showed a more potent biological effect on cytoprotection and β23 clearance compared to PCIII.[3][4]
α-Synuclein Aggregation Inhibition Substantially diminished α-synuclein aggregation at 50 μM.[5]Robustly blocked the aggregation of recombinant α-synuclein.[4]
Neuroprotection against PFF-induced Toxicity Prevented α-synuclein preformed fibril (PFF)-induced neurotoxicity.Showed slightly better neuroprotection against PFF-induced toxicity than PCIII.[1]
Synthetic Yield Low chemical yield (1.6% after five steps) in initial synthesis protocols.[6]Higher synthetic yield compared to PCIII.[1][7]
Brain Penetration Demonstrated brain distribution following intraperitoneal administration in mice.[8]Favorable profile of brain penetration with a 6.4 brain-to-plasma concentration ratio after oral administration in rats.[2][7]
Pharmacokinetics (Oral in rats) Poor pharmacokinetic properties, detailed analysis was challenging.[1]Half-life of approximately 97 minutes and 10% bioavailability.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison of Peucedanocoumarin III and IV.

Inhibition of α-Synuclein Aggregation in vitro
  • Protein Preparation: Recombinant human α-synuclein is expressed in E. coli and purified.[9]

  • Aggregation Assay: Purified α-synuclein (e.g., 100 μM) is incubated with or without different concentrations of Peucedanocoumarin III or IV in a suitable buffer (e.g., 100 mM sodium acetate, pH 7.5) at 37°C with continuous shaking.[1][9]

  • Analysis: Fibril formation is monitored over time using Thioflavin T (ThT) fluorescence assay, where an increase in fluorescence indicates amyloid fibril formation.[5] Alternatively, samples can be taken at different time points and analyzed by Western blot to visualize high-molecular-weight α-synuclein species.[4][9]

Cell Viability Assay (Trypan Blue Exclusion)
  • Cell Culture: SH-SY5Y neuroblastoma cells are cultured under standard conditions.[3]

  • Induction of Toxicity: Cells are treated with an agent to induce protein aggregation and toxicity, such as α-synuclein preformed fibrils (PFFs) or by expressing the β-sheet aggregate mimic β23 using a Tet-Off system.[1][3]

  • Treatment: Cells are co-treated with the toxic agent and different concentrations of Peucedanocoumarin III or IV, or a vehicle control (e.g., DMSO).[6]

  • Viability Assessment: After a defined incubation period (e.g., 24-48 hours), cells are harvested, stained with trypan blue, and the percentage of viable (unstained) versus non-viable (blue) cells is determined using a cell counter.[3]

Animal Model of Parkinson's Disease (6-OHDA Model)
  • Model Induction: A neurotoxin, 6-hydroxydopamine (6-OHDA), is stereotactically injected into a specific brain region (e.g., the substantia nigra) of mice to induce dopaminergic neuron loss, mimicking Parkinson's disease pathology.[6][8]

  • Treatment: Mice are administered Peucedanocoumarin III or IV (e.g., 1 mg/kg/day, intraperitoneally or via diet) or a vehicle control for a specified duration.[1][8]

  • Behavioral Analysis: Motor function is assessed using tests such as the open field test to evaluate exploratory activity.[3]

  • Histological Analysis: Brain tissues are collected and analyzed for dopaminergic neuron loss (e.g., by tyrosine hydroxylase immunohistochemistry) and the presence of α-synuclein aggregates (Lewy-like inclusions).[6][8]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_invivo In Vivo Analysis recombinant_protein Recombinant α-Synuclein Purification aggregation_assay Aggregation Assay (with/without PCIII/PCIV) recombinant_protein->aggregation_assay tht_assay Thioflavin T Fluorescence Assay aggregation_assay->tht_assay Monitor Fibril Formation western_blot Western Blot (High MW species) aggregation_assay->western_blot Visualize Aggregates cell_culture SH-SY5Y Cell Culture toxicity_induction Induce Toxicity (e.g., α-Synuclein PFFs) cell_culture->toxicity_induction treatment Treat with PCIII/PCIV toxicity_induction->treatment viability_assay Cell Viability Assay (Trypan Blue) treatment->viability_assay pd_model Parkinson's Disease Animal Model (6-OHDA) animal_treatment Administer PCIII/PCIV pd_model->animal_treatment behavioral_test Behavioral Testing animal_treatment->behavioral_test histology Histological Analysis (Neuron Loss, Aggregates) animal_treatment->histology

Caption: Experimental workflow for evaluating the anti-aggregate activity of Peucedanocoumarins.

While the precise signaling pathways for this compound, II, and III are not well-defined in the literature, coumarin (B35378) derivatives are known to modulate oxidative stress pathways. The Keap1/Nrf2/ARE pathway is a key cellular defense mechanism against oxidative stress.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin Derivative (e.g., Peucedanocoumarin) Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 may promote dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates transcription

Caption: Generalized Keap1/Nrf2/ARE signaling pathway potentially modulated by coumarins.

References

A Comparative Guide to the Neuroprotective Efficacy of Synthetic vs. Natural Peucedanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of synthetic and natural Peucedanocoumarins, focusing on Peucedanocoumarin III (PCiii) and its structural isomer, Peucedanocoumarin IV (PCiv). The information presented herein is supported by experimental data to aid in the evaluation of these compounds for neurodegenerative disease research and therapeutic development.

Executive Summary

Peucedanocoumarins have emerged as promising neuroprotective agents, primarily due to their ability to counteract protein aggregation, a key pathological hallmark of many neurodegenerative disorders such as Parkinson's disease. Research indicates that synthetic Peucedanocoumarins not only rival the efficacy of their natural counterparts but also offer significant advantages in terms of yield and scalability. Specifically, synthetic racemic Peucedanocoumarin III demonstrates neuroprotective effects comparable to purified PCiii. Furthermore, a synthetic structural isomer, Peucedanocoumarin IV, exhibits similar, and in some aspects, slightly superior, neuroprotective properties with a significantly higher synthetic yield, making it an attractive candidate for further development.

Data Presentation: Comparative Efficacy of Peucedanocoumarins

The following tables summarize the key quantitative data from comparative studies on the neuroprotective effects of different Peucedanocoumarin variants.

CompoundAssayModel SystemKey Finding
Synthetic Racemic PCiii β23-induced cell toxicitySH-SY5Y cellsPrevented β23-induced cell toxicity to a similar extent as purified PCiii[1].
Synthetic Racemic PCiii Dopaminergic neuron loss6-OHDA-induced Parkinson's modelMarkedly suppressed Lewy-like inclusions and prevented dopaminergic neuron loss[1].
Synthetic PCiv β23-induced cell toxicitySH-SY5Y cellsShowed a slightly more potent cytoprotective function with a median effective concentration (EC50) of 0.204 µM compared to 0.318 µM for PCiii[2].
Synthetic PCiv α-synuclein preformed fibril (PFF)-induced neurotoxicityMouse cortical neuronsPrevented PFF-induced neurotoxicity, with slightly better neuroprotection than PCiii[2][3].
Synthetic PCiv Synthetic YieldOrganic SynthesisAchieved a 14% yield after five steps, significantly higher than the 1.6% yield for synthetic PCiii[4].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Trypan Blue Exclusion Method)

This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 6-well plates

  • Test compounds (Peucedanocoumarins)

  • Trypsin-EDTA

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer or automated cell counter

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a suitable density and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of Peucedanocoumarins or vehicle control for the desired duration.

  • Cell Harvesting:

    • Collect the culture medium, which may contain floating dead cells.

    • Wash the adherent cells with PBS.

    • Detach the cells using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the first step.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 2-3 minutes at room temperature.

  • Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate cell viability as a percentage of the control: Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.[5][6][7][8][9]

In Vitro α-Synuclein Aggregation Assay (Thioflavin T Fluorescence)

This assay monitors the kinetics of α-synuclein aggregation in vitro. Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity.

Materials:

  • Recombinant α-synuclein monomer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

  • Teflon polyballs (optional, to enhance aggregation)

Procedure:

  • Preparation of Reaction Mixture: In each well of the 96-well plate, combine PBS, ThT (final concentration of ~10-20 µM), and the test compounds (Peucedanocoumarins) at various concentrations.

  • Initiation of Aggregation: Add the recombinant α-synuclein monomer to each well to a final concentration of approximately 35-70 µM.

  • Incubation and Monitoring:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking.

    • Monitor the ThT fluorescence intensity at regular intervals using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The lag time, maximum fluorescence intensity, and the slope of the elongation phase can be used to quantify the effect of the test compounds on α-synuclein aggregation.[10][11][12]

Western Blot for α-Synuclein Detection

This technique is used to detect and quantify the levels of soluble and insoluble α-synuclein in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against α-synuclein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues in lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples by boiling in sample buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against α-synuclein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The band intensity can be quantified using densitometry software.[1][2][3][13][14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Neuroprotective Signaling Pathway of Coumarin (B35378) Derivatives Coumarin Derivative Coumarin Derivative TRKB TRKB Coumarin Derivative->TRKB activates PI3K/AKT Pathway PI3K/AKT Pathway TRKB->PI3K/AKT Pathway ERK Pathway ERK Pathway TRKB->ERK Pathway CREB CREB PI3K/AKT Pathway->CREB Reduced Caspase Activity Reduced Caspase Activity PI3K/AKT Pathway->Reduced Caspase Activity leads to ERK Pathway->CREB BDNF BDNF CREB->BDNF upregulates Neuronal Survival Neuronal Survival BDNF->Neuronal Survival promotes

Caption: Proposed neuroprotective signaling pathway for coumarin derivatives.

G cluster_1 Experimental Workflow: Cell Viability Assessment A Seed SH-SY5Y Cells B Treat with Peucedanocoumarin A->B C Harvest Cells B->C D Stain with Trypan Blue C->D E Count Viable and Non-viable Cells D->E F Calculate % Viability E->F

Caption: Workflow for the Trypan Blue exclusion cell viability assay.

G cluster_2 Logical Relationship: Synthetic vs. Natural Peucedanocoumarin Natural Natural Peucedanocoumarin Purified Purified Natural PCiii Natural->Purified Efficacy Comparable Neuroprotective Efficacy Purified->Efficacy Synthetic Synthetic Peucedanocoumarin RacemicPCiii Synthetic Racemic PCiii Synthetic->RacemicPCiii PCiv Synthetic PCiv Synthetic->PCiv RacemicPCiii->Efficacy PCiv->Efficacy Yield Improved Synthetic Yield & Scalability PCiv->Yield Potency Potentially Increased Potency PCiv->Potency

Caption: Relationship between natural and synthetic Peucedanocoumarins.

References

A Comparative Guide to the Cross-Species Metabolism of Peucedanocoumarin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-species metabolism of Peucedanocoumarin I is not currently available in the public domain. This guide provides an inferred comparison based on metabolic studies of structurally similar pyranocoumarins, namely (+)-praeruptorin A, (+)-praeruptorin B, and (+)-praeruptorin E, which are co-constituents in Peucedanum praeruptorum Dunn. The metabolic pathways and species-specific differences outlined below are predicted based on these closely related compounds and should be confirmed by dedicated studies on this compound.

Introduction

This compound is an angular-type pyranocoumarin (B1669404) found in the medicinal plant Peucedanum praeruptorum Dunn. Understanding the metabolic fate of such compounds is crucial for drug development, as inter-species differences in metabolism can significantly impact pharmacokinetics, efficacy, and toxicity. This guide provides a comparative overview of the predicted metabolism of this compound in humans and rats, based on data from analogous compounds.

Data Presentation: Inferred Metabolic Profile

The metabolism of this compound is expected to primarily involve hydrolysis of its ester side chains and oxidation of the coumarin (B35378) nucleus, catalyzed by cytochrome P450 (CYP) enzymes. Based on studies of related pyranocoumarins, (+)-praeruptorin A, B and E, we can infer the formation of several metabolites.[1][2][3]

Table 1: Inferred Metabolites of this compound in Human and Rat Liver Microsomes

Putative Metabolite IDMetabolic ReactionPredicted Presence in HumansPredicted Presence in Rats
M1Hydrolysis of the isovaleroxy group++
M2Hydrolysis of the acetoxy group++
M3Dihydroxylation of the coumarin ring++
M4Monohydroxylation of the coumarin ring++
M5Glucuronide conjugate of a hydroxylated metabolite++
M6Sulfate conjugate of a hydroxylated metabolite++

Note: The presence of metabolites is inferred from studies on structurally similar pyranocoumarins. The relative abundance of these metabolites is likely to differ between species.

Studies on (+)-praeruptorin E (dPE), which is structurally similar to this compound, have shown that it is eliminated faster than (+)-praeruptorin B (dPB) in both human and rat liver microsomes, suggesting that the ester side chain composition influences the rate of metabolism.[2] For (+)-praeruptorin A, hydroxylation was identified as the primary metabolic pathway in rat liver microsomes, with CYP3A1/2 being the major contributing enzyme.[1] In human liver microsomes, CYP3A4 was found to be the main enzyme responsible for the metabolism of (+)-praeruptorin A.[3]

Experimental Protocols

The following is a generalized experimental protocol for in vitro metabolism studies using liver microsomes, based on methodologies reported for similar pyranocoumarins.[1][2][4][5]

1. In Vitro Incubation with Liver Microsomes:

  • Materials:

    • Pooled human or rat liver microsomes (commercially available)

    • This compound (substrate)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

    • CYP-specific inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quercetin (B1663063) for CYP2C8) to identify responsible enzyme isoforms.[3]

  • Procedure:

    • Pre-incubate liver microsomes with the phosphate buffer at 37°C for a short period.

    • Add this compound (dissolved in a suitable solvent like methanol (B129727) or DMSO) to the microsomal suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Collect the supernatant for analysis.

2. Metabolite Identification and Quantification:

  • Instrumentation: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (e.g., TOF-MS).[2]

  • Chromatographic Separation:

    • A C18 reverse-phase column is typically used.

    • A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the parent compound from its metabolites.

  • Mass Spectrometric Analysis:

    • Metabolites are identified based on their retention times and mass-to-charge ratios (m/z) in full-scan mode.

    • The structure of the metabolites is elucidated by comparing their fragmentation patterns in MS/MS mode with that of the parent compound.

    • Quantification can be performed using a suitable internal standard and constructing a calibration curve.

Mandatory Visualization

Below are diagrams illustrating the inferred metabolic pathways and a typical experimental workflow.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (CYP450) cluster_conjugation Phase II Conjugation This compound This compound M1 (Hydrolyzed isovaleroxy group) M1 (Hydrolyzed isovaleroxy group) This compound->M1 (Hydrolyzed isovaleroxy group) Esterases M2 (Hydrolyzed acetoxy group) M2 (Hydrolyzed acetoxy group) This compound->M2 (Hydrolyzed acetoxy group) Esterases M4 (Monohydroxylated) M4 (Monohydroxylated) This compound->M4 (Monohydroxylated) CYP450 M3 (Dihydroxylated) M3 (Dihydroxylated) M4 (Monohydroxylated)->M3 (Dihydroxylated) CYP450 M5 (Glucuronide conjugate) M5 (Glucuronide conjugate) M4 (Monohydroxylated)->M5 (Glucuronide conjugate) UGTs M6 (Sulfate conjugate) M6 (Sulfate conjugate) M4 (Monohydroxylated)->M6 (Sulfate conjugate) SULTs

Caption: Inferred metabolic pathways of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis Liver Microsomes (Human/Rat) Liver Microsomes (Human/Rat) Incubate at 37°C Incubate at 37°C Liver Microsomes (Human/Rat)->Incubate at 37°C This compound This compound This compound->Incubate at 37°C NADPH System NADPH System NADPH System->Incubate at 37°C Buffer Buffer Buffer->Incubate at 37°C Add Cold Organic Solvent Add Cold Organic Solvent Incubate at 37°C->Add Cold Organic Solvent Centrifuge Centrifuge Add Cold Organic Solvent->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant HPLC-MS/MS Analysis HPLC-MS/MS Analysis Collect Supernatant->HPLC-MS/MS Analysis Data Interpretation Data Interpretation HPLC-MS/MS Analysis->Data Interpretation

Caption: Experimental workflow for in vitro metabolism.

Conclusion

While direct experimental evidence is lacking for this compound, data from structurally related pyranocoumarins strongly suggest that its metabolism will exhibit significant cross-species differences between humans and rats. The primary metabolic pathways are predicted to be hydrolysis and CYP-mediated oxidation. The rate of metabolism and the specific metabolites formed are likely to vary due to differences in the expression and activity of esterases and CYP450 enzymes in the liver of different species. Specifically, the involvement of CYP3A isoforms is highly probable, with potential differences in the specific isoforms between humans (CYP3A4) and rats (CYP3A1/2). These inferred differences underscore the importance of conducting dedicated cross-species metabolic studies for this compound to accurately predict its pharmacokinetic profile and potential for drug-drug interactions in humans.

References

Efficacy of Peucedanocoumarin Isomers and Other Small Molecules as α-Synuclein Aggregation Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy. Consequently, the inhibition of α-synuclein aggregation is a primary therapeutic strategy. This guide provides a comparative analysis of the efficacy of various small molecule inhibitors of α-synuclein, with a special focus on the promising Peucedanocoumarin class of compounds.

Note on Peucedanocoumarin I: Extensive literature searches did not yield specific data on the efficacy of this compound as an α-synuclein inhibitor. However, significant research is available for its structural isomers, Peucedanocoumarin III (PCiii) and Peucedanocoumarin IV (PCiv). Due to their close structural resemblance, this guide will utilize the data for PCiii and PCiv as a proxy for the potential efficacy of this compound class.

Comparative Efficacy of α-Synuclein Inhibitors

The following table summarizes the quantitative efficacy of selected small molecule inhibitors against α-synuclein aggregation. The data is compiled from various in vitro and cell-based assays. It is important to note that direct comparison of efficacy can be challenging due to variations in experimental conditions across different studies.

CompoundClassAssay TypeEfficacy MetricResultCitation(s)
Peucedanocoumarin IV (PCiv) CoumarinPFF-induced α-synucleinopathy in primary neuronsEffective Concentration1 µM (prevented neurotoxicity)[1]
Peucedanocoumarin III (PCiii) CoumarinThioflavin T (ThT) AssayEffective Concentration50 µM (substantially diminished aggregation)
SynuClean-D Small MoleculeThT AssayInhibitionReduced ThT signal by 53% at 100 µM[2]
PFF-induced aggregation in cellsInhibitionDecreased number of α-synuclein inclusions[3]
Baicalein FlavonoidThT AssayIC50~1.35 µM (for Aβ42 fibrillation)[4]
Cell-based oligomerization assay (SH-SY5Y cells)InhibitionInhibited formation of α-synuclein oligomers[5]
Fasudil ROCK InhibitorCell-based aggregation model (H4 cells)InhibitionSignificantly reduced α-synuclein aggregation[6][7]
In vivo (A53T transgenic mice)Therapeutic EffectImproved motor and cognitive functions, reduced α-synuclein pathology[6][7]
Buntanetap (ANVS401) Small MoleculeClinical Trial (Phase 2a)Clinical OutcomeImproved cognition in Alzheimer's and Parkinson's patients[8][9]
PreclinicalMechanismLowers levels of neurotoxic proteins including α-synuclein[10]

Key Experimental Methodologies

Understanding the experimental context is crucial for interpreting the efficacy data. Below are detailed protocols for two commonly employed assays for studying α-synuclein aggregation and its inhibition.

Thioflavin T (ThT) Fluorescence Assay

This in vitro assay is widely used to monitor the kinetics of amyloid fibril formation. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as those in α-synuclein fibrils.

Protocol:

  • Preparation of Reagents:

    • Recombinant α-synuclein monomer is purified and prepared in a suitable buffer (e.g., PBS, pH 7.4).

    • A stock solution of Thioflavin T is prepared and filtered.

    • Inhibitor compounds are dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Setup:

    • In a 96-well plate, α-synuclein monomer is mixed with the ThT dye.

    • The test inhibitor is added to the wells at various concentrations. A control group with the vehicle (e.g., DMSO) is also included.

    • The plate is sealed to prevent evaporation.

  • Incubation and Measurement:

    • The plate is incubated at 37°C with continuous shaking to promote aggregation.

    • Fluorescence intensity is measured at regular intervals using a plate reader with excitation and emission wavelengths typically around 440-450 nm and 480-490 nm, respectively.

  • Data Analysis:

    • The increase in fluorescence over time reflects the formation of α-synuclein fibrils.

    • The efficacy of the inhibitor is determined by its ability to reduce the rate of fluorescence increase or the final fluorescence intensity compared to the control.

    • From this data, parameters like the lag time for aggregation and the apparent rate constant of fibril growth can be calculated. IC50 values, representing the concentration of the inhibitor that reduces aggregation by 50%, can also be determined.

Cell-Based α-Synuclein Aggregation Assay (using SH-SY5Y cells)

This assay provides a more physiologically relevant model to study α-synuclein aggregation within a cellular environment. Human neuroblastoma SH-SY5Y cells are commonly used as they can be differentiated into a neuronal phenotype.

Protocol:

  • Cell Culture and Differentiation:

    • SH-SY5Y cells are cultured in appropriate media.

    • For some experiments, cells are differentiated into a more mature neuronal phenotype using agents like retinoic acid.

  • Induction of α-Synuclein Aggregation:

    • Aggregation can be induced by various methods, including:

      • Overexpression: Transfecting cells with a plasmid encoding for wild-type or mutant α-synuclein.

      • Pre-formed Fibril (PFF) Seeding: Treating cells with externally prepared α-synuclein PFFs, which can seed the aggregation of endogenous α-synuclein.[1]

  • Inhibitor Treatment:

    • The cells are treated with the test inhibitor at different concentrations either before, during, or after the induction of aggregation.

  • Assessment of Aggregation:

    • After a designated incubation period, the extent of α-synuclein aggregation is assessed using techniques such as:

      • Immunocytochemistry: Cells are fixed and stained with antibodies specific for total α-synuclein or for aggregated/phosphorylated forms (e.g., pS129-α-synuclein). The number and size of intracellular inclusions are then quantified using microscopy.

      • Biochemical Assays: Cell lysates can be fractionated to separate soluble and insoluble α-synuclein, which is then quantified by Western blotting or ELISA.

  • Toxicity Assessment:

    • Cell viability assays (e.g., MTT, LDH release) are often performed in parallel to determine if the inhibitor can protect against α-synuclein-induced cytotoxicity.

Visualizing Experimental Processes and Pathways

To further clarify the methodologies and the underlying biological processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Alpha_Synuclein_Inhibitor_Screening cluster_invitro In Vitro Screening cluster_incell Cell-Based Validation A Recombinant α-Synuclein Monomer Preparation B Thioflavin T (ThT) Assay Setup A->B C Incubation with Inhibitor & Continuous Shaking (37°C) B->C D Fluorescence Measurement (Kinetics of Aggregation) C->D E Data Analysis (IC50 Determination) D->E H Treatment with Inhibitor E->H Lead Compound Selection F SH-SY5Y Cell Culture & Differentiation G Induction of α-Synuclein Aggregation (e.g., PFF Seeding) F->G G->H I Immunocytochemistry (Staining for Aggregates) H->I K Toxicity Assessment (e.g., MTT Assay) H->K J Microscopy & Image Analysis I->J

Caption: Workflow for screening and validating α-synuclein aggregation inhibitors.

Alpha_Synuclein_Aggregation_Pathway_and_Inhibition Monomer Soluble α-Synuclein Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Insoluble Fibrils (Lewy Bodies) Oligomer->Fibril Fibrillization Neuron Neuronal Dysfunction & Death Oligomer->Neuron Fibril->Neuron Inhibitor Small Molecule Inhibitor (e.g., Peucedanocoumarin IV) Inhibitor->Monomer Stabilization Inhibitor->Oligomer Inhibition of further aggregation Inhibitor->Fibril Disaggregation

Caption: Inhibition points in the α-synuclein aggregation pathway.

Conclusion

While direct evidence for this compound is lacking, its isomers, Peucedanocoumarin III and IV, demonstrate significant potential as inhibitors of α-synuclein aggregation.[1][11] PCiv, in particular, shows promise due to its efficacy in both in vitro and in vivo models, coupled with favorable pharmacokinetic properties.[11][12] When compared to other known inhibitors like SynuClean-D, Baicalein, and Fasudil, the Peucedanocoumarin class appears to be a strong candidate for further investigation. Buntanetap, operating through a mechanism of reducing the synthesis of neurotoxic proteins, has shown promising results in clinical trials, highlighting a different but complementary therapeutic approach.[8][9]

The development of effective therapies for synucleinopathies will likely involve a multi-faceted approach, and the continued exploration of potent small molecule inhibitors like the Peucedanocoumarins is a critical component of this endeavor. Further research is warranted to elucidate the precise mechanisms of action of these compounds and to optimize their therapeutic potential.

References

Unveiling the Potent Bioactivity of Angular Pyranocoumarins: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of various angular-type pyranocoumarins. It highlights their therapeutic potential by summarizing key experimental data on their anti-inflammatory, cytotoxic, and antimicrobial activities.

Angular pyranocoumarins, a class of heterocyclic compounds widely found in medicinal plants, have garnered significant attention for their diverse pharmacological properties. The arrangement of the pyran ring fused to the coumarin (B35378) core at different positions, along with various substitutions, profoundly influences their biological efficacy. This guide dissects these structural nuances and their impact on activity, offering valuable insights for the design of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological activities of angular-type pyranocoumarins are intricately linked to their chemical structures. The nature and position of substituent groups on the pyranocoumarin (B1669404) scaffold can dramatically alter their potency and selectivity. Below, we present a comparative summary of the anti-inflammatory, cytotoxic, and antimicrobial activities of representative angular pyranocoumarins.

Anti-Inflammatory Activity

The anti-inflammatory effects of angular pyranocoumarins are often attributed to their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][2] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.[1][3]

A notable example is Praeruptorin A, an angular pyranocoumarin that has demonstrated significant anti-inflammatory properties.[1][4] Its activity, and that of its derivatives, is influenced by the stereochemistry and the nature of the ester groups at the C-3' and C-4' positions of the dihydropyran ring.[4]

CompoundTarget/AssayActivity (IC50/Inhibition %)Reference
Praeruptorin ANO production in LPS-stimulated RAW264.7 cellsPotent Inhibition[1]
Coumarin Derivative 2NO production in LPS-stimulated RAW264.7 cellsIC50: 33.37 µM[3]
CalipteryxiniNOS and COX-2 inhibition in LPS-stimulated RAW264.7 cells<20% inhibition at 30 µM[1]
AnomaliniNOS and COX-2 mRNA and protein expressionDose-dependent inhibition[1]
CorymbocoumarinNF-κB activation and HO-1 expressionSuppression of NF-κB[1]

Table 1: Comparative Anti-Inflammatory Activity of Angular-Type Pyranocoumarins.

Cytotoxic Activity

Several angular pyranocoumarins have exhibited promising cytotoxic effects against a range of cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The specific substitutions on the pyranocoumarin nucleus play a crucial role in determining the potency and cancer cell line selectivity of these compounds.

CompoundCell LineActivity (IC50 in µM)Reference
Compound 7 (an acetoxycoumarin derivative)A549 (Lung Cancer)48.1[7]
Compound 7 (an acetoxycoumarin derivative)CRL 1548 (Liver Cancer)45.1[7]
Compound 5 (an acetoxycoumarin derivative)A549 (Lung Cancer)89.3[7]
Pyranocoumarin 3b A549 (Lung Cancer)11.71[8]
Pyranocoumarin 4b A549 (Lung Cancer)22.39[8]

Table 2: Comparative Cytotoxic Activity of Angular-Type Pyranocoumarins.

Antimicrobial Activity

The antimicrobial potential of angular pyranocoumarins has been demonstrated against various pathogenic bacteria and fungi.[9][10] The lipophilicity and electronic properties of the substituents on the aromatic ring are key determinants of their antimicrobial efficacy. The minimum inhibitory concentration (MIC) is a standard measure of this activity.

CompoundMicroorganismActivity (MIC in µg/mL)Reference
OsthenolStaphylococcus aureus62.5[11]
OsthenolBacillus cereus125[11]
3-Cyanocoumarin (B81025) DerivativeEscherichia coliActive[10]
3-Cyanonaphtho[1,2-(e)]pyran-2-oneEscherichia coliActive[10]
Coumarin-based α-aminophosphonatesVarious pathogenic bacteriaStrong bactericidal effect at low concentrations[12]

Table 3: Comparative Antimicrobial Activity of Angular-Type Pyranocoumarins.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_p->NFkB Release Pyranocoumarin Angular Pyranocoumarin Pyranocoumarin->IKK Inhibition IkB_NFkB->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription G cluster_invitro In Vitro Assays Compound Angular Pyranocoumarin Derivatives AntiInflammatory Anti-inflammatory (e.g., COX-2, NO inhibition) Compound->AntiInflammatory Cytotoxicity Cytotoxicity (e.g., MTT assay) Compound->Cytotoxicity Antimicrobial Antimicrobial (e.g., MIC determination) Compound->Antimicrobial SAR Structure-Activity Relationship Analysis AntiInflammatory->SAR Cytotoxicity->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

References

A Head-to-Head Comparison of Coumarin Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of coumarins from plant matrices is a critical first step in phytochemical analysis and drug discovery. The choice of extraction method significantly impacts the yield, purity, and overall efficiency of the process. This guide provides an objective comparison of common and advanced coumarin (B35378) extraction techniques, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

The extraction of coumarins, a class of secondary metabolites widely distributed in the plant kingdom, is pivotal for their study and utilization in various applications, including pharmaceuticals and nutraceuticals. The selection of an appropriate extraction technique is paramount and depends on factors such as the chemical nature of the coumarins, the plant material, and the desired scale of extraction. This guide explores five key methods: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Comparative Analysis of Extraction Techniques

The performance of different extraction techniques can be evaluated based on several key parameters, including extraction yield, processing time, solvent consumption, and energy usage. The following table summarizes quantitative data from various studies to provide a comparative overview. It is important to note that direct comparison is challenging due to the variability in plant materials, solvents, and experimental conditions across studies.

Extraction TechniquePlant MaterialSolventExtraction TimeCoumarin YieldReference
Maceration Prangos ferulacea rootsEthanol3 daysLower than UAE & Soxhlet[1]
Melilotus officinalisEthanolNot Specified316.37 mg/100g[2]
Soxhlet Extraction Prangos ferulacea rootsHexane8 hoursLower than UAE[1]
Melilotus officinalisHexaneNot Specified8.9 mg/100g[2]
Ultrasound-Assisted Extraction (UAE) Prangos ferulacea rootsEthanol30 minutes~17% > Soxhlet, ~31% > Maceration[1]
Peucedanum decursivumDeep Eutectic Solvent50 minutes2.65%[3]
Microwave-Assisted Extraction (MAE) Ficus carica (Fig)Water10 minutes0.67 g (from 5g powder)[2]
Melilotus officinalis50% Aqueous Ethanol10 minutes (2x5 min cycles)Higher than Soxhlet & UAE[3]
Supercritical Fluid Extraction (SFE) Pterocaulon polystachyumSupercritical CO₂2 hoursNot explicitly quantified[4][5][6]
Melilotus officinalisSupercritical CO₂Not SpecifiedVery low[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are representative protocols for each of the discussed methods.

Maceration

Maceration is a simple and widely used technique involving the soaking of plant material in a solvent.

  • Plant Material Preparation: Air-dry the plant material at room temperature and grind it into a coarse powder.

  • Extraction:

    • Place a known quantity of the powdered plant material (e.g., 100 g) into a sealed container.

    • Add a suitable solvent (e.g., ethanol, methanol, or a hydroalcoholic mixture) in a specific ratio (e.g., 1:10 w/v).[1]

    • Seal the container and keep it at room temperature for an extended period (e.g., 3 to 7 days), with occasional shaking.[1]

    • After the maceration period, filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a fresh portion of the solvent to ensure maximum recovery of the extract.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with fresh solvent.

  • Plant Material Preparation: Dry and pulverize the plant material.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 20 g) into a cellulose (B213188) thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the appropriate solvent (e.g., hexane, ethanol) to about two-thirds of its volume.[1]

    • Assemble the Soxhlet apparatus with a condenser on top.

    • Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the thimble containing the plant material.

    • The extraction chamber will slowly fill with the condensed solvent until it reaches the level of the siphon arm, at which point the extract is siphoned back into the round-bottom flask.

    • Allow this process to continue for a specified number of cycles or a set duration (e.g., 8 hours).[1]

    • After extraction, cool the apparatus and concentrate the extract in the flask using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.

  • Plant Material Preparation: Dry and powder the plant material.

  • Extraction:

    • Place a known quantity of the powdered plant material (e.g., 1 g) in an extraction vessel.

    • Add a specific volume of a suitable solvent (e.g., ethanol) to achieve a desired solid-to-liquid ratio (e.g., 1:20 w/v).[1]

    • Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).[1][3]

    • Control the temperature of the extraction medium as required.

    • After sonication, filter the mixture to separate the extract.

    • Concentrate the filtrate under reduced pressure.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell disruption and extraction.

  • Plant Material Preparation: Dry the plant material and grind it into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 5 g) into a microwave-safe extraction vessel.[2]

    • Add a suitable solvent (e.g., distilled water or 50% aqueous ethanol) in a specific ratio (e.g., 1:10 w/v).[2][3]

    • Place the vessel in a microwave extractor.

    • Apply microwave irradiation at a set power (e.g., 180 W) for a short duration (e.g., 10 minutes).[2] The extraction can also be performed in cycles.[3]

    • After extraction, allow the vessel to cool.

    • Filter the extract and concentrate it as needed.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This method is known for its selectivity and for producing solvent-free extracts.

  • Plant Material Preparation: Dry and grind the plant material to a consistent particle size.

  • Extraction:

    • Load a known quantity of the powdered plant material into the extraction vessel.

    • Pressurize and heat the CO₂ to bring it to its supercritical state (e.g., 240 bar and 60 °C).[4][5][6]

    • Pass the supercritical CO₂ through the extraction vessel containing the plant material.

    • The supercritical fluid containing the dissolved coumarins then flows into a separator vessel where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and the coumarins to precipitate.

    • The now coumarin-free CO₂ can be recycled back into the system.

    • The extraction is typically run for a set period (e.g., 2 hours).[4][5][6]

    • Collect the extracted coumarins from the separator.

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationships between these extraction techniques, the following diagrams are provided.

Coumarin_Extraction_Workflow start Plant Material (Dried & Powdered) extraction Extraction Method start->extraction maceration Maceration soxhlet Soxhlet uae UAE mae MAE sfe SFE filtration Filtration/ Separation maceration->filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration analysis Analysis (HPLC, GC-MS, etc.) concentration->analysis

Caption: General experimental workflow for coumarin extraction from plant material.

Extraction_Technique_Relationships cluster_conventional Conventional Methods cluster_modern Modern Methods node_conv node_conv node_mod node_mod Maceration Maceration Soxhlet Soxhlet Maceration->Soxhlet Improved Efficiency (Continuous) UAE Ultrasound-Assisted Extraction Maceration->UAE Significantly Faster MAE Microwave-Assisted Extraction Maceration->MAE Significantly Faster & Efficient Soxhlet->UAE Reduced Time & Solvent Soxhlet->MAE Drastically Reduced Time & Solvent SFE Supercritical Fluid Extraction UAE->SFE Green Chemistry Approach MAE->SFE Solvent-Free Extract

References

In-silico molecular docking studies of Peucedanocoumarin I with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico molecular docking potential of Peucedanocoumarin I and related compounds against various protein targets implicated in a range of diseases. While direct molecular docking studies detailing the binding energy of this compound are not extensively available in the current body of scientific literature, this document offers a comprehensive overview based on existing research on structurally similar coumarins. By presenting data from alternative compounds, this guide aims to provide a valuable framework for future computational studies on this compound.

Executive Summary

This compound belongs to the coumarin (B35378) class of natural compounds, which are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. In-silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction between a ligand (like this compound) and a target protein. This guide explores the potential of this compound by comparing it with other coumarins for which docking data is available against key protein targets in cancer and neurodegenerative diseases.

Comparative Analysis of Molecular Docking Studies

Due to the limited availability of specific molecular docking data for this compound, this section presents a comparative analysis using data from other relevant coumarin derivatives. This approach allows for an estimation of the potential binding affinities and interactions of the coumarin scaffold with various protein targets.

Performance Against Cancer-Related Targets

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Caspase-7 are two crucial protein targets in cancer therapy. VEGFR-2 is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients, while Caspase-7 is a key executioner in the apoptotic (cell death) pathway.

Table 1: Molecular Docking Scores of Coumarin Derivatives against VEGFR-2

CompoundBinding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
Coumarin Derivative 6d-9.900Sorafenib-9.284
Coumarin Derivative 6b-9.819Sorafenib-9.284
Coumarin Derivative 6c-9.752Sorafenib-9.284
Coumarin Derivative 10c-9.641Sorafenib-9.284
Coumarin Derivative 10a-9.588Sorafenib-9.284

Data sourced from a study on 3-thiazolyl-coumarins as VEGFR-2 kinase inhibitors.[1]

Table 2: Molecular Docking Scores of Coumarin Derivatives against Caspase-7

CompoundBinding Affinity (kcal/mol)GOLD Score
Coumarin Derivative 7-8.975.64
Coumarin Derivative 6-8.774.33
Coumarin Derivative 2-8.669.51
Coumarin Derivative 5-8.472.18
Coumarin Derivative 3-8.270.83
Reference: Apiosylskimmin -8.1 73.84

Data from a molecular docking study of coumarin derivatives with Caspase-7.[2][3]

Performance Against Neurodegenerative Disease-Related Targets

Peucedanocoumarin III and IV, structurally similar to this compound, have been investigated for their ability to inhibit the aggregation of α-synuclein, a protein centrally implicated in Parkinson's disease.[4][5][6] While specific binding energies from docking studies on these compounds are not available, their demonstrated biological activity suggests a significant interaction with α-synuclein. For comparative purposes, the table below shows the docking scores of other natural compounds against α-synuclein.

Table 3: Molecular Docking Scores of Phytochemicals against α-Synuclein

CompoundBinding Affinity (kcal/mol)
Bacoside B-6.7
Bacoside A-6.6
Apigenin-6.5
Luteolin-6.5
Quercetin-6.4

Data from a study on the interaction of phytochemicals with α-synuclein.[7]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The following is a detailed, generalized protocol for conducting in-silico molecular docking studies on coumarin derivatives, based on methodologies reported in the literature.[1][2][8]

  • Software and Tools:

    • Docking Software: AutoDock Vina, GOLD, or Maestro (Schrödinger).

    • Visualization Software: Discovery Studio Visualizer, PyMOL, or Chimera.

    • Ligand and Protein Preparation: AutoDock Tools, Maestro, Spartan.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned (e.g., Kollmann charges).

    • The protein structure is energy minimized to remove steric clashes and optimize its geometry.

  • Ligand Preparation:

    • The 2D structure of the ligand (e.g., this compound) is drawn using a chemical drawing tool and converted to a 3D structure.

    • The ligand's geometry is optimized and its energy is minimized using a suitable force field (e.g., MMFF94).

    • Rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket.

    • The grid parameters are set to define the space where the docking algorithm will search for favorable ligand conformations.

  • Molecular Docking Simulation:

    • The prepared ligand and protein files, along with the grid parameter file, are used as input for the docking software.

    • The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to generate a set of possible binding poses for the ligand in the protein's active site.

    • The software calculates the binding affinity (usually in kcal/mol) for each pose, which is a measure of the strength of the interaction.

  • Analysis of Results:

    • The docking results are analyzed to identify the pose with the lowest binding energy, which is considered the most stable and likely binding mode.

    • The interactions between the ligand and the protein in the best pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the active site.

Signaling Pathway Visualizations

Understanding the signaling pathways in which the target proteins are involved is crucial for drug development. Below are diagrams of key pathways for the discussed targets, generated using the DOT language.

alpha_syn α-Synuclein Monomer oligomers Oligomers alpha_syn->oligomers Aggregation fibrils Fibrils (Lewy Bodies) oligomers->fibrils mitochondrial_dysfunction Mitochondrial Dysfunction oligomers->mitochondrial_dysfunction oxidative_stress Oxidative Stress oligomers->oxidative_stress proteasome_inhibition Proteasome Inhibition oligomers->proteasome_inhibition neuroinflammation Neuroinflammation fibrils->neuroinflammation neuronal_death Neuronal Death mitochondrial_dysfunction->neuronal_death oxidative_stress->neuronal_death proteasome_inhibition->neuronal_death neuroinflammation->neuronal_death peucedanocoumarin Peucedanocoumarin III/IV peucedanocoumarin->oligomers Inhibits Aggregation

Caption: α-Synuclein Aggregation Pathway in Parkinson's Disease.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Angiogenesis Survival Cell Survival Akt->Survival coumarin Coumarin Derivatives coumarin->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

Apoptotic_Stimuli Apoptotic Stimuli Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimuli->Initiator_Caspases Activates Procaspase7 Procaspase-7 (Inactive) Initiator_Caspases->Procaspase7 Cleaves Caspase7 Caspase-7 (Active) Procaspase7->Caspase7 PARP PARP Caspase7->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis coumarin Coumarin Derivatives coumarin->Caspase7 Potentially Modulates

Caption: Caspase-7 Mediated Apoptosis Pathway.

Conclusion

While direct in-silico molecular docking data for this compound is yet to be published, the available information on related coumarin compounds provides a strong foundation for future research. The comparative data presented in this guide suggests that the coumarin scaffold has the potential to interact with a variety of important therapeutic targets with significant binding affinities. The provided experimental protocol offers a roadmap for conducting such studies on this compound, and the signaling pathway diagrams help to contextualize the potential therapeutic implications of these interactions. Further computational and experimental validation is necessary to fully elucidate the pharmacological profile of this compound.

References

Unveiling the Interaction: A Comparative Guide to Peucedanocoumarin I and other α-Synuclein Binding Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Peucedanocoumarin I and alternative compounds in their binding interaction with α-synuclein, a key protein implicated in Parkinson's disease. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

The aggregation of α-synuclein is a critical event in the pathology of Parkinson's disease and other synucleinopathies. Consequently, small molecules that can modulate this process are of significant therapeutic interest. This guide focuses on this compound, a natural compound, and compares its interaction with α-synuclein to that of other known inhibitors.

Performance Comparison: this compound vs. Alternatives

In contrast, other compounds have demonstrated measurable binding affinities and inhibitory concentrations. The following table summarizes the available quantitative data for a selection of these alternative molecules.

CompoundMethodTarget SpeciesQuantitative Data
Anle138b Fluorescenceα-synuclein fibrilsKd = 190 ± 120 nM[1][2]
Curcumin FluorescenceMonomeric α-synucleinKD ≈ 10 µM[3]
Squalamine Competitive Binding with Lipid VesiclesMonomeric α-synucleinKD = 67 nM (for lipid vesicles)[4]
Epigallocatechin-gallate (EGCG) Disaggregation Assayα-synuclein aggregatesIC50 = 260 nM[5]
Nordihydroguaiaretic acid (NDGA) Disaggregation Assayα-synuclein aggregatesIC50 = 20 nM[5]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation

This is the most common method to monitor the kinetics of α-synuclein aggregation and the effect of potential inhibitors.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant α-synuclein protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of Thioflavin T in buffer.

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add the α-synuclein solution to a final concentration of 50-100 µM.

    • Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add Thioflavin T to a final concentration of 10-20 µM.

    • The final volume in each well should be between 100-200 µL.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking in a plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • The lag time, maximum fluorescence intensity, and the slope of the elongation phase can be used to quantify the effect of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that reduces the aggregation by 50%, can be calculated from dose-response curves.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time biomolecular interactions and can be used to determine binding affinity (KD), and association (ka) and dissociation (kd) rates.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.

General Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize recombinant α-synuclein (ligand) onto the chip surface.

    • Deactivate any remaining active groups.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the immobilized ligand at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After the association phase, inject the running buffer alone to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a biomolecular interaction, providing a complete thermodynamic profile of the binding event.

Principle: One binding partner is titrated into a solution containing the other, and the heat released or absorbed is measured.

General Protocol:

  • Sample Preparation:

    • Prepare solutions of α-synuclein and the test compound in the same buffer to minimize heat of dilution effects.

    • Degas the solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the α-synuclein solution into the sample cell of the calorimeter.

    • Load the test compound solution into the injection syringe.

    • Perform a series of small injections of the compound into the α-synuclein solution while stirring.

    • Measure the heat change after each injection.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain a plot of heat change per mole of injectant versus the molar ratio of the two molecules.

    • This binding isotherm is then fitted to a binding model to determine the stoichiometry (n), binding constant (KA, from which KD can be calculated), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing the Process and Pathway

To better understand the experimental workflow and the potential mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding/Aggregation Assay cluster_analysis Data Analysis aSyn α-Synuclein (Monomer) ThT ThT Assay aSyn->ThT SPR SPR aSyn->SPR ITC ITC aSyn->ITC inhibitor This compound or Alternative inhibitor->ThT inhibitor->SPR inhibitor->ITC kinetics Aggregation Kinetics (IC50) ThT->kinetics affinity Binding Affinity (Kd) SPR->affinity thermo Thermodynamics (ΔH, ΔS) ITC->thermo signaling_pathway Monomer α-Synuclein Monomer Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils (Lewy Bodies) Oligomer->Fibril CellDeath Neuronal Cell Death Oligomer->CellDeath Fibril->CellDeath Inhibitor This compound Inhibitor->Monomer Stabilization? Inhibitor->Oligomer Inhibition

References

A Comparative Analysis of the Antibacterial Efficacy of Linear versus Angular Furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Furanocoumarins, a class of naturally occurring compounds found in various plants, have demonstrated a broad spectrum of biological activities, including antibacterial effects. These compounds are structurally classified into two main categories: linear and angular, based on the fusion of the furan (B31954) ring to the coumarin (B35378) moiety. This guide provides a comparative study of the antibacterial activity of these two classes of furanocoumarins, supported by available experimental data, to aid in the research and development of new antibacterial therapies.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of furanocoumarins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. While comprehensive comparative studies testing a wide range of linear and angular furanocoumarins against a standardized panel of bacteria are limited, existing data provides valuable insights.

A direct comparative study on the antibacterial effects of the linear furanocoumarin psoralen (B192213) and the angular furanocoumarin angelicin (B190584) against the Gram-negative anaerobic bacterium Porphyromonas gingivalis revealed that angelicin exhibited a lower MIC value, indicating higher potency in this specific case.

Furanocoumarin TypeCompoundBacterial StrainMIC (µg/mL)
Linear PsoralenPorphyromonas gingivalis6.25[1]
Angular AngelicinPorphyromonas gingivalis3.125[1]

Further research has indicated the antibacterial potential of other furanocoumarins against common pathogenic bacteria, although direct side-by-side comparisons are not always available. For instance, the linear furanocoumarin xanthotoxin has shown activity against Staphylococcus aureus at a concentration of 50 mg and against Pseudomonas aeruginosa at 80 mg. It is important to note that these are not standardized MIC values but indicate a level of antibacterial effect.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a common technique used to determine the MIC of furanocoumarins.

Broth Microdilution Assay for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar (B569324) medium.
  • A few colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Furanocoumarin Solutions:

  • A stock solution of the furanocoumarin is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
  • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • The diluted bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the furanocoumarin.
  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the furanocoumarin at which there is no visible growth of the bacteria.

Mandatory Visualizations

To visually represent the processes and potential mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) microtiter_plate 96-Well Plate Inoculation bacterial_culture->microtiter_plate furanocoumarin_stock Furanocoumarin Stock (Linear & Angular) serial_dilution Serial Dilutions furanocoumarin_stock->serial_dilution serial_dilution->microtiter_plate incubation Incubation (37°C, 24h) microtiter_plate->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination data_analysis Comparative Data Analysis mic_determination->data_analysis

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of furanocoumarins.

signaling_pathway cluster_linear Linear Furanocoumarins (e.g., Psoralen) cluster_angular Angular Furanocoumarins (e.g., Angelicin) cluster_common Common Mechanism psoralen Psoralen dna_intercalation Intercalation into DNA psoralen->dna_intercalation membrane_disruption Cell Membrane Disruption psoralen->membrane_disruption uva_activation UVA Light Activation (Phototoxicity) dna_intercalation->uva_activation crosslinking DNA Cross-linking uva_activation->crosslinking replication_inhibition Inhibition of DNA Replication & Transcription crosslinking->replication_inhibition cell_death_linear Bacterial Cell Death replication_inhibition->cell_death_linear angelicin Angelicin gyrase_binding Binding to DNA Gyrase (GyrB Subunit) angelicin->gyrase_binding angelicin->membrane_disruption atp_hydrolysis_inhibition Inhibition of ATP Hydrolysis gyrase_binding->atp_hydrolysis_inhibition supercoiling_inhibition Inhibition of DNA Supercoiling atp_hydrolysis_inhibition->supercoiling_inhibition cell_death_angular Bacterial Cell Death supercoiling_inhibition->cell_death_angular cell_death_common Bacterial Cell Death membrane_disruption->cell_death_common

Caption: Postulated antibacterial mechanisms of linear and angular furanocoumarins.

Discussion of Antibacterial Mechanisms

The precise mechanisms by which linear and angular furanocoumarins exert their antibacterial effects are still under investigation, and they may vary between different compounds and bacterial species. However, several key mechanisms have been proposed.

Linear Furanocoumarins: The antibacterial activity of some linear furanocoumarins, such as psoralen, is well-known to be enhanced by ultraviolet A (UVA) light. In the presence of UVA, these compounds can intercalate into DNA and form covalent cross-links between DNA strands. This cross-linking effectively blocks DNA replication and transcription, leading to bacterial cell death. This phototoxicity is a hallmark of many linear furanocoumarins.

Angular Furanocoumarins: While also capable of interacting with DNA, angular furanocoumarins are generally less effective at forming DNA cross-links. Their antibacterial activity may be more reliant on other mechanisms. One proposed mechanism is the inhibition of essential bacterial enzymes. For instance, some coumarin derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. By binding to the GyrB subunit of DNA gyrase, these compounds can inhibit its ATPase activity, thereby preventing DNA supercoiling and leading to cell death.

Common Mechanisms: Both linear and angular furanocoumarins may also share common mechanisms of action, such as the disruption of the bacterial cell membrane. By altering the integrity of the cell membrane, these compounds can cause leakage of essential intracellular components, leading to cell lysis and death.

Conclusion

The comparative study of linear and angular furanocoumarins reveals a promising, yet complex, landscape for the development of new antibacterial agents. The available data suggests that the antibacterial potency can vary significantly depending on the specific compound, its isomeric form (linear vs. angular), and the target bacterial species. While linear furanocoumarins are often associated with phototoxicity via DNA cross-linking, angular furanocoumarins may exert their effects through mechanisms such as enzyme inhibition. Further research is warranted to conduct more comprehensive comparative studies to elucidate the structure-activity relationships and specific molecular targets of a wider range of linear and angular furanocoumarins. Such studies will be instrumental in guiding the rational design of novel and effective furanocoumarin-based antibacterial drugs.

References

Research on Anticancer Properties of Peucedanocoumarin I Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of published scientific literature, no specific studies detailing the anticancer properties of Peucedanocoumarin I were identified. While the broader family of coumarins has been the subject of extensive cancer research, data on this particular compound, including its cytotoxic effects, impact on cell signaling pathways, and specific experimental protocols, is not publicly available.

The family of coumarins, naturally occurring compounds found in many plants, has demonstrated a range of promising anticancer activities.[1][2] Research has shown that various coumarin (B35378) derivatives can induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate signaling pathways critical for cancer cell survival and proliferation.[1][3][4] For instance, studies on other coumarins isolated from the Peucedanum genus have revealed significant apoptosis-inducing effects in leukemia cell lines.[5] These effects are often mediated through the activation of caspases, key enzymes in the apoptotic process, and are linked to the mitochondrial pathway of cell death.[1][5]

Furthermore, the anticancer mechanisms of different coumarin derivatives have been explored in various cancer types, including breast, lung, liver, and cervical cancer.[6][7][8] These studies have reported on the ability of certain coumarins to inhibit tumor growth by arresting the cell cycle at different phases, thereby preventing cancer cells from dividing and multiplying.[4][7]

However, the specific anticancer potential of this compound has not been documented in the reviewed scientific literature. Consequently, the quantitative data on its efficacy (such as IC50 values), detailed experimental methodologies for its evaluation, and the specific signaling pathways it may modulate remain unknown.

For researchers, scientists, and drug development professionals interested in the anticancer properties of coumarins, a wealth of information is available for other derivatives. Should specific data on this compound be published in the future, a comprehensive comparison guide could be developed. At present, any evaluation of its potential would require novel preclinical studies to be conducted.

General Anticancer Mechanisms of Coumarins

While specific data for this compound is lacking, the general mechanisms by which other coumarins exert their anticancer effects can be summarized. This often involves the induction of apoptosis through intrinsic and extrinsic pathways, and the halting of the cell division cycle.

Apoptosis Induction Pathway

The following diagram illustrates a generalized pathway for apoptosis induction by coumarin derivatives, based on available literature for related compounds.

Generalized Apoptosis Induction by Coumarins Coumarin Coumarin Derivative Mitochondria Mitochondria Coumarin->Mitochondria Induces Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized signaling cascade for coumarin-induced apoptosis.

Cell Cycle Arrest Workflow

The experimental workflow to determine the effect of a compound on the cell cycle is a standard procedure in cancer research. The following diagram outlines the typical steps involved.

Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis A Seed Cancer Cells B Treat with Compound A->B C Incubate for 24-72h B->C D Harvest Cells C->D E Fix with Ethanol D->E F Stain DNA with Propidium Iodide E->F G Flow Cytometry F->G H Analyze Cell Cycle Phases (G1, S, G2/M) G->H

Caption: Standard workflow for analyzing cell cycle distribution after compound treatment.

Due to the current lack of published data, a direct comparison of this compound with other anticancer agents is not feasible. Future research is necessary to elucidate its potential role in cancer therapy.

References

Peucedanocoumarin I: A Comparative Analysis of its Efficacy in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective efficacy of Peucedanocoumarin I and its derivatives, Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv), in various experimental models of Parkinson's disease (PD). The data presented is compiled from preclinical studies and aims to offer an objective overview to inform further research and drug development efforts.

Executive Summary

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein. Current therapies primarily manage symptoms, highlighting the urgent need for disease-modifying treatments. Peucedanocoumarins, natural compounds with neuroprotective properties, have emerged as promising candidates. This guide summarizes the available experimental data on the efficacy of PCIII and PCiv in cellular and animal models of PD, providing a comparative framework against other neuroprotective agents.

Data Presentation

The following tables summarize the quantitative data on the efficacy of Peucedanocoumarin III and IV in two widely used mouse models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) model and the α-synuclein preformed fibril (PFF) model.

Table 1: Efficacy of Peucedanocoumarin III in the 6-OHDA Mouse Model of Parkinson's Disease

Parameter6-OHDA + Vehicle6-OHDA + Peucedanocoumarin III (1 mg/kg/day)% Improvement
Dopaminergic Neuron Survival (TH+ cells in SNpc) Data not specifiedMarked prevention of dopaminergic neuron loss[1]Not calculable
Neuroinflammation (GFAP signal reduction) ~3-fold increase vs. controlReduced by ~2-fold vs. 6-OHDA + Vehicle[2]~67% reduction in inflammation
α-Synuclein Aggregation (pS129-α-Syn inclusions) PresentMarkedly suppressed[1]Not quantifiable

Table 2: Efficacy of Peucedanocoumarin IV in the α-Synuclein PFF Mouse Model of Parkinson's Disease

Parameterα-Synuclein PFF + Vehicleα-Synuclein PFF + Peucedanocoumarin IV (50 mg/kg diet)% Improvement
Motor Function - Pole Test (Time to turn and descend) ImpairedAlmost completely rescued[3]Near 100%
Motor Function - Rotarod Test (Latency to fall) ImpairedAlmost completely rescued[3]Near 100%
Dopaminergic Neuron Survival (TH+ cells in SNpc) Significant lossMarked prevention of dopaminergic neuron loss[3]Near 100% protection
α-Synuclein Aggregation (pS129-α-Syn inclusions) Robust formationLargely blocked[3]Not quantifiable

Table 3: Comparative Efficacy of Other Neuroprotective Agents in Parkinson's Disease Models

Disclaimer: The following data is compiled from different studies and does not represent a direct head-to-head comparison.

CompoundModelKey Efficacy ParameterReported Outcome
Celastrol MPTP Mouse ModelDopaminergic Neuron Survival (TH+ cells)~70% restoration vs. 48% in MPTP group[4]
Celastrol MPTP Mouse ModelMotor Function (Rotarod)Significant improvement in latency to fall[5]
Prasinezumab Mouse Modelα-Synuclein PathologyAlleviated neuronal pathology and rescued motor deficits[6]

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Mouse Model

The 6-OHDA model is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons.

  • Animals: Adult male C57BL/6 mice are typically used.

  • Stereotaxic Surgery: Mice are anesthetized, and 6-OHDA is unilaterally injected into the striatum or the medial forebrain bundle (MFB)[7]. The coordinates for injection are precisely determined relative to bregma.

  • Drug Administration: Peucedanocoumarin III (1 mg/kg/day) or vehicle is administered intraperitoneally for a specified period, often starting shortly after the 6-OHDA lesioning[1].

  • Behavioral Assessment: Motor deficits are assessed using tests like the cylinder test (for forelimb use asymmetry) and apomorphine-induced rotations[8].

  • Histological Analysis: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and striatum. Immunohistochemistry for markers like GFAP is used to assess neuroinflammation[2][9].

α-Synuclein Preformed Fibril (PFF) Mouse Model

This model recapitulates the prion-like spreading of α-synuclein pathology observed in Parkinson's disease.

  • Animals: Wild-type or transgenic mice overexpressing α-synuclein are used[10].

  • PFF Preparation: Recombinant α-synuclein monomers are incubated to form fibrils, which are then sonicated to create shorter, seed-competent PFFs.

  • Stereotaxic Surgery: PFFs are unilaterally or bilaterally injected into a specific brain region, such as the striatum or substantia nigra. In some studies, a combination of PFFs and an adeno-associated virus (AAV) expressing α-synuclein is used to accelerate pathology[3].

  • Drug Administration: Peucedanocoumarin IV is administered through a modified diet (e.g., 50 mg/kg of diet) for a defined period post-injection[3].

  • Behavioral Assessment: Motor coordination and bradykinesia are evaluated using the rotarod test and the pole test, respectively[3].

  • Histological Analysis: Brain tissue is analyzed for the presence of phosphorylated α-synuclein (pS129-α-Syn) inclusions, which are a hallmark of Lewy body pathology. The survival of dopaminergic neurons is assessed by TH staining[3].

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 α-Synuclein Aggregation and Degradation Pathway cluster_1 Proposed Mechanism of Peucedanocoumarins a Misfolded α-Synuclein b α-Synuclein Oligomers a->b Aggregation e Ubiquitination a->e Targeted for degradation c α-Synuclein Fibrils (Lewy Bodies) b->c Aggregation b->e d Ubiquitin-Proteasome System (UPS) f 26S Proteasome d->f Recognition e->d g Degraded α-Synuclein f->g Proteolysis h Peucedanocoumarins (PCIII, PCiv) i Enhanced Clearance of Aggregates h->i i->d Facilitates j Neuroprotection i->j k Reduced Neuroinflammation j->k

Caption: Proposed mechanism of Peucedanocoumarin action on α-synuclein degradation.

G cluster_0 6-OHDA Model Workflow cluster_1 α-Synuclein PFF Model Workflow A1 Stereotaxic Injection of 6-OHDA A2 Dopaminergic Neuron Degeneration A1->A2 A3 Treatment with Peucedanocoumarin III A2->A3 A4 Behavioral Testing (e.g., Cylinder Test) A3->A4 A5 Histological Analysis (TH, GFAP staining) A4->A5 B1 Stereotaxic Injection of α-Syn PFFs B2 α-Synuclein Aggregation & Propagation B1->B2 B3 Treatment with Peucedanocoumarin IV B2->B3 B4 Behavioral Testing (Pole, Rotarod) B3->B4 B5 Histological Analysis (pS129-α-Syn, TH) B4->B5

Caption: Experimental workflows for Parkinson's disease models.

Conclusion

The available preclinical data suggests that Peucedanocoumarin III and IV are effective in mitigating key pathological features of Parkinson's disease in both neurotoxin- and α-synuclein-based models. Their ability to reduce α-synuclein aggregation, protect dopaminergic neurons, and improve motor function underscores their potential as disease-modifying therapies. Specifically, PCiv shows remarkable efficacy in a model that recapitulates the progressive nature of α-synuclein pathology.

Further research is warranted to elucidate the precise molecular mechanisms by which Peucedanocoumarins modulate the ubiquitin-proteasome system and to conduct head-to-head comparative studies with other emerging neuroprotective agents. These steps will be crucial in advancing Peucedanocoumarins towards clinical development for the treatment of Parkinson's disease.

References

Safety Operating Guide

Personal protective equipment for handling Peucedanocoumarin I

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Peucedanocoumarin I. The following procedural guidance is designed to ensure the safe execution of laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Recommended PPE:

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubber gloves. Double gloving is recommended.To prevent skin contact with the powdered substance.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from airborne particles.
Lab Coat A long-sleeved, fully buttoned lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator if handling outside of a ventilated enclosure.To prevent inhalation of the powder, especially when weighing or transferring.
Footwear Closed-toe shoes.To protect feet from spills.

Quantitative Toxicity Data (Analog Compound: Coumarin)

No specific LD50 data for this compound is available. The following data for the parent compound, coumarin (B35378), should be considered for risk assessment.

Route of ExposureSpeciesLD50
OralRat293 mg/kg
OralMouse196 mg/kg
OralGuinea Pig202 mg/kg

Operational Plan: Handling Procedures

All handling of this compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Don all required PPE before handling the compound.

    • Have a designated waste container ready for contaminated materials.

  • Weighing and Aliquoting:

    • Perform all weighing and transfer of the powdered compound within a certified chemical fume hood or a ventilated balance enclosure.

    • Use anti-static weigh paper or a weighing boat.

    • Handle the compound gently to avoid creating airborne dust.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound.

    • Cap the vessel securely before mixing or vortexing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a clearly labeled, sealable hazardous waste bag or container.

    • Collect all liquid waste (e.g., unused solutions) in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.

  • Storage:

    • Store the sealed waste containers in a designated and secure satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.

  • Spill Cleanup:

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Collect the absorbed material and place it in a sealed hazardous waste container.

    • Clean the spill area with a suitable solvent.

Mandatory Visualizations

G cluster_0 Hierarchy of Controls for Chemical Safety elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) elimination->substitution engineering Engineering Controls (Isolate people from the hazard) substitution->engineering administrative Administrative Controls (Change the way people work) engineering->administrative ppe PPE (Protect the worker with Personal Protective Equipment) administrative->ppe

Caption: Hierarchy of Controls for Managing Chemical Exposure.

G cluster_1 Experimental Workflow: In Vitro Anti-Inflammatory Assay prep Prepare Stock Solution (Weigh this compound in fume hood and dissolve in DMSO) treat Compound Treatment (Add serial dilutions of this compound to cells) prep->treat culture Cell Culture (Seed RAW 264.7 macrophages in 96-well plates) culture->treat stimulate Inflammatory Stimulation (Add Lipopolysaccharide (LPS) to induce inflammation) treat->stimulate incubate Incubation (Incubate cells for 24 hours) stimulate->incubate analyze Analysis (Measure inflammatory markers, e.g., Nitric Oxide, IL-6, TNF-α in supernatant) incubate->analyze

Caption: Representative workflow for an in vitro anti-inflammatory assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.